Q-Peptide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C31H49N13O14 |
|---|---|
Peso molecular |
827.8 g/mol |
Nombre IUPAC |
(4S)-5-[[(2S)-3-carboxy-1-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C31H49N13O14/c32-15(3-5-21(33)46)25(52)43-18(8-14-10-36-13-39-14)29(56)41-16(2-1-7-37-31(34)35)27(54)42-17(4-6-23(48)49)28(55)44-19(9-24(50)51)26(53)38-11-22(47)40-20(12-45)30(57)58/h10,13,15-20,45H,1-9,11-12,32H2,(H2,33,46)(H,36,39)(H,38,53)(H,40,47)(H,41,56)(H,42,54)(H,43,52)(H,44,55)(H,48,49)(H,50,51)(H,57,58)(H4,34,35,37)/t15-,16-,17-,18-,19-,20-/m0/s1 |
Clave InChI |
JBNPKUJQJBPSGV-RABCQHRBSA-N |
SMILES isomérico |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
SMILES canónico |
C1=C(NC=N1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)N |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Regenerative Potential: A Technical Guide to the Mechanism of Action of Q-Peptide (QHREDGS) in Wound Healing
For Immediate Release
[City, State] – [Date] – In the intricate symphony of wound healing, a novel peptide, QHREDGS (Q-Peptide), has emerged as a promising conductor, orchestrating a cascade of cellular and molecular events that accelerate tissue repair and regeneration. This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its pro-healing effects, offering valuable insights for researchers, scientists, and drug development professionals in the field of regenerative medicine.
Derived from the fibrinogen-like domain of angiopoietin-1, the this compound is a seven-amino-acid sequence (glutamine-histidine-arginine-glutamic acid-aspartic acid-glycine-serine) that has demonstrated significant efficacy in promoting the healing of various wound types, including those in diabetic models.[1][2][3] Its mechanism of action is multifaceted, primarily revolving around its interaction with cell surface integrins, which triggers a series of downstream signaling pathways that modulate key cellular processes in wound repair.
Core Mechanism: Integrin-Mediated Signaling
The cornerstone of this compound's activity lies in its ability to bind to specific integrin receptors on the surface of various cell types crucial for wound healing, including fibroblasts, keratinocytes, and endothelial cells.[1][2] Experimental evidence points towards the involvement of αvβ3, α5β1, and β1 integrins as key mediators of this compound's effects. This interaction initiates a signaling cascade that influences cell survival, migration, proliferation, and gene expression.
dot
References
A Technical Guide to the Biological Functions of Angiopoietin-1 Derived Peptides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted biological functions of peptides derived from Angiopoietin-1 (Ang-1), a critical regulator of vascular development and homeostasis. This document provides a comprehensive overview of their mechanisms of action, key signaling pathways, and therapeutic potential, with a focus on quantitative data and detailed experimental methodologies to support further research and drug development.
Introduction to Angiopoietin-1 and its Derived Peptides
Angiopoietin-1 is a secreted glycoprotein (B1211001) that plays a pivotal role in angiogenesis, the formation of new blood vessels, by binding to the Tie2 receptor tyrosine kinase on endothelial cells.[1][2] Its functions are essential for vessel maturation, stabilization, and the maintenance of vascular quiescence.[1][2] Ang-1 exerts powerful vascular protective effects, including suppressing plasma leakage, inhibiting vascular inflammation, and preventing endothelial cell death.[1] However, the therapeutic application of the full-length Ang-1 protein is limited by its poor solubility and complex multimeric structure. This has spurred the development of smaller, synthetic peptides derived from Ang-1 that mimic its biological activities with improved pharmaceutical properties.
These peptides, often derived from the coiled-coil or fibrinogen-like domains of Ang-1, offer a promising avenue for therapeutic intervention in a range of pathologies characterized by vascular dysfunction, including ischemic diseases, inflammatory disorders, and cancer. This guide will delve into the specific biological functions of these peptides, the signaling cascades they trigger, and the experimental approaches used to characterize their activity.
Core Biological Functions of Angiopoietin-1 Derived Peptides
Ang-1 derived peptides exhibit a spectrum of biological activities that largely mirror those of the parent protein, primarily centered on vascular health and regeneration.
Angiogenesis and Vasculogenesis
Ang-1 and its mimetic peptides are key players in the later stages of vascular development, promoting the remodeling and stabilization of newly formed vessels. They stimulate endothelial cell migration and sprouting, which are fundamental processes in angiogenesis.
Vascular Stabilization and Anti-Permeability Effects
A hallmark function of Ang-1 and its derived peptides is their ability to stabilize the vasculature and reduce permeability. They strengthen endothelial cell-cell junctions, in part by modulating the localization and phosphorylation of junctional proteins like VE-cadherin and PECAM-1. This anti-permeability effect is crucial in conditions associated with vascular leakage, such as inflammation and sepsis.
Anti-Inflammatory Properties
Ang-1 derived peptides possess significant anti-inflammatory properties. They can suppress the expression of adhesion molecules on endothelial cells, such as ICAM-1, VCAM-1, and E-selectin, thereby reducing the adhesion and transmigration of leukocytes. This makes them attractive therapeutic candidates for inflammatory diseases.
Cell Survival and Anti-Apoptotic Effects
These peptides promote the survival of various cell types, including endothelial cells, cardiomyocytes, and keratinocytes, by activating pro-survival signaling pathways and inhibiting apoptosis. This cytoprotective effect is particularly relevant in the context of tissue injury and regeneration.
Quantitative Data on the Biological Activity of Angiopoietin-1 Derived Peptides
The following tables summarize the quantitative data from various studies on the biological effects of different Ang-1 derived peptides.
| Peptide/Mimetic | Assay | Cell Type/Model | Concentration/Dose | Observed Effect | Reference |
| QHREDGS | Cell Proliferation | Human Dermal Fibroblasts | N/A (on hydrogel) | No significant difference compared to scrambled peptide hydrogel | |
| Cytokine Release (IL-1β) | Human Dermal Fibroblasts | N/A (on hydrogel) | Significant increase on day 1 | ||
| Osteoblast Differentiation | MC3T3-E1 cells | 5µM | Significant upregulation of Collagen type I gene expression on day 10 | ||
| Osteoblast Differentiation | MC3T3-E1 cells | 50µM | Significant upregulation of Osteocalcin gene expression on day 6 | ||
| A11 | Inhibition of Ang-2 binding to Tie2 | SPR Analysis | 10-50 µM | Significant reduction in Ang-2 binding | |
| In Ovo Angiogenesis (CAM Assay) | Chicken Embryo | N/A | Substantial anti-angiogenic activity | ||
| Retinal Neovascularization | Rat Model of OIR | N/A | 57% inhibition of retinal neovascular growth (p < 0.05) | ||
| AV-001 (Vasculotide) | Cognitive Function | Rat MMI Model of VaD | 1 µg/Kg | Significant improvement in cognitive function | |
| Neurogenesis | Rat MMI Model of VaD | 1 µg/Kg | Significant improvement in cell proliferation and neurogenesis in the SVZ | ||
| Synaptogenesis | Rat MMI Model of VaD | 1 µg/Kg | Significant increase in Synaptophysin expression in the cortex | ||
| COMP-Ang1 | Wound Healing | Diabetic (db/db) mice | Systemic administration | ~1.3-fold enhanced angiogenesis on day 14 | |
| Blood Flow | Diabetic (db/db) mice | Systemic administration | 1.21- to 1.25-fold greater blood flow rates at 2 weeks (P < 0.01) |
Signaling Pathways Activated by Angiopoietin-1 Derived Peptides
The biological effects of Ang-1 and its derived peptides are primarily mediated through the activation of the Tie2 receptor and its downstream signaling cascades.
The Canonical Ang-1/Tie2 Signaling Pathway
Upon binding of an Ang-1 derived peptide, the Tie2 receptor undergoes autophosphorylation, creating docking sites for various signaling molecules. This initiates a cascade of intracellular events that regulate key cellular functions.
Key Downstream Effectors
-
PI3K/Akt Pathway : This is a central pathway activated by Ang-1 peptides, promoting endothelial cell survival by inhibiting pro-apoptotic factors like FOXO1 and activating endothelial nitric oxide synthase (eNOS).
-
Dok-R/Ras/MAPK Pathway : The recruitment and phosphorylation of the docking protein Dok-R can lead to the activation of the Ras-MAPK (ERK1/2) cascade, which is involved in cell proliferation and migration.
-
NF-κB Pathway : Ang-1/Tie2 signaling can inhibit the pro-inflammatory transcription factor NF-κB, contributing to its anti-inflammatory effects.
Detailed Methodologies for Key Experiments
This section provides an overview of the protocols for key in vitro and in vivo assays used to characterize the biological functions of Ang-1 derived peptides.
In Vitro Endothelial Cell Migration Assay (Scratch Wound Assay)
This assay assesses the ability of Ang-1 derived peptides to promote the directional migration of endothelial cells.
Detailed Protocol:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in appropriate growth medium.
-
Scratch Induction: A sterile pipette tip is used to create a uniform scratch across the cell monolayer.
-
Treatment: The cells are washed to remove debris, and fresh medium containing the Ang-1 derived peptide at various concentrations or a vehicle control is added.
-
Imaging: The scratch is imaged at regular intervals using a microscope with a camera.
-
Analysis: The area of the scratch is measured at each time point using image analysis software. The rate of wound closure is calculated to quantify cell migration.
In Vivo Matrigel Plug Angiogenesis Assay
This in vivo assay evaluates the pro-angiogenic or anti-angiogenic potential of Ang-1 derived peptides.
References
The Q-Peptide Signaling Pathway: A Comprehensive Guide to its Role in Keratinocyte Migration
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of the Q-Peptide signaling pathway and its critical role in promoting keratinocyte migration, a fundamental process in wound healing. The this compound, a synthetic heptapeptide (B1575542) with the sequence Gln-His-Arg-Glu-Asp-Gly-Ser (QHREDGS), is derived from the integrin-binding domain of angiopoietin-1 and has emerged as a promising therapeutic agent for accelerating tissue repair. This document details the molecular mechanisms, presents quantitative data, outlines experimental protocols, and provides visual representations of the key signaling cascades involved.
Introduction to this compound and Keratinocyte Migration
Wound healing is a complex biological process involving the coordinated action of various cell types and signaling molecules. A crucial step in the re-epithelialization of a wound is the migration of keratinocytes to cover the exposed dermal tissue. The this compound has been shown to significantly enhance this migratory process.[1][2] This guide elucidates the signaling pathway initiated by this compound in keratinocytes, providing a framework for future research and the development of novel wound healing therapies.
The this compound Signaling Cascade
The this compound initiates a cascade of intracellular events that collectively promote the migratory phenotype in keratinocytes. While the precise receptor for this compound on keratinocytes is still under investigation, evidence suggests its interaction with integrins, particularly β1-integrins, is a key initiating event.[2][3] This interaction triggers downstream signaling pathways that modulate gene expression, cytoskeletal rearrangement, and cell motility.
The proposed signaling pathway involves the following key steps:
-
Integrin Activation: The this compound binds to and activates β1-integrins on the keratinocyte cell surface.[2]
-
Downstream Signaling Activation: This activation leads to the recruitment and phosphorylation of downstream signaling molecules. While direct evidence for this compound's effect on the MAPK/ERK pathway in keratinocytes is still emerging, this pathway is a common downstream effector of integrin signaling and is known to be involved in keratinocyte migration.
-
Gene Expression Modulation: The activated signaling pathways lead to the upregulation of genes crucial for cell migration, including:
-
RAC1: A small GTPase that plays a pivotal role in regulating the actin cytoskeleton and lamellipodia formation, essential for cell movement.
-
Matrix Metalloproteinase 1 (MMP1): An enzyme that degrades collagen, allowing keratinocytes to move through the extracellular matrix.
-
Prostaglandin-Endoperoxide Synthase 2 (PTGS2 or COX-2): An enzyme involved in inflammation and cell migration.
-
Fibroblast Growth Factor 7 (FGF7), also known as Keratinocyte Growth Factor (KGF): A potent mitogen and motogen for keratinocytes.
-
Fibroblast Growth Factor 2 (FGF2): Promotes angiogenesis and keratinocyte proliferation.
-
-
Cytokine and Growth Factor Modulation: The this compound signaling pathway also influences the cellular microenvironment by modulating the expression and secretion of various cytokines and growth factors, including transforming growth factor-beta (TGF-β). This modulation helps to create a pro-migratory environment.
-
Enhanced Keratinocyte Migration: The culmination of these signaling events is a significant increase in the migratory capacity of keratinocytes, leading to accelerated wound closure.
Quantitative Data on this compound's Effect on Keratinocyte Migration
The pro-migratory effect of this compound on keratinocytes has been quantified in various in vitro studies. The following table summarizes key findings:
| Parameter | Experimental System | Control Group | This compound Treatment Group | Reference |
| Wound Closure (%) | In vitro scratch assay on adult human epidermal keratinocytes (HEKa) cultured on a hydrogel film for 24 hours. | 43% (± 9%) closure on peptide-free hydrogel. | 88% (± 10%) closure on this compound hydrogel. | |
| Gene Upregulation | qPCR array on fibroblasts grown on this compound hydrogels. | Baseline expression on tissue culture plastic and scrambled peptide hydrogels. | Upregulation of RAC1, MMP1, PTGS2, FGF2, and FGF7. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of the this compound signaling pathway. This section provides protocols for key experiments.
In Vitro Wound Healing (Scratch) Assay
This assay is a straightforward and widely used method to study cell migration in vitro.
Materials:
-
Human epidermal keratinocytes (e.g., HaCaT or primary HEKa cells)
-
Appropriate cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Sterile 200 µL pipette tips
-
Culture plates (e.g., 24-well plates)
-
This compound solution (and scrambled peptide control)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed keratinocytes into wells of a culture plate at a density that will form a confluent monolayer within 24-48 hours.
-
Cell Culture: Incubate the cells at 37°C in a 5% CO2 incubator until they reach 95-100% confluency.
-
Serum Starvation (Optional): To minimize cell proliferation, replace the growth medium with a low-serum or serum-free medium for 12-24 hours before the assay.
-
Creating the Scratch: Gently create a straight scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells twice with sterile PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing the desired concentration of this compound or the scrambled peptide control. Include an untreated control well.
-
Image Acquisition: Immediately capture images of the scratch in each well (T=0). Mark the plate to ensure subsequent images are taken at the same location.
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Time-Lapse Imaging: Capture images of the same scratch areas at various time points (e.g., 6, 12, 24 hours).
-
Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point. Calculate the percentage of wound closure relative to the initial scratch area.
Transwell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic response of cells towards a chemoattractant.
Materials:
-
Keratinocytes
-
Transwell inserts (with appropriate pore size, e.g., 8 µm)
-
24-well culture plates
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., this compound)
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture keratinocytes to sub-confluency. Harvest the cells using trypsin and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate.
-
Adding Chemoattractant: Add medium containing the this compound (or other chemoattractant) to the lower chamber of the wells. Add serum-free medium to the control wells.
-
Seeding Cells: Add the keratinocyte suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a period that allows for cell migration (e.g., 4-24 hours).
-
Removing Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixing and Staining: Fix the migrated cells on the underside of the membrane with methanol. Stain the cells with a solution like crystal violet.
-
Imaging and Quantification: Visualize the stained, migrated cells under a microscope. Count the number of migrated cells in several random fields of view to determine the average number of migrated cells per field.
Western Blot Analysis of the MAPK/ERK Pathway
This technique is used to detect and quantify the phosphorylation (activation) of key proteins in the MAPK/ERK signaling pathway.
Materials:
-
Keratinocytes
-
This compound solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture keratinocytes and treat them with this compound for various time points. Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli buffer and heat to denature the proteins.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK1/2) to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using image analysis software.
Visualizing the Pathway and Workflows
Diagrams are provided to visually represent the this compound signaling pathway and the experimental workflows.
Caption: this compound Signaling Pathway in Keratinocytes.
Caption: In Vitro Wound Healing (Scratch) Assay Workflow.
Caption: Transwell Migration Assay Workflow.
Conclusion and Future Directions
The this compound represents a significant advancement in the field of regenerative medicine, with a clear potential to enhance wound healing by promoting keratinocyte migration. The signaling pathway, initiated by integrin binding and leading to the upregulation of key migratory genes, provides a solid foundation for understanding its mechanism of action. Further research should focus on identifying the specific receptor(s) for this compound on keratinocytes and fully elucidating the downstream signaling networks. A deeper understanding of these processes will pave the way for the development of more effective this compound-based therapeutics for a variety of wound healing applications.
References
- 1. Frontiers | Angiopoietin-1-derived peptide promotes keratinocyte survival and diabetic wound healing [frontiersin.org]
- 2. Application of an instructive hydrogel accelerates re-epithelialization of xenografted human skin wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide-Functionalized Hydrogels Modulate Integrin Expression and Stemness in Adult Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
The QHREDGS Peptide: A Technical Guide to its Discovery, Significance, and Therapeutic Potential
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract: The discovery of the QHREDGS peptide sequence, derived from the human matricellular protein Angiopoietin-1, has unveiled a potent and versatile tool for regenerative medicine and drug development. This seven-amino-acid peptide has demonstrated significant efficacy in promoting cell survival, adhesion, and differentiation across a spectrum of cell types, including cardiomyocytes, endothelial cells, osteoblasts, and keratinocytes. Its mechanism of action, primarily mediated through integrin binding, triggers crucial downstream signaling cascades that influence tissue repair and regeneration. This technical guide provides a comprehensive overview of the discovery, biological significance, and therapeutic applications of the QHREDGS peptide. It includes a detailed summary of quantitative data from key studies, in-depth experimental protocols, and visualizations of associated signaling pathways and experimental workflows to serve as a valuable resource for the scientific community.
Discovery and Origin
The QHREDGS peptide was first identified as the integrin-binding sequence within the fibrinogen-like domain of Angiopoietin-1 (Ang-1).[1][2][3] Ang-1 is a growth factor known for its role in vascular development and stability, but its large size and complexity present challenges for therapeutic applications. The identification of the short, synthetic QHREDGS peptide, which recapitulates many of the pro-survival and pro-adhesion effects of the full-length Ang-1 protein, offered a promising alternative for therapeutic development.[1] This water-soluble peptide is stable, fully synthetic, and its function is not dependent on a specific orientation, making it amenable to various formulation and delivery strategies.[4]
Biological Significance and Therapeutic Applications
The QHREDGS peptide has demonstrated a broad range of biological activities, making it a compelling candidate for various therapeutic applications, particularly in the field of regenerative medicine.
-
Cardiac Regeneration: The peptide has been shown to be cardioprotective by promoting the survival of cardiomyocytes. When incorporated into hydrogels and injected into the peri-infarct zone after myocardial infarction in animal models, it has been shown to improve cardiac function and attenuate pathological ventricular remodeling.
-
Bone Regeneration: QHREDGS promotes osteoblast differentiation, bone matrix deposition, and mineralization. It has been shown to be osteoinductive, suggesting its potential use in coatings for biomedical implants and as a therapeutic agent to enhance bone repair.
-
Wound Healing: The peptide accelerates wound healing by promoting keratinocyte survival and re-epithelialization. It has shown efficacy in diabetic wound models by protecting against cellular stress and promoting tissue regeneration. Furthermore, it can modulate the inflammatory response in wounds by influencing macrophage polarization.
-
Angiogenesis: QHREDGS enhances the formation of tube-like structures by endothelial cells, a key process in angiogenesis. This vasculogenic potential is crucial for the development of engineered tissues and for promoting blood vessel formation in ischemic tissues.
Mechanism of Action: Integrin-Mediated Signaling
The biological effects of the QHREDGS peptide are primarily mediated through its interaction with cell surface integrin receptors. Specifically, it has been shown to bind to αvβ3 and α5β1 integrins on endothelial cells. This binding initiates downstream signaling cascades that are critical for cell survival and function.
The following diagram illustrates the proposed signaling pathway initiated by QHREDGS binding to integrins:
Quantitative Data Summary
The following tables summarize key quantitative data from various studies investigating the effects of the QHREDGS peptide.
Table 1: Effects of QHREDGS on Osteoblast Function
| Parameter | Cell Type | Treatment | Result | Reference |
| Osteogenic Gene Expression (ALP, Osteocalcin, Collagen Type I, Bone Sialoprotein) | MG-63 cells | 5µM soluble QHREDGS | Upregulation relative to control | |
| Mineral Deposition (Alizarin Red S staining) | Osteoblasts | QHREDGS-immobilized surface | Significant increase compared to control surfaces | |
| Mineral-to-Matrix Ratio | Osteoblasts on hydrogels | QHREDGS-immobilized hydrogel | Significantly higher ratio | |
| Immobilized Peptide Concentration | PA-coated Titanium | EDC/NHS chemistry | 0.33±0.09μg/mm² |
Table 2: Effects of QHREDGS on Endothelial and Keratinocyte Function
| Parameter | Cell Type | Treatment | Result | Reference |
| Cell Viability (MTT assay) | MS1 endothelial cells | 500 µM soluble QHREDGS | Significant increase in viable and active cells (P = 0.001) | |
| ATP Levels | MS1 endothelial cells | 500 µM soluble QHREDGS | Significant increase (P≤0.03) | |
| NAD(P)H Levels | MS1 endothelial cells | 500 µM soluble QHREDGS | Significant increase (P = 0.001) | |
| Apoptosis Inhibition (TUNEL assay) | Human Epidermal Keratinocytes | Immobilized QHREDGS | Dose-dependent inhibition of apoptosis | |
| Wound Closure | db/db diabetic mice | QHREDGS-chitosan-collagen hydrogel | Accelerated wound closure starting from day 8 |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used in the characterization of the QHREDGS peptide.
Peptide Immobilization on Surfaces
A common method for immobilizing the QHREDGS peptide onto surfaces containing carboxyl or amine groups is through 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (NHS) chemistry.
References
- 1. Angiopoietin-1 peptide QHREDGS promotes osteoblast differentiation, bone matrix deposition and mineralization on biomedical materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QHREDGS Enhances Tube Formation, Metabolism and Survival of Endothelial Cells in Collagen-Chitosan Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiopoietin-1 peptide QHREDGS promotes osteoblast differentiation, bone matrix deposition and mineralization on biomedical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
role of Q-Peptide in angiogenesis and tissue regeneration
An In-depth Technical Guide on the Role of Q-Peptide in Angiogenesis and Tissue Regeneration
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a seven-amino-acid sequence (QHREDGS) derived from angiopoietin-1, has emerged as a significant bioactive agent in the fields of angiogenesis and tissue regeneration. Primarily investigated in the context of wound healing, particularly in compromised models such as diabetic wounds, this compound demonstrates a multi-faceted mechanism of action. When incorporated into biomaterial scaffolds like collagen-chitosan hydrogels, it orchestrates a pro-healing environment by modulating the behavior of key cell types, including fibroblasts and endothelial cells. Its therapeutic effects are attributed to its ability to stimulate the secretion of a balanced profile of pro- and anti-inflammatory cytokines, upregulate genes critical for vascularization and matrix deposition, and enhance endothelial cell survival and function. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its impact on cellular and molecular pathways, summarizing key quantitative findings, and outlining the experimental protocols used to elucidate its function.
Introduction to this compound (QHREDGS)
This compound is a synthetic peptide with the sequence Gln-His-Arg-Glu-Asp-Gly-Ser, derived from the pro-angiogenic protein angiopoietin-1.[1][2] It is recognized for its significant potential in regenerative medicine, where it acts as a signaling molecule to promote cellular repair and tissue restoration.[3][4] A common strategy for its application involves conjugation to a biomaterial, such as a collagen-chitosan hydrogel.[1] This approach provides a stable, moist healing environment and allows for the localized, sustained release of the peptide, enhancing its therapeutic efficacy in applications like wound healing.
The Role of this compound in Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process in both tissue development and repair. This compound has been identified as a pro-angiogenic agent, primarily through its influence on endothelial cells and the expression of key angiogenic factors.
Molecular Mechanisms and Signaling Pathways
This compound's pro-angiogenic activity is linked to its ability to modulate the expression of crucial growth factors and cell adhesion molecules. Studies have shown that fibroblasts cultured on a this compound hydrogel exhibit significant upregulation of Vascular Endothelial Growth Factor A (VEGFA), a pivotal regulator of angiogenesis. The peptide also promotes the expression of integrin subunits α1β1 and α2β1, which are known to mediate VEGF-driven angiogenesis. This suggests that this compound may prime the tissue environment for vascularization by stimulating the production of essential angiogenic signals and enhancing endothelial cell response to these cues. The downstream signaling likely involves the MAPK1 pathway, which is also upregulated in the presence of this compound and is a well-established cascade in cell proliferation and differentiation.
References
In Vitro Effects of Q-Peptide on Dermal Fibroblasts: A Technical Guide
This technical guide provides an in-depth analysis of the in vitro effects of Q-Peptide (QHREDGS) on human dermal fibroblasts. The data and protocols presented are primarily derived from a comprehensive study investigating the impact of a this compound conjugated collagen-chitosan hydrogel on fibroblast behavior, a critical aspect of wound healing and tissue regeneration.[1][2][3] This document is intended for researchers, scientists, and drug development professionals working in dermatology, tissue engineering, and regenerative medicine.
Quantitative Data Summary
The following tables summarize the key quantitative findings on the effects of this compound on dermal fibroblast function. The experiments were conducted using human dermal fibroblasts (HDFs) cultured on a this compound conjugated collagen-chitosan hydrogel (QP), with tissue culture plastic (TCP), a peptide-free hydrogel (PF), and a scrambled peptide hydrogel (SCR) serving as controls.[2]
Cell Viability and Proliferation
| Parameter | Time Point | This compound Hydrogel (QP) vs. Controls | Key Finding |
| Cell Viability | 24 hours | No significant impact on viability compared to controls. | This compound hydrogel supports dermal fibroblast survival.[2] |
| Cell Proliferation (Ki-67 Staining) | 24 hours | Significantly lower proliferation compared to peptide-free hydrogel. | This compound attenuates excessive fibroblast proliferation in the early stages. |
| 7 days | No significant difference compared to controls. | The anti-proliferative effect is temporally regulated. |
Cytokine Secretion
The secretion of various cytokines by dermal fibroblasts was measured at 24 hours and 7 days to assess the inflammatory, anti-inflammatory, extracellular matrix (ECM) deposition, and fibrotic responses.
Table 1.2.1: Pro-inflammatory and Anti-inflammatory Cytokine Secretion (pg/10,000 cells)
| Cytokine | Time Point | This compound Hydrogel (QP) | Scrambled Peptide Hydrogel (SCR) | Peptide-Free Hydrogel (PF) | Key Finding on this compound |
| TNF-α | Day 1 | Increased | - | - | Promotes a transient pro-inflammatory response. |
| Day 7 | Not sustained | - | - | Avoids a sustained inflammatory state. | |
| IL-2 | Day 1 | Increased | - | - | Contributes to the initial inflammatory phase of healing. |
| Day 7 | Not sustained | - | - | The pro-inflammatory signal is short-lived. | |
| IL-10 | Day 1 | Significantly Increased | - | - | Upregulates anti-inflammatory signaling. |
| Day 7 | Levels decrease | Sustained elevated levels | - | The potent anti-inflammatory effect is most pronounced early on. | |
| IL-13 | Day 1 | Significantly Increased | - | - | Plays a role in immune modulation and ECM deposition. |
| Day 7 | Sustained significantly elevated levels | - | - | Maintains a prolonged anti-inflammatory and pro-remodeling environment. |
Table 1.2.2: ECM Deposition and Anti-Fibrotic Cytokine Secretion (pg/10,000 cells)
| Cytokine | Time Point | This compound Hydrogel (QP) | Scrambled Peptide Hydrogel (SCR) | Key Finding on this compound |
| GM-CSF | Day 1 | Significantly Increased | - | Promotes early ECM production. |
| Day 7 | Negligible amounts | - | The effect is specific to the initial phase. | |
| IL-1RA | Day 1 | Increased | - | Modulates the inflammatory environment to support ECM deposition. |
| IL-4 | Day 1 | Increased | - | Activates fibroblasts for enhanced ECM deposition. |
| IL-5 | Day 1 | Increased | - | Contributes to the regulation of ECM. |
| IL-12p40 | Day 1 | Increased | - | Promotes ECM deposition. |
| TGF-β1 | Day 1 | No significant difference | Significantly higher | Does not induce this key pro-fibrotic cytokine. |
| Day 7 | Significantly Lower | - | Attenuates the concentration of this fibrotic cytokine over time. | |
| TGF-β2 | Day 1 | No significant difference | Significantly higher | Avoids early induction of this pro-fibrotic factor. |
| Day 7 | Significantly Lower | - | Contributes to an anti-fibrotic phenotype in the later stages. | |
| TGF-β3 | Day 1 & 7 | No significant difference | Significantly higher | Does not significantly alter the level of this anti-scarring cytokine. |
Gene Expression
A qPCR array for 26 wound healing-related genes revealed a distinct and generally upregulated profile in fibroblasts cultured on the this compound hydrogel for 24 hours compared to controls.
| Gene Category | Number of Upregulated Genes (vs. TCP) | Key Upregulated Genes | Implication |
| Wound Healing | 18 out of 26 | VEGFA, PTGS2, MIF1, smooth muscle α-2 actin | This compound promotes a pro-healing genetic program, including angiogenesis and myofibroblast presence for ECM secretion. |
Experimental Protocols
Preparation of this compound Hydrogel
The this compound (QHREDGS) is chemically conjugated to a collagen-chitosan hydrogel. This biomaterial provides a stable, moist environment conducive to wound healing. The hydrogel is typically solvent cast to form a surface for cell culture.
Cell Culture
Human dermal fibroblasts (HDFs) are seeded as a monolayer onto the this compound hydrogel and control surfaces (TCP, peptide-free hydrogel, scrambled peptide hydrogel). Cells are cultured for specified time points, typically 24 hours and 7 days, to assess both early and later-stage responses.
Cell Viability and Proliferation Assays
-
Live/Dead Staining: To assess cell viability, HDFs are stained with reagents such as CFDA-SE for live cells and Propidium Iodide (PI) for dead cells.
-
Ki-67 Staining: Cell proliferation is quantified by immunostaining for the proliferation marker Ki-67. The percentage of Ki-67 positive cells is determined to indicate the proliferative activity of the fibroblast population.
Cytokine Analysis
The concentration of various cytokines in the cell culture supernatant is determined using Enzyme-Linked Immunosorbent Assay (ELISA). The results are normalized to the cell number to account for any differences in proliferation.
Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from HDFs cultured on the different surfaces.
-
qPCR Array: A quantitative polymerase chain reaction (qPCR) array is performed to analyze the expression profile of a panel of genes related to wound healing.
Immunofluorescent Staining and Microscopy
To visualize cell morphology and the expression of specific proteins, immunofluorescent staining is performed. For example, vimentin (B1176767) staining can be used to observe the cytoskeletal organization of the fibroblasts.
Visualizations: Signaling Pathways and Experimental Workflows
This compound Induced Cytokine Cascade in Dermal Fibroblasts
The following diagram illustrates the temporal cytokine secretion profile of dermal fibroblasts in response to the this compound hydrogel, highlighting the shift from a pro-inflammatory and ECM-depositing phase to an anti-inflammatory and anti-fibrotic phase.
Caption: Temporal cytokine response of fibroblasts to this compound.
Experimental Workflow for Assessing this compound Effects
This diagram outlines the key steps in the in vitro evaluation of the this compound hydrogel's impact on dermal fibroblasts.
Caption: Workflow for in vitro analysis of this compound effects.
Logical Relationship of this compound's Pro-healing Effects
This diagram illustrates the interconnected cellular and molecular events initiated by this compound that contribute to a pro-regenerative wound healing environment.
Caption: this compound's integrated pro-healing mechanism.
References
- 1. Angiopoietin-1 derived peptide hydrogel promotes molecular hallmarks of regeneration and wound healing in dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Angiopoietin-1 derived peptide hydrogel promotes molecular hallmarks of regeneration and wound healing in dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Q-Peptide and its Interaction with the Tie2 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The angiopoietin-Tie2 signaling axis is a critical regulator of vascular development, maturation, and stability. The receptor tyrosine kinase Tie2, predominantly expressed on endothelial cells, and its primary ligand, Angiopoietin-1 (Ang-1), play a pivotal role in maintaining vascular quiescence and integrity. Dysregulation of this pathway is implicated in numerous pathologies characterized by vascular instability, such as diabetic retinopathy, sepsis, and cancer. Consequently, therapeutic modulation of the Tie2 receptor is of significant interest in drug development.
This technical guide focuses on the Q-Peptide, a seven-amino-acid peptide (QHREDGS) derived from the fibrinogen-like domain of Ang-1, and its interaction with the Tie2 receptor. As an Ang-1 mimetic, the this compound has demonstrated pro-survival and pro-angiogenic effects. A unique aspect of the this compound is its dual signaling capability, interacting not only with the Tie2 receptor but also with integrins, thereby influencing a broad range of cellular responses in both endothelial and non-endothelial cells. This guide provides a comprehensive overview of the this compound's mechanism of action, quantitative data on its and other Tie2-interacting peptides' activities, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.
This compound (QHREDGS): An Angiopoietin-1 Mimetic with Dual Signaling Properties
The this compound, with the amino acid sequence Gln-His-Arg-Glu-Asp-Gly-Ser, was identified as a key integrin-binding motif within the fibrinogen-like domain of Angiopoietin-1.[1][2] While Ang-1 is the canonical ligand for the Tie2 receptor on endothelial cells, it also elicits responses in cells lacking Tie2, such as fibroblasts and keratinocytes, through integrin-mediated pathways.[1][2] The this compound mimics these Ang-1 functions, promoting cell adhesion, survival, and migration.[3][4]
The interaction of this compound with the Tie2 receptor is inferred from its identity as an Ang-1 mimetic and its observed effects on endothelial cells that are consistent with Tie2 activation. However, a significant component of its biological activity is mediated through binding to integrins, such as α5β1 and αvβ3.[5] This dual-receptor interaction complicates the elucidation of its precise signaling mechanism but also presents unique therapeutic opportunities by potentially activating complementary pathways involved in tissue repair and regeneration.
Quantitative Data on Peptide-Tie2 Interactions
While specific quantitative data on the direct binding affinity (e.g., Kd value) of the this compound to the Tie2 receptor is not extensively documented in publicly available literature, its functional effects have been quantified in various cellular assays. For a comparative perspective, the following table includes quantitative data for other synthetic peptides known to interact with the Tie2 receptor.
| Peptide/Molecule | Sequence/Description | Interaction Type | Binding Affinity (Ki/Kd) | Assay System | Reference |
| This compound | QHREDGS | Ang-1 Mimetic / Integrin Ligand | Not Reported | Functional Assays | [1][2] |
| NLLMAAS (T4) | NLLMAAS | Antagonist | Ki (vs Ang1) = 3.2 (±0.8) x 10⁻⁴ M Ki (vs Ang2) = 3.2 (±0.3) x 10⁻⁴ M | Surface Plasmon Resonance | [6] |
| Vasculotide (VT) | Tetrameric HHHRHSF | Agonist | Binds with high affinity | Phage Display | [7] |
| GA3 | WTIIQRREDGSVDFQRTWKEYK | Antagonist | Competes with Ang-2 | In vitro binding assays | [8] |
| TC1 | 12-mer cyclic peptide | Agonist | High Affinity (qualitative) | ELISA | [9] |
| TL1 & TL6 | 12-mer linear peptides | High Affinity Ligands | High Affinity (qualitative) | ELISA |
Signaling Pathways
The signaling cascades initiated by the interaction of ligands with the Tie2 receptor are crucial for mediating its biological effects. The primary pathway involves the autophosphorylation of the Tie2 receptor upon ligand binding, leading to the recruitment and activation of downstream signaling molecules.
Tie2 Signaling Pathway
Activation of Tie2 by its natural ligand, Ang-1, or mimetic peptides, leads to the activation of several key downstream pathways, including the PI3K/Akt pathway, which is central to cell survival and proliferation, and the MAPK/ERK pathway, which is involved in cell migration.
Caption: Tie2 Receptor Signaling Pathway.
This compound Dual Signaling Pathway
The this compound is unique in its ability to signal through both the Tie2 receptor and integrins. This dual mechanism may lead to a more robust and pleiotropic cellular response, particularly in complex processes like wound healing where both endothelial and stromal cells are involved.
References
- 1. A Novel Xenograft Model Demonstrates Human Fibroblast Behavior During Skin Wound Repair and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Xenograft Skin Model to Manipulate Human Immune Responses In Vivo [jove.com]
- 3. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 4. bowdish.ca [bowdish.ca]
- 5. clyte.tech [clyte.tech]
- 6. A short synthetic peptide inhibits signal transduction, migration and angiogenesis mediated by Tie2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of a synthetic PEG-ylated Tie-2 agonist peptide on endotoxemic lung injury and mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel small peptide as a targeting ligand for receptor tyrosine kinase Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
Structural Analysis of Q-Peptide and its Active Sites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Q-Peptide, a heptapeptide (B1575542) with the sequence Gln-His-Arg-Glu-Asp-Gly-Ser (QHREDGS), is a functional fragment derived from the fibrinogen-like domain of angiopoietin-1. This peptide has demonstrated significant therapeutic potential, particularly in the realm of tissue regeneration and wound healing. It has been shown to promote the survival, migration, and differentiation of various cell types, including keratinocytes, fibroblasts, endothelial cells, and cardiomyocytes. The biological activity of this compound is primarily attributed to its ability to interact with cell surface integrins, thereby activating downstream signaling pathways that modulate cellular responses crucial for tissue repair. This technical guide provides a comprehensive overview of the structural analysis of this compound, a detailed examination of its active sites, and the molecular mechanisms underlying its pro-healing functions. The guide also includes a compilation of quantitative data from key studies and detailed experimental protocols to facilitate further research and development in this promising area.
Structural Analysis of this compound (QHREDGS)
Direct experimental structural data for this compound from techniques such as NMR spectroscopy or X-ray crystallography is not currently available in the public domain. However, computational modeling and predictive methods provide valuable insights into its potential secondary and tertiary structures.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of the constituent amino acids of this compound is essential for interpreting its structure and function.
| Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Property | Molecular Weight ( g/mol ) |
| Glutamine | Gln | Q | Polar, neutral | 146.14 |
| Histidine | His | H | Polar, basic (can be neutral) | 155.16 |
| Arginine | Arg | R | Polar, basic | 174.20 |
| Glutamic Acid | Glu | E | Polar, acidic | 147.13 |
| Aspartic Acid | Asp | D | Polar, acidic | 133.10 |
| Glycine (B1666218) | Gly | G | Nonpolar, aliphatic | 75.07 |
| Serine | Ser | S | Polar, neutral | 105.09 |
Predicted Secondary Structure
Secondary structure prediction tools, such as PEP2D, suggest that the short, linear QHREDGS peptide is unlikely to form stable, canonical secondary structures like α-helices or β-sheets in an aqueous solution. Its conformational flexibility is likely a key feature, allowing it to adapt to the binding pockets of its receptors. The predicted secondary structure is predominantly a random coil, which is typical for short peptides that lack a defined hydrophobic core.
Predicted 3D Structure
De novo peptide structure prediction servers, such as PEP-FOLD, can generate models of the three-dimensional conformation of this compound. These models should be considered as theoretical representations of a low-energy state of the peptide in solution. The predicted structures often show a compact, folded conformation, which may be one of many transient structures the peptide adopts. The charged side chains of Arginine, Glutamic Acid, and Aspartic Acid are predicted to be solvent-exposed, which is consistent with their likely role in receptor interaction.
Active Sites of this compound
The "active sites" of this compound are not catalytic in nature but rather refer to the key amino acid residues that are critical for its biological activity, primarily its interaction with cell surface receptors. The entire QHREDGS sequence is believed to be the integrin-binding motif of angiopoietin-1.
The Role of Charged Residues in Receptor Binding
The QHREDGS sequence contains a balanced distribution of positively charged (Arginine, Histidine) and negatively charged (Glutamic Acid, Aspartic Acid) residues. This charge distribution is critical for the electrostatic interactions that govern the binding of the peptide to its receptors, particularly integrins.
-
Arginine (R): The guanidinium (B1211019) group of arginine is a strong hydrogen bond donor and can form salt bridges with negatively charged residues on the receptor surface. The arginine-glycine-aspartic acid (RGD) motif is a well-known integrin-binding sequence, and while this compound does not contain the exact RGD sequence, the presence of arginine and aspartic acid suggests a similar mode of interaction.
-
Glutamic Acid (E) and Aspartic Acid (D): The carboxylate side chains of these acidic residues are key for forming ionic bonds and hydrogen bonds with positively charged residues on the receptor.
-
Histidine (H): The imidazole (B134444) side chain of histidine can act as both a hydrogen bond donor and acceptor, and its charge state is sensitive to the local pH, which could modulate binding affinity in different microenvironments.
The Role of Polar and Nonpolar Residues
-
Glutamine (Q) and Serine (S): These polar, uncharged residues can participate in hydrogen bonding, contributing to the specificity and stability of the peptide-receptor interaction.
-
Glycine (G): The lack of a side chain gives glycine conformational flexibility, which may be important for allowing the peptide backbone to adopt the necessary conformation for receptor binding.
Mechanism of Action and Signaling Pathways
This compound exerts its pro-healing effects by interacting with cell surface receptors, primarily integrins, to activate intracellular signaling cascades. This leads to the modulation of gene expression and the secretion of various cytokines and growth factors.
Interaction with Fibroblasts
This compound has been shown to influence fibroblast behavior, which is critical for wound healing. It promotes the release of cytokines involved in extracellular matrix (ECM) deposition and remodeling, and it can attenuate fibrotic responses.
Interaction with Macrophages
This compound can modulate the inflammatory response by influencing macrophage polarization. When immobilized on a hydrogel, this compound has been shown to induce a unique macrophage phenotype that secretes both pro- and anti-inflammatory cytokines, which may be beneficial for wound healing.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the effects of this compound.
Table 1: Effect of this compound on Cytokine Release from Human Dermal Fibroblasts
| Cytokine | Treatment | Concentration (pg/mL) | Fold Change vs. Control |
| TGF-β1 | Control | Value | 1.0 |
| This compound Hydrogel | Value | Value | |
| IL-6 | Control | Value | 1.0 |
| This compound Hydrogel | Value | Value | |
| IL-8 | Control | Value | 1.0 |
| This compound Hydrogel | Value | Value | |
| IL-10 | Control | Value | 1.0 |
| This compound Hydrogel | Value | Value | |
| (Note: Specific values need to be extracted from the full-text articles and may vary between studies. This table serves as a template.) |
Table 2: Effect of this compound on Gene Expression in Human Dermal Fibroblasts
| Gene | Treatment | Relative Gene Expression (Fold Change) |
| COL1A1 | Control | 1.0 |
| This compound Hydrogel | Value | |
| COL3A1 | Control | 1.0 |
| This compound Hydrogel | Value | |
| MMP1 | Control | 1.0 |
| This compound Hydrogel | Value | |
| TIMP1 | Control | 1.0 |
| This compound Hydrogel | Value | |
| (Note: Specific values need to be extracted from the full-text articles and may vary between studies. This table serves as a template.) |
Detailed Experimental Protocols
Preparation of this compound Conjugated Hydrogels
This protocol describes a general method for conjugating this compound to a chitosan-collagen hydrogel.
-
Chitosan Solution Preparation: Dissolve chitosan in 0.5 M acetic acid to a final concentration of 1% (w/v).
-
Peptide Conjugation:
-
Add this compound (QHREDGS) to the chitosan solution at a desired molar ratio.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) in a 2:1 molar ratio to the peptide to activate the carboxyl groups for conjugation to the amine groups of chitosan.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis membrane (e.g., 3.5 kDa MWCO).
-
Dialyze against deionized water for 48 hours with frequent water changes to remove unreacted EDC, NHS, and peptide.
-
-
Lyophilization: Freeze-dry the purified solution to obtain the this compound-conjugated chitosan powder.
-
Hydrogel Formation:
-
Dissolve the lyophilized product and type I collagen in 0.02 M acetic acid.
-
Adjust the pH to 7.4 with NaOH to initiate gelation.
-
The hydrogel can then be cast into the desired shape.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Plate Coating: Coat a 96-well high-binding polystyrene plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TGF-β1) overnight at 4°C.
-
Blocking: Wash the plate with PBS containing 0.05% Tween 20 (PBST). Block non-specific binding sites with 1% BSA in PBS for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants (containing the secreted cytokines) and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate with PBST. Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate with PBST. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate with PBST. Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2 N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from fibroblasts cultured on control or this compound hydrogels using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
qPCR Reaction:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the gene of interest (e.g., COL1A1, MMP1) and a reference gene (e.g., GAPDH), and a SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Immunofluorescence Staining for Vimentin (B1176767) in Fibroblasts
-
Cell Culture: Culture human dermal fibroblasts on glass coverslips coated with control or this compound hydrogels.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 5% goat serum in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against vimentin (e.g., mouse anti-vimentin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining: Counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium. Visualize the cells using a fluorescence microscope.
Conclusion
This compound (QHREDGS) is a promising bioactive peptide with significant potential for applications in regenerative medicine and drug development. While its precise three-dimensional structure remains to be experimentally determined, its pro-healing functions are well-documented and are attributed to its interaction with integrin receptors and the subsequent activation of intracellular signaling pathways. The active sites of this compound are comprised of the key amino acid residues within its sequence that mediate this receptor binding. Further research focusing on the detailed structural analysis of the this compound-receptor complex and the elucidation of the complete signaling network will be crucial for the rational design of more potent and specific therapeutic agents based on this versatile peptide. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this field.
The Influence of Bioactive Peptides on Extracellular Matrix Production: A Technical Overview of Q-Peptide and P-15
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The extracellular matrix (ECM) is a dynamic and intricate network of macromolecules that provides structural and biochemical support to surrounding cells. The production and remodeling of the ECM are critical processes in tissue homeostasis, development, and wound healing. Dysregulation of ECM production is implicated in a wide range of pathologies, including fibrosis and cancer. Bioactive peptides have emerged as promising therapeutic agents capable of modulating cellular processes, including the synthesis and deposition of ECM components. This technical guide provides an in-depth analysis of the influence of two distinct bioactive peptides, an angiopoietin-1 derived peptide referred to as Q-Peptide and the well-characterized P-15 peptide, on extracellular matrix production.
This compound (Angiopoietin-1 Derived) and its Role in ECM Regulation
The this compound, a derivative of angiopoietin-1, has been investigated for its pro-healing effects, particularly in the context of dermal fibroblasts and wound healing. Its influence on the ECM appears to be indirect, primarily through the modulation of gene expression related to wound repair and the secretion of signaling molecules.
Gene Expression Modulation
In studies involving fibroblast monolayers cultured on a this compound conjugated collagen-chitosan hydrogel, significant upregulation of genes associated with wound healing and ECM remodeling was observed. Notably, the expression of smooth muscle α-2 actin (ACTA2) was increased, which is indicative of the presence of myofibroblasts.[1] Myofibroblasts are key cellular mediators of wound healing and are responsible for the secretion of significant amounts of ECM components.[1] Additionally, the upregulation of Vascular Endothelial Growth Factor A (VEGFA), a crucial factor in angiogenesis, was noted.[1] Another upregulated gene was RAC1, a GTPase that is essential for promoting keratinocyte migration and proliferation during wound re-epithelialization.[1]
Cytokine Secretion Profile
The this compound hydrogel also influences the secretome of fibroblasts. An increased release of anti-inflammatory and pro-healing cytokines was observed after 24 hours of culture.[1] This suggests that the this compound can create a favorable microenvironment for tissue regeneration, which includes the organized deposition of new ECM.
P-15 Peptide: A Biomimetic of Type I Collagen
The P-15 peptide is a synthetic 15-amino acid sequence (GTPGPQGIAGQRGVV) that is identical to the cell-binding domain of the α1 chain of type I collagen. This peptide has been extensively studied for its ability to enhance bone regeneration by directly influencing the behavior of osteogenic cells and their production of ECM.
Mechanism of Action
P-15 functions as a biomimetic of type I collagen, enhancing cell attachment, migration, proliferation, and differentiation. The proposed mechanism involves three phases: attachment, activation, and amplification. By mimicking the cell-binding domain of collagen, P-15 provides a substrate for cell adhesion, which in turn triggers intracellular signaling pathways that promote osteogenesis and ECM deposition.
Influence on ECM Gene and Protein Expression
Studies have demonstrated that the P-15 peptide modulates the gene expression of multiple ECM components, including COL1A1 (collagen type I alpha 1) and COL3A1 (collagen type III alpha 1). Furthermore, it leads to an increased expression of alkaline phosphatase, an important enzyme in the mineralization process of the ECM in bone. The P-15 peptide also stimulates the expression of Bone Morphogenic Proteins (BMPs), which are potent inducers of bone formation and ECM synthesis.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and P-15 on various cellular and molecular parameters related to ECM production.
Table 1: Influence of this compound on Gene Expression in Dermal Fibroblasts
| Gene | Fold Change (vs. Control) | Cell Type | Experimental Model | Reference |
| Smooth Muscle α-2 Actin | Upregulated | Dermal Fibroblasts | This compound conjugated hydrogel | |
| VEGFA | Upregulated | Dermal Fibroblasts | This compound conjugated hydrogel | |
| RAC1 | Upregulated | Dermal Fibroblasts | This compound conjugated hydrogel |
Table 2: Influence of P-15 Peptide on Osteogenic Markers and ECM-Related Gene Expression
| Marker/Gene | Effect | Cell Type | Experimental Model | Reference |
| Cell Attachment | Enhanced | Osteoblasts, Mesenchymal Stem Cells | P-15 coated surfaces | |
| Cell Proliferation | Enhanced | Osteoblasts, Mesenchymal Stem Cells | P-15 coated surfaces | |
| Osteogenic Differentiation | Enhanced | Mesenchymal Stem Cells | P-15 coated surfaces | |
| COL1A1 Gene Expression | Modulated | Human Bone Marrow Stem Cells | i-FACTOR Peptide-Enhanced Bone Graft | |
| COL3A1 Gene Expression | Modulated | Human Bone Marrow Stem Cells | i-FACTOR Peptide-Enhanced Bone Graft | |
| Alkaline Phosphatase Expression | Increased | Osteoblasts | P-15 coated matrix in hydrogels | |
| Bone Morphogenic Protein (BMP) Expression | Increased | Not specified | i-FACTOR Peptide-Enhanced Bone Graft |
Experimental Protocols
This compound Hydrogel Experiments
-
Hydrogel Preparation: A collagen-chitosan hydrogel is chemically conjugated with the this compound.
-
Cell Culture: Human dermal fibroblasts are seeded as a monolayer onto the this compound hydrogel.
-
Gene Expression Analysis (qPCR): After a 24-hour incubation period, total RNA is extracted from the fibroblasts. Reverse transcription is performed to synthesize cDNA, followed by quantitative polymerase chain reaction (qPCR) using primers specific for target genes such as ACTA2, VEGFA, and RAC1. Gene expression levels are normalized to a housekeeping gene.
-
Cytokine Analysis (ELISA): The cell culture supernatant is collected after 24 hours. The concentrations of various anti-inflammatory and pro-healing cytokines are quantified using enzyme-linked immunosorbent assays (ELISAs).
P-15 Peptide Experiments
-
Scaffold Preparation: P-15 peptide is adsorbed onto various substrates, such as tissue culture plastic or anorganic bone material (ABM).
-
Cell Culture: Human bone marrow-derived mesenchymal stem cells (hBMSCs) or osteoblastic cell lines are seeded onto the P-15 coated scaffolds.
-
Cell Attachment and Proliferation Assays: Cell attachment can be quantified by staining with crystal violet and measuring absorbance. Proliferation can be assessed using assays such as the MTT or BrdU incorporation assay at various time points.
-
Differentiation Assays: Chondrogenic differentiation can be assessed by Alcian blue staining. Osteogenic differentiation is typically evaluated by measuring alkaline phosphatase activity and by staining for calcium deposition with Alizarin Red S.
-
Gene Expression Analysis (qPCR): RNA is extracted from cells cultured on the P-15 scaffolds at different time points. qPCR is then performed to quantify the expression levels of osteogenic and ECM-related genes like RUNX2, COL1A1, and Osteocalcin.
Signaling Pathways
This compound Signaling
The precise signaling pathways activated by the angiopoietin-1 derived this compound in the context of ECM production are not fully elucidated in the provided search results. However, the upregulation of genes like VEGFA and RAC1 suggests the involvement of pathways related to cell growth, migration, and angiogenesis, which are downstream of receptor tyrosine kinases and Rho GTPases.
Caption: Proposed signaling cascade for this compound's influence on ECM.
P-15 Peptide Signaling
The P-15 peptide's mechanism is better understood and is known to involve integrin-mediated signaling. As a biomimetic of the collagen cell-binding domain, P-15 interacts with specific integrin receptors on the cell surface, such as αVβ1 integrin. This interaction triggers a cascade of intracellular events that ultimately lead to enhanced cell adhesion, survival, migration, and differentiation, culminating in increased ECM production.
Caption: P-15 peptide's integrin-mediated signaling for ECM production.
Caption: Comparative experimental workflows for this compound and P-15 studies.
Conclusion
Bioactive peptides represent a versatile class of molecules with the potential to precisely modulate ECM production. The angiopoietin-1 derived this compound primarily influences the ECM indirectly by creating a pro-regenerative microenvironment through the upregulation of key wound healing and angiogenic genes and the secretion of beneficial cytokines. In contrast, the P-15 peptide, a biomimetic of type I collagen, directly engages with cell surface integrins to actively promote cell adhesion, differentiation, and the synthesis of ECM components critical for bone formation. A thorough understanding of the distinct mechanisms of action of such peptides is paramount for the rational design of novel therapeutics for a range of conditions involving ECM dysregulation. Further research is warranted to fully elucidate the signaling pathways of the this compound and to translate the promising preclinical findings for both peptides into clinical applications.
References
An In-Depth Technical Guide to Early-Stage Research on Cell-Penetrating Peptides (CPPs) for Cellular Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: The field of peptide therapeutics is rapidly advancing, with peptides being explored for a wide range of cellular applications due to their high specificity and low toxicity. This guide focuses on Cell-Penetrating Peptides (CPPs), a class of short peptides that can traverse cellular membranes and deliver various molecular cargoes into cells. While the term "Q-Peptide" is not widely recognized in scientific literature, the principles and methodologies outlined in this guide for CPPs are broadly applicable to the early-stage research of any novel peptide designed for cellular applications.
CPPs, also known as protein transduction domains (PTDs), are typically short sequences of 5-30 amino acids, often rich in cationic residues like arginine and lysine.[1][2] Their unique ability to facilitate the intracellular delivery of macromolecules, including proteins, nucleic acids, and nanoparticles, makes them a promising tool in drug delivery and diagnostics.[3][4] This guide provides a comprehensive overview of the core methodologies, quantitative data, and cellular uptake mechanisms relevant to the preclinical evaluation of CPPs.
Quantitative Data Presentation
The following tables summarize key quantitative data from various studies on CPPs, providing a comparative overview of their performance in terms of cellular uptake, cargo delivery efficiency, in vitro stability, and cytotoxicity.
Table 1: Cellular Uptake Efficiency of Various CPPs
| CPP | Cell Line | Concentration (µM) | Uptake Efficiency (% of green-fluorescent cells) | Reference |
| BR2 | MCF7 | 5 | 0 | [5] |
| BR2 | MDA-MB-231 | 5 | 11.2 | |
| R9 | MCF7 | 5 | 21.7 | |
| R9 | MDA-MB-231 | 5 | 4.1 | |
| BR2-R9 | MCF7 | 5 | 73.8 | |
| BR2-R9 | MDA-MB-231 | 5 | 97.6 | |
| BR2 | MCF7 | 10 | 0 | |
| BR2 | MDA-MB-231 | 10 | 0 | |
| R9 | MCF7 | 10 | 5.5 | |
| R9 | MDA-MB-231 | 10 | 4.5 | |
| BR2-R9 | MCF7 | 10 | 56.1 | |
| BR2-R9 | MDA-MB-231 | 10 | 84.1 |
Table 2: Comparative Cargo Delivery Kinetics and Efficiency of Different CPPs
| CPP | Relative Uptake Speed | Relative Cargo Delivery Efficiency |
| MAP (KLAL) | Fastest | Highest |
| Transportan | Fast | High |
| Tat (48-60) | Slow | Low |
| Penetratin | Slowest | Lowest |
| Data is based on the delivery of a pentapeptide cargo and is presented in relative terms as per the findings in the cited study. |
Table 3: In Vitro Stability of a Model Peptide in Human Serum
| Time Point (hours) | % Intact Peptide Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0.0 |
| 0.5 | 85.2 ± 2.1 |
| 1 | 72.5 ± 3.5 |
| 2 | 55.1 ± 2.8 |
| 4 | 30.7 ± 1.9 |
| 8 | 10.3 ± 1.2 |
| 24 | <1.0 |
| This table represents example data for a model peptide "Peptide 5e" to illustrate a typical stability profile. |
Table 4: Cytotoxicity of CPPs in HeLa and CHO Cells
| CPP | Concentration (µM) | Cell Viability (WST-1 Assay) | Membrane Disturbance (LDH Leakage) |
| Penetratin | up to 50 | No effect on proliferation | Not specified |
| Tat | up to 50 | No effect on proliferation | Not specified |
| The toxicity of CPPs can be highly dependent on the attached cargo and the linkage strategy. |
Cellular Uptake Mechanisms of CPPs
The entry of CPPs into cells is a complex process that is not yet fully understood. However, two major pathways have been identified: direct translocation and endocytosis. The preferred pathway can depend on various factors, including the CPP sequence and concentration, the nature of the cargo, and the cell type.
-
Direct Translocation: This energy-independent process involves the CPP directly crossing the plasma membrane. Proposed models for direct translocation include the formation of transient pores, membrane destabilization, or the formation of inverted micelles. This pathway is often observed at lower CPP concentrations.
-
Endocytosis: This is an energy-dependent process where the CPP and its cargo are engulfed by the cell membrane, forming intracellular vesicles. Several endocytic pathways can be involved:
-
Macropinocytosis: A non-specific process involving the formation of large vesicles.
-
Clathrin-Mediated Endocytosis: Involves the formation of clathrin-coated pits.
-
Caveolae-Mediated Endocytosis: Utilizes flask-shaped invaginations of the plasma membrane called caveolae.
-
Adsorptive-Mediated Endocytosis: Driven by electrostatic interactions between cationic CPPs and negatively charged components on the cell surface.
-
A significant challenge for CPPs entering through endocytosis is the subsequent escape from the endosome to reach the cytosol and exert their function.
Experimental Protocols
This section provides detailed methodologies for key experiments in the early-stage evaluation of CPPs.
Quantitative Analysis of Cellular Uptake by Flow Cytometry
This protocol is used to quantify the amount of fluorescently labeled CPP internalized by a cell population.
Materials:
-
Fluorescently labeled CPP (e.g., FITC-labeled)
-
Cell line of interest (e.g., HeLa cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that allows them to reach approximately 70-80% confluency on the day of the experiment and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the fluorescently labeled CPP in serum-free medium for a defined period (e.g., 1-4 hours) at 37°C. Include an untreated cell sample as a negative control.
-
Washing: After incubation, aspirate the medium and wash the cells three times with cold PBS to remove non-internalized peptide.
-
Cell Detachment: Detach the cells from the plate using Trypsin-EDTA. The use of trypsin is crucial to remove membrane-associated peptides that have not been internalized.
-
Resuspension: Resuspend the detached cells in PBS.
-
Analysis: Analyze the fluorescence intensity of the individual cells using a flow cytometer. The geometric mean fluorescence intensity of the cell population is proportional to the amount of internalized CPP.
Visualization of Intracellular Localization by Confocal Microscopy
This method is used to visualize the subcellular distribution of fluorescently labeled CPPs.
Materials:
-
Fluorescently labeled CPP
-
Cell line of interest
-
Glass-bottom culture dishes
-
Nuclear stain (e.g., Hoechst 33342 or DAPI)
-
4% Paraformaldehyde (PFA) for fixation (optional)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere.
-
Treatment: Treat the cells with the fluorescently labeled CPP in serum-free medium for the desired time at 37°C.
-
Staining and Fixation:
-
For live-cell imaging: Add a nuclear stain like Hoechst 33342 to the medium and incubate as per the manufacturer's instructions.
-
For fixed-cell imaging: Wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature. After fixation, wash again with PBS and stain the nuclei with DAPI.
-
-
Imaging: Mount the dishes on the confocal microscope stage and acquire images. Z-stack images are often taken to reconstruct a 3D view of the cell and confirm intracellular localization.
In Vitro Peptide Stability Assay in Serum
This assay assesses the stability of a peptide in the presence of serum proteases, which is crucial for predicting its in vivo half-life.
Materials:
-
Peptide of interest
-
Human or animal serum
-
Precipitating solution (e.g., 1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN))
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Incubation: Spike a pre-warmed aliquot of serum with the peptide to a final desired concentration (e.g., 100 µg/mL). Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take an aliquot of the serum-peptide mixture.
-
Protein Precipitation: Immediately add a volume of cold precipitating solution to the aliquot to stop enzymatic degradation and precipitate serum proteins. Vortex vigorously.
-
Centrifugation: Incubate the sample on ice (e.g., for 20 minutes) and then centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it by RP-HPLC. The amount of intact peptide is quantified by measuring the area of the corresponding peak in the chromatogram.
-
Calculation: The percentage of intact peptide remaining at each time point is calculated relative to the 0-hour time point. This data can be used to determine the peptide's half-life in serum.
References
- 1. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos | PLOS One [journals.plos.org]
- 3. Frontiers | Approaches for evaluation of novel CPP-based cargo delivery systems [frontiersin.org]
- 4. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 5. Cargo delivery kinetics of cell-penetrating peptides. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Methodological & Application
protocol for synthesizing Q-Peptide for laboratory use
Application Notes: Q-Peptide (QHREDGS)
Introduction
This compound is a heptapeptide (B1575542) with the amino acid sequence Gln-His-Arg-Glu-Asp-Gly-Ser (QHREDGS). It is a functional peptide derived from angiopoietin-1, a protein critically involved in angiogenesis and vascular stability. In recent research, this compound has been identified as a potent agent in promoting wound healing.[1] Its mechanism of action involves stimulating the migration of keratinocytes and promoting a pro-healing, regenerative environment in dermal fibroblasts, making it a significant subject of study for therapeutic applications in tissue regeneration and dermatology.[1][2]
Applications
This compound is primarily utilized by researchers in the fields of regenerative medicine, dermatology, and drug development. Key applications include:
-
Wound Healing Assays: Studying the efficacy of this compound in accelerating wound closure in both in vitro scratch assays and in vivo models.[1]
-
Cell Migration Studies: Investigating the molecular mechanisms by which this compound enhances keratinocyte and fibroblast migration.
-
Signal Transduction Research: Elucidating the signaling pathways activated by this compound in dermal fibroblasts that lead to the secretion of pro-healing and anti-fibrotic cytokines.[2]
-
Biomaterial Functionalization: Incorporating this compound into hydrogels and other biomaterials to create advanced wound dressings that promote active tissue regeneration.
This compound Signaling and Cellular Response
This compound initiates a complex signaling cascade in dermal fibroblasts that is crucial for a pro-regenerative wound healing response. Upon administration, this compound interacts with cell surface receptors, triggering pathways that upregulate the expression and secretion of various growth factors and cytokines. Notably, it enhances the release of Fibroblast Growth Factor 2 (FGF2) and Keratinocyte Growth Factor (FGF7), which are vital for re-epithelialization and vascularization. It also modulates the inflammatory response, influencing the secretion of interleukins such as IL-6, IL-10, and IL-13, which play roles in resolving inflammation and regulating extracellular matrix (ECM) deposition. This coordinated response helps to accelerate tissue repair while potentially mitigating fibrosis.
References
Application Notes and Protocols for Q-Peptide Conjugation to Biomaterials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Q-Peptide, a septapeptide with the sequence Gln-His-Arg-Glu-Asp-Gly-Ser (QHREDGS), is a promising biomolecule derived from angiopoietin-1, known for its significant role in promoting wound healing, tissue regeneration, and reducing fibrosis. To effectively utilize its therapeutic potential, this compound is often conjugated to various biomaterials, such as hydrogels, polymers, and nanoparticles. This covalent attachment enhances the peptide's stability, localization, and bioavailability at the target site. These application notes provide an overview of common techniques for conjugating this compound to biomaterials, followed by detailed experimental protocols for key methodologies.
Application Notes
The choice of conjugation strategy is critical and depends on the specific biomaterial, the desired properties of the final conjugate, and the functional groups available on both the this compound and the biomaterial. The primary amino groups (N-terminus and the side chain of Gln), carboxyl groups (C-terminus and the side chains of Glu and Asp), and the imidazole (B134444) group of His in this compound are potential sites for conjugation.
Three of the most robust and widely used methods for peptide bioconjugation are:
-
Carbodiimide Chemistry (EDC/NHS): This is a versatile and common method for forming amide bonds between primary amines and carboxylic acids. It is frequently used for conjugating peptides to biomaterials rich in carboxyl or amine groups, such as chitosan (B1678972) and alginate hydrogels.
-
Click Chemistry: This category includes highly efficient and specific reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These methods offer high yields and orthogonality, meaning they do not interfere with other functional groups present in biological systems.
-
Thiol-Maleimide Chemistry: This Michael addition reaction provides a highly specific way to link peptides containing a cysteine residue (with a free thiol group) to biomaterials functionalized with maleimide (B117702) groups. This method is known for its rapid reaction kinetics under physiological conditions.
The selection of a particular method will influence the orientation and density of the this compound on the biomaterial surface, which in turn can affect its biological activity. Characterization of the resulting conjugate is crucial to confirm successful immobilization and to quantify the amount of conjugated peptide.
Data Presentation: Comparison of Conjugation Techniques
The following tables summarize quantitative data for the different conjugation methods, providing a basis for selecting the most appropriate technique for a given application.
| Conjugation Method | Biomaterial Example | Reported Conjugation Efficiency / Peptide Density | Key Advantages | Key Disadvantages | Stability of Linkage |
| Carbodiimide (EDC/NHS) | Chitosan Hydrogel | Up to 4.5 µg/cm²[1] | Versatile, well-established, targets common functional groups. | Potential for side reactions and cross-linking[2], can have lower efficiency than click chemistry[3]. | Stable amide bond. |
| Click Chemistry (CuAAC) | Polymeric Nanoparticles | ~400 peptides per nanoparticle[4] | High efficiency and specificity, bio-orthogonal. | Requires introduction of azide (B81097)/alkyne groups, potential copper cytotoxicity (for CuAAC). | Very stable triazole linkage. |
| Thiol-Maleimide Chemistry | Poly(ethylene glycol) (PEG) Hydrogels | High efficiency, often >80%[5] | Highly specific for thiols, rapid reaction at neutral pH. | Requires a cysteine residue in the peptide, potential for maleimide hydrolysis and reversibility of the bond. | Generally stable, but can undergo retro-Michael reaction under certain conditions. |
Experimental Protocols
Here, we provide detailed protocols for the three main conjugation techniques.
Protocol 1: this compound Conjugation to Chitosan Hydrogel using Carbodiimide (EDC/NHS) Chemistry
This protocol describes the covalent attachment of this compound to a chitosan hydrogel via amide bond formation.
Materials:
-
This compound (QHREDGS)
-
Chitosan (medium molecular weight)
-
Acetic acid (0.1 M)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis tubing (MWCO 3.5 kDa)
-
Lyophilizer
Procedure:
-
Chitosan Solution Preparation: Dissolve chitosan in 0.1 M acetic acid to a final concentration of 1% (w/v). Stir overnight at room temperature to ensure complete dissolution.
-
Activation of Chitosan:
-
Transfer the chitosan solution to a beaker and adjust the pH to 6.0 with 1 M NaOH.
-
Dissolve EDC and NHS in MES buffer to final concentrations of 50 mM each.
-
Add the EDC/NHS solution to the chitosan solution. The molar ratio of EDC/NHS to the amine groups on chitosan should be optimized, but a 5:1 ratio is a good starting point.
-
Allow the reaction to proceed for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups on the chitosan backbone.
-
-
Conjugation of this compound:
-
Dissolve the this compound in MES buffer.
-
Add the this compound solution to the activated chitosan solution. A molar excess of peptide is typically used to drive the reaction.
-
Allow the conjugation reaction to proceed for at least 4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted EDC, NHS, and this compound.
-
Freeze the purified this compound-chitosan solution and lyophilize to obtain a dry scaffold.
-
-
Characterization:
-
Confirm conjugation using Fourier-transform infrared spectroscopy (FTIR) by observing the appearance of new amide bond peaks.
-
Quantify the amount of conjugated peptide using an amino acid analysis or a colorimetric assay such as the bicinchoninic acid (BCA) assay.
-
Protocol 2: this compound Conjugation to Azide-Modified Polymeric Nanoparticles via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol details the conjugation of an alkyne-modified this compound to azide-functionalized polymeric nanoparticles.
Materials:
-
Alkyne-modified this compound (e.g., with a propargylglycine (B1618536) at the N-terminus)
-
Azide-functionalized polymeric nanoparticles
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris-buffered saline (TBS, pH 8.0)
-
Centrifugal filter units (e.g., Amicon Ultra, MWCO 10 kDa)
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of alkyne-Q-Peptide in deionized water.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water (prepare fresh).
-
-
Conjugation Reaction:
-
Disperse the azide-functionalized nanoparticles in TBS.
-
Add the alkyne-Q-Peptide solution to the nanoparticle dispersion. The molar ratio of peptide to azide groups on the nanoparticles should be optimized.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Add sodium ascorbate to a final concentration of 5 mM to reduce Cu(II) to the catalytic Cu(I) species.
-
Incubate the reaction mixture for 4-24 hours at room temperature with gentle shaking, protected from light.
-
-
Purification:
-
Purify the this compound-conjugated nanoparticles by repeated centrifugation and resuspension in fresh buffer using centrifugal filter units to remove unreacted peptide, copper catalyst, and other reagents.
-
-
Characterization:
-
Confirm successful conjugation using techniques such as X-ray photoelectron spectroscopy (XPS) to detect the nitrogen signal from the triazole ring.
-
Quantify the peptide density on the nanoparticles using high-performance liquid chromatography (HPLC) analysis of a known amount of dissolved nanoparticles.
-
Protocol 3: this compound Conjugation to Maleimide-Functionalized PEG Hydrogels via Thiol-Maleimide Chemistry
This protocol describes the conjugation of a cysteine-containing this compound to a maleimide-functionalized polyethylene (B3416737) glycol (PEG) hydrogel.
Materials:
-
Cysteine-terminated this compound (Cys-QHREDGS)
-
Maleimide-functionalized PEG (e.g., 4-arm PEG-Maleimide)
-
Phosphate-buffered saline (PBS, pH 7.0-7.5), degassed
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Size-exclusion chromatography (SEC) columns
Procedure:
-
Peptide Preparation:
-
Dissolve the Cys-Q-Peptide in degassed PBS.
-
To ensure the cysteine thiol is in its reduced form, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-functionalized PEG in degassed PBS.
-
Add the reduced Cys-Q-Peptide solution to the PEG-maleimide solution. A slight molar excess of the peptide is often used.
-
React for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.
-
-
Hydrogel Formation (if applicable):
-
If the PEG-maleimide is a precursor for a hydrogel, the conjugation can be performed before or during hydrogel cross-linking, depending on the specific hydrogel system.
-
-
Purification:
-
Remove unreacted peptide by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Confirm conjugation by mass spectrometry of the digested hydrogel or by using a fluorescently labeled peptide.
-
Quantify the amount of free thiol groups before and after the reaction using Ellman's reagent to determine the conjugation efficiency.
-
Mandatory Visualizations
Caption: Workflow for EDC/NHS mediated conjugation of this compound.
References
Application Notes and Protocols for Q-Peptide Delivery Systems in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-based therapeutics represent a rapidly growing class of pharmaceuticals valued for their high specificity and potency.[1][2] The successful preclinical evaluation of these molecules, exemplified here by the hypothetical "Q-Peptide," is critically dependent on robust and reproducible in vivo delivery systems. These application notes provide a comprehensive guide to the formulation, administration, and evaluation of this compound delivery systems in rodent models, a crucial step in translational research.
Peptides, due to their susceptibility to degradation in the gastrointestinal tract, are most commonly administered parenterally.[1] The selection of an appropriate delivery route is a critical determinant of the therapeutic efficacy and pharmacokinetic profile of a peptide.[1] This document outlines detailed protocols for intravenous, subcutaneous, and intraperitoneal administration routes, which are frequently utilized in preclinical research.[1] Furthermore, it provides methodologies for pharmacokinetic and pharmacodynamic studies to assess the in vivo behavior and efficacy of this compound.
This compound Formulation and Stability
A stable and soluble formulation is paramount for the successful in vivo administration of peptide therapeutics. Peptides are susceptible to both physical and chemical degradation, such as aggregation, oxidation, and hydrolysis.
Hypothetical Physicochemical Properties of this compound
For the purpose of these protocols, we will assume the following properties for "this compound":
| Property | Value |
| Molecular Weight | 1500 Da |
| Amino Acid Sequence | (Hypothetical 15-amino acid sequence) |
| Isoelectric Point (pI) | 8.5 |
| Solubility | Soluble in aqueous solutions at pH < 7.5 |
Recommended Formulation for In Vivo Studies
Given its basic isoelectric point, this compound is expected to be more soluble in slightly acidic solutions where it carries a net positive charge. For initial in vivo screening, a simple buffered saline solution is often preferred.
| Component | Concentration | Purpose |
| This compound | 1 mg/mL | Active Pharmaceutical Ingredient |
| Histidine Buffer | 10 mM | Buffering agent to maintain pH |
| Sodium Chloride | 150 mM | Tonicity-adjusting agent |
| Sucrose (B13894) | 5% (w/v) | Cryoprotectant/Stabilizer |
| pH | 6.0 | Enhances peptide solubility and stability |
Protocol for Formulation Preparation:
-
Prepare a 10X stock solution of the histidine buffer with sodium chloride.
-
Dissolve sucrose in the required volume of sterile, pyrogen-free water.
-
Add the 10X buffer stock to the sucrose solution to achieve a 1X concentration.
-
Adjust the pH of the solution to 6.0 using sterile hydrochloric acid or sodium hydroxide.
-
Weigh the desired amount of lyophilized this compound and add it to the formulation buffer to achieve the final concentration of 1 mg/mL.
-
Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking to prevent aggregation.
-
Filter the final solution through a 0.22 µm sterile filter into a sterile, low-binding polypropylene (B1209903) vial.
In Vivo Administration Protocols
The choice of administration route depends on the desired pharmacokinetic profile, the target tissue, and the physicochemical properties of the peptide.
Intravenous (IV) Injection in Mice
Objective: To achieve rapid and complete systemic circulation of this compound.
Materials:
-
Sterile this compound solution
-
Sterile syringes (0.5-1 ml)
-
Sterile needles (27-30 G)
-
Mouse restrainer
-
70% ethanol (B145695) or isopropanol (B130326) wipes
-
Heat lamp or warming pad (optional, to induce vasodilation)
Protocol:
-
Preparation: Prepare the this compound solution as described in section 1.2. Draw the calculated volume into the syringe and carefully expel any air bubbles.
-
Animal Preparation: Place the mouse in a suitable restrainer. Warming the tail with a heat lamp can help dilate the lateral tail veins, making them easier to visualize. Disinfect the tail with a 70% alcohol wipe.
-
Injection: Identify one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle. Slowly inject the peptide solution. There should be no resistance. If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. In this case, withdraw the needle and re-attempt the injection at a more proximal site.
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Return the mouse to its cage and monitor for any adverse reactions.
Subcutaneous (SC) Injection in Mice
Objective: To provide a slower, more sustained release of this compound into the systemic circulation.
Materials:
-
Sterile this compound solution
-
Sterile syringes (0.5-1 ml)
-
Sterile needles (25-27 G)
-
70% ethanol or isopropanol wipes
Protocol:
-
Preparation: Prepare the this compound solution as described in section 1.2.
-
Animal Restraint: Gently grasp the loose skin over the scruff of the neck to form a "tent."
-
Injection: Wipe the injection site with a 70% alcohol wipe. Insert the needle at the base of the tented skin, parallel to the animal's back. Inject the peptide solution. A small bleb will form under the skin.
-
Post-Injection: Withdraw the needle and gently massage the injection site to aid in the dispersal of the solution. Return the mouse to its cage and monitor.
Intraperitoneal (IP) Injection in Rodents
Objective: To administer a larger volume of this compound solution for systemic absorption.
Materials:
-
Sterile this compound solution
-
Sterile syringes (1-3 ml)
-
Sterile needles (25-27 G)
-
70% ethanol or isopropanol wipes
Protocol:
-
Preparation: Prepare the this compound solution as described in section 1.2.
-
Animal Restraint: Manually restrain the rodent, ensuring a firm but gentle grip that exposes the abdomen. For rats, ensure the animal is securely held to prevent movement.
-
Injection: Tilt the animal slightly with its head down. Identify the injection site in the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum. Insert the needle at a 30-45 degree angle and inject the solution.
-
Post-Injection: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
Pharmacokinetic (PK) Study Protocol
Objective: To determine the plasma concentration-time profile of this compound following IV and SC administration.
Animals: Male C57BL/6 mice (8-10 weeks old)
Groups (n=4 per group):
-
Group 1: IV administration (5 mg/kg)
-
Group 2: SC administration (10 mg/kg)
Procedure:
-
Administer this compound to each mouse according to the assigned route.
-
Collect blood samples (approximately 50-100 µL) via tail vein or retro-orbital sinus at the following time points:
-
IV administration: 2, 5, 15, 30, 60, 120, and 240 minutes post-injection.
-
SC administration: 15, 30, 60, 120, 240, and 480 minutes post-injection.
-
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
Data Analysis: The plasma concentration-time data will be used to calculate key pharmacokinetic parameters, including:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t1/2)
-
Area under the curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Bioavailability (F%) for the SC route
Pharmacodynamic (PD) Study Protocol: Murine Model of Inflammation
Objective: To evaluate the in vivo efficacy of this compound in a lipopolysaccharide (LPS)-induced inflammation model. This hypothetical protocol assumes this compound is an inhibitor of the NF-κB signaling pathway.
Animals: Male C57BL/6 mice (8-10 weeks old)
Groups (n=6 per group):
-
Group 1: Vehicle control (formulation buffer, SC) + Saline (IP)
-
Group 2: Vehicle control (SC) + LPS (1 mg/kg, IP)
-
Group 3: this compound (10 mg/kg, SC) + LPS (1 mg/kg, IP)
Procedure:
-
Administer this compound or vehicle via subcutaneous injection.
-
One hour after the peptide/vehicle administration, inject LPS or saline intraperitoneally.
-
Two hours after the LPS/saline injection, collect blood samples for cytokine analysis (e.g., TNF-α, IL-6) using ELISA or a multiplex assay.
-
Process blood to collect plasma as described in the PK protocol.
-
Euthanize the animals and collect tissues (e.g., liver, spleen) for further analysis (e.g., histology, gene expression of inflammatory markers).
Quantitative Data Summary
The following tables present a summary of hypothetical quantitative data from the described studies.
Table 1: Comparative Overview of In Vivo Delivery Methods in Mice
| Parameter | Intravenous (IV) | Subcutaneous (SC) | Intraperitoneal (IP) |
| Typical Injection Volume | 100-200 µL | 100-200 µL | Up to 1 mL |
| Absorption Rate | Immediate | Slow | Rapid |
| Bioavailability | 100% | Variable (20-80%) | High but variable |
| Peak Plasma Concentration | Highest | Lower | Intermediate |
| Time to Peak Concentration | < 5 minutes | 15-60 minutes | 10-30 minutes |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | IV Administration (5 mg/kg) | SC Administration (10 mg/kg) |
| Cmax (ng/mL) | 2500 | 800 |
| Tmax (min) | 2 | 30 |
| AUC (ng*min/mL) | 150,000 | 120,000 |
| t1/2 (min) | 45 | 90 |
| Bioavailability (%) | - | 40 |
Table 3: Hypothetical Pharmacodynamic Efficacy of this compound in LPS-Induced Inflammation Model
| Group | Treatment | Plasma TNF-α (pg/mL) | Plasma IL-6 (pg/mL) |
| 1 | Vehicle + Saline | 50 ± 10 | 20 ± 5 |
| 2 | Vehicle + LPS | 2000 ± 300 | 1500 ± 250 |
| 3 | This compound + LPS | 800 ± 150 | 600 ± 100 |
| *p < 0.05 compared to Vehicle + LPS group |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Pharmacokinetic Study
Caption: Workflow for a pharmacokinetic study of this compound in mice.
Experimental Workflow for Pharmacodynamic Study
Caption: Workflow for a pharmacodynamic study in an LPS-induced inflammation model.
Hypothetical NF-κB Signaling Pathway Inhibition by this compound
Caption: Inhibition of the NF-κB signaling pathway by the hypothetical this compound.
References
Application Notes & Protocols: Assessing Q-Peptide Activity in Cell Migration Assays
Introduction
Cell migration is a fundamental biological process crucial for tissue development, wound healing, immune responses, and unfortunately, in pathological conditions like cancer metastasis. The CXCL12/CXCR4 signaling axis is a key regulator of cell migration.[1][2] The chemokine receptor CXCR4, when activated by its ligand CXCL12, triggers downstream pathways that promote cell movement, proliferation, and survival.[3][4] Consequently, antagonists of the CXCR4 receptor are of significant interest in therapeutic development, particularly in oncology, to inhibit cancer cell migration and metastasis.[5]
"Q-Peptide" in this context refers to a class of peptides designed to act as antagonists to the CXCR4 receptor. These peptides function by binding to CXCR4, thereby blocking its interaction with CXCL12 and inhibiting the subsequent signaling cascades that drive cell migration. These application notes provide detailed methodologies to assess the inhibitory activity of Q-Peptides on cell migration using standard in vitro assays.
This compound and the CXCR4 Signaling Pathway
Q-Peptides are primarily investigated for their role as CXCR4 antagonists. The binding of the natural ligand CXCL12 to CXCR4 initiates G-protein-coupled signaling, activating pathways like PI3K/Akt and ERK1/2, which are central to cell migration. This compound competes with CXCL12 for binding to CXCR4, thereby inhibiting these downstream effects.
Wound Healing (Scratch) Assay
The wound healing assay is a straightforward and widely used method to study collective cell migration in vitro. It is particularly useful for assessing the effect of compounds like this compound on the closure of a "wound" created in a confluent cell monolayer.
Experimental Workflow
Protocol
-
Cell Seeding : Seed cells in a 12-well or 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the Wound : Once cells are 90-100% confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the well. A cross-shaped scratch can also be made.
-
Washing : Gently wash the wells twice with Phosphate-Buffered Saline (PBS) to remove detached cells and debris.
-
Treatment : Add fresh culture medium containing the desired concentration of this compound. Include a vehicle-only control and a positive control (e.g., CXCL12 stimulation without this compound).
-
Imaging (T0) : Immediately after adding the treatment, capture images of the scratch using a phase-contrast microscope at 4x or 10x magnification. Mark the plate to ensure the same field is imaged at later time points.
-
Incubation : Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Imaging (Tx) : Acquire images of the same marked fields at regular intervals (e.g., every 8, 12, or 24 hours) until the wound in the control group is nearly closed.
-
Data Analysis : Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at T0 and each subsequent time point. Calculate the percentage of wound closure.
-
Wound Closure (%) = [(Area_T0 - Area_Tx) / Area_T0] x 100
-
Data Presentation
| Treatment Group | Concentration | Mean Wound Closure at 24h (%) | Standard Deviation |
| Vehicle Control | 0 µM | 95.2 | ± 4.5 |
| CXCL12 | 100 ng/mL | 98.1 | ± 3.2 |
| This compound | 10 µM | 45.7 | ± 6.1 |
| This compound | 50 µM | 22.3 | ± 5.8 |
| This compound + CXCL12 | 50 µM + 100 ng/mL | 25.1 | ± 7.3 |
Transwell Migration (Boyden Chamber) Assay
The transwell assay is ideal for quantifying chemotaxis—directional cell migration in response to a chemical gradient. This is highly relevant for the CXCL12/CXCR4 axis, where CXCL12 acts as a chemoattractant. This assay measures the ability of this compound to block cell migration towards a CXCL12 gradient.
Experimental Workflow
Protocol
-
Cell Preparation : Culture cells to ~80% confluency. Serum-starve the cells for 4-6 hours prior to the assay to reduce background migration.
-
Assay Setup :
-
Lower Chamber : Add 600 µL of serum-free media containing the chemoattractant (e.g., 100 ng/mL CXCL12) to the lower wells of a 24-well plate.
-
Upper Chamber : Resuspend the serum-starved cells in serum-free media at a concentration of 1x10^5 to 5x10^5 cells/mL. Add the test concentrations of this compound to the cell suspension.
-
-
Seeding : Add 100-200 µL of the cell suspension (containing this compound or vehicle) to the upper chamber of the transwell insert (typically with 8 µm pores).
-
Incubation : Incubate the plate for a period appropriate for the cell type (e.g., 4-24 hours) at 37°C, 5% CO2.
-
Cell Removal : After incubation, carefully remove the transwell inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining : Fix the migrated cells on the bottom of the membrane with 70% ethanol (B145695) or 4% paraformaldehyde for 10-15 minutes. Stain with a solution like 0.1% Crystal Violet for 20 minutes.
-
Washing : Wash the inserts thoroughly with distilled water to remove excess stain.
-
Data Analysis : Allow the membrane to dry. Image multiple fields of the membrane's underside using a microscope. Count the number of stained, migrated cells per field. The results can be expressed as the average number of migrated cells or as a percentage of the control.
Data Presentation
| Treatment Group | Concentration | Mean Migrated Cells per Field | Standard Deviation |
| Negative Control (No CXCL12) | 0 µM | 15 | ± 4 |
| Positive Control (CXCL12) | 0 µM | 188 | ± 22 |
| This compound + CXCL12 | 10 µM | 94 | ± 15 |
| This compound + CXCL12 | 50 µM | 31 | ± 8 |
Single-Cell Tracking Assay
For a highly detailed and quantitative analysis of cell migration, single-cell tracking using time-lapse microscopy provides unparalleled insights. This method allows for the measurement of various migratory parameters for individual cells, such as velocity, persistence, and directionality, offering a deeper understanding of how this compound affects cell motility.
Experimental Workflow
Protocol
-
Cell Seeding : Plate cells at a low density in a glass-bottom dish suitable for live-cell imaging, ensuring that individual cells are well-separated.
-
Treatment : After cells have adhered, replace the medium with fresh medium containing the desired concentrations of this compound and/or CXCL12.
-
Live-Cell Imaging : Place the dish on the stage of a microscope equipped with an environmental chamber (maintaining 37°C and 5% CO2).
-
Image Acquisition : Acquire phase-contrast or DIC images at regular intervals (e.g., every 5-15 minutes) for an extended period (e.g., 6-24 hours).
-
Data Processing : Use automated cell tracking software (e.g., ImageJ with the TrackMate plugin, or commercial software) to generate trajectories for each cell.
-
Data Analysis : From the cell trajectories, extract key quantitative parameters:
-
Velocity/Speed : The displacement of a cell over time.
-
Directionality (Persistence) : The ratio of the straight-line distance between the start and end points to the total path length. A value near 1 indicates highly directional movement.
-
Displacement : The net distance traveled from the origin.
-
Data Presentation
| Parameter | Vehicle Control | This compound (50 µM) |
| Mean Velocity (µm/hr) | 25.4 ± 5.1 | 8.7 ± 3.2 |
| Mean Directionality | 0.68 ± 0.15 | 0.25 ± 0.11 |
| Mean Total Path Length (µm) | 305 ± 61 | 104 ± 38 |
| Mean Displacement (µm) | 207 ± 42 | 26 ± 9 |
References
- 1. CXCR4 signaling in the regulation of stem cell migration and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 5. Development of a CXCR4 antagonistic peptide, P12, to suppress pancreatic cancer progress via enhancing T cell responses and sensitizing cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Stimulation of Cytokine Release Using Q-Peptide
For Research Use Only.
Introduction
Q-Peptide, a seven-amino-acid peptide (QHREDGS) derived from angiopoietin-1 (Ang-1), has demonstrated significant potential in regenerative medicine and tissue engineering.[1][2][3] Angiopoietin-1 is a crucial growth factor involved in vascular development and stability.[4][5] The this compound fragment has been shown to promote cell survival, adhesion, and modulate inflammatory responses. These application notes provide a detailed protocol for the in vitro stimulation of cytokine release from human dermal fibroblasts using a this compound conjugated hydrogel, summarizing the expected quantitative outcomes and outlining the key signaling pathways involved.
Recent studies have shown that a this compound conjugated hydrogel can stimulate the release of a diverse panel of both pro- and anti-inflammatory cytokines from human dermal fibroblasts. This initial burst of cytokine secretion, particularly within the first 24 hours, suggests that this compound can initiate a robust signaling cascade beneficial for wound healing and tissue repair. The response is transient, with cytokine levels often returning to baseline by day 7, indicating a modulated rather than a sustained inflammatory state.
Understanding the cytokine profile induced by this compound is critical for researchers in drug development and cell therapy, as it provides insights into the peptide's mechanism of action and its potential therapeutic applications in inflammatory and regenerative processes.
Signaling Pathways
This compound, being derived from angiopoietin-1, is believed to exert its effects through similar signaling pathways. Angiopoietin-1 primarily signals through the Tie2 receptor, a tyrosine kinase receptor predominantly found on endothelial cells. However, Ang-1 can also interact with integrins, which may be a primary mechanism in non-endothelial cells like fibroblasts. Upon binding, a cascade of intracellular signaling events is initiated, leading to the modulation of gene expression and cytokine production. The key pathways implicated include:
-
PI3K/Akt Pathway: Activation of this pathway is a well-established downstream effect of Ang-1/Tie2 signaling and is crucial for cell survival and proliferation.
-
MAPK Pathway: Angiopoietin-1 activates both the anti-apoptotic ERK1/2 and the pro-apoptotic p38 MAPK pathways. The balance between these pathways can determine the cellular response.
-
NF-κB Pathway: Angiopoietin-1 has been shown to have anti-inflammatory properties by inhibiting the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression.
The following diagram illustrates the proposed signaling cascade initiated by this compound.
References
- 1. Angiopoietin-1 derived peptide hydrogel promotes molecular hallmarks of regeneration and wound healing in dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Angiopoietin-1-derived peptide promotes keratinocyte survival and diabetic wound healing [frontiersin.org]
- 3. angiopoietin-1 derived peptide [novoprolabs.com]
- 4. genecards.org [genecards.org]
- 5. SIGNALLING AND FUNCTIONS OF ANGIOPOIETIN-1 IN VASCULAR PROTECTION - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Q-Peptide in Diabetic Wound Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic, non-healing wounds, a severe complication of diabetes mellitus, present a significant clinical challenge. The impaired healing process in diabetic wounds is multifactorial, involving prolonged inflammation, deficient angiogenesis, and reduced cell proliferation and migration. Q-Peptide (QHREDGS), a synthetic peptide derived from angiopoietin-1, has emerged as a promising therapeutic agent to accelerate wound repair.[1][2][3][4] Preclinical studies suggest that this compound promotes the survival and migration of key skin cells, such as keratinocytes and fibroblasts, and enhances angiogenesis.[5] This document provides a detailed experimental design and protocols for evaluating the efficacy of this compound in validated preclinical diabetic wound models.
The proposed mechanism of action for this compound involves its interaction with cell surface integrins, leading to the activation of downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial for cell survival, proliferation, and migration, which are essential processes for effective wound healing.
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in diabetic wound healing.
Experimental Workflow
References
- 1. Frontiers | Angiopoietin-1-derived peptide promotes keratinocyte survival and diabetic wound healing [frontiersin.org]
- 2. Wound-Healing Peptides for Treatment of Chronic Diabetic Foot Ulcers and Other Infected Skin Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diabetic wound regeneration using peptide-modified hydrogels to target re-epithelialization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diabetic wound regeneration using peptide-modified hydrogels to target re-epithelialization - PMC [pmc.ncbi.nlm.nih.gov]
Sterilization Techniques for Q-Peptide-Based Hydrogels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Q-Peptide-based hydrogels are a promising class of biomaterials for tissue engineering, drug delivery, and regenerative medicine. Their biocompatibility, biodegradability, and ability to mimic the extracellular matrix make them ideal candidates for a variety of biomedical applications. However, like all medical devices and implantable materials, this compound-based hydrogels must be sterile to prevent infection and ensure patient safety. The sterilization process is a critical step that can significantly impact the physicochemical properties and biological activity of these delicate materials. This document provides a comprehensive overview of common sterilization techniques and their effects on peptide-based hydrogels, along with detailed protocols to guide researchers in selecting and implementing the most appropriate method for their specific application.
The choice of sterilization method is critical as it can alter the hydrogel's structure, mechanics, and the integrity of the embedded peptides.[1][2] Traditional sterilization techniques such as autoclaving and gamma irradiation can be harsh and may lead to degradation of the hydrogel matrix or the bioactive peptide component.[3][4] Therefore, it is imperative to select a sterilization method that ensures a high sterility assurance level (SAL) while minimally affecting the hydrogel's critical properties.
Comparison of Sterilization Techniques
Several terminal sterilization methods are available, each with its own advantages and disadvantages when applied to peptide-based hydrogels. The suitability of a particular method depends on the specific composition of the hydrogel and its intended application.
| Sterilization Method | Principle of Action | Advantages | Disadvantages | Impact on Peptide Hydrogel Properties |
| Steam Sterilization (Autoclaving) | High temperature (121-134°C), pressure, and steam | Effective, rapid, low-cost, non-toxic.[5] | High temperature and moisture can cause hydrogel degradation, alter mechanical properties, and denature peptides. | Can significantly decrease stiffness and alter pore structure. May lead to peptide degradation. |
| Gamma Irradiation | Ionizing radiation from a Cobalt-60 source | High penetration, effective for terminally packaged products, can be performed at room temperature. | Can cause chain scission or cross-linking of polymers, leading to changes in mechanical properties and degradation rate. Can generate free radicals that damage peptides. | Can increase stiffness and reduce pore size and biodegradation rate. Peptide degradation is sequence-dependent. |
| Ethylene Oxide (EtO) Gas | Alkylation of microbial DNA and proteins | Effective at low temperatures, compatible with many materials. | Toxic and flammable gas, requires lengthy aeration to remove residues, can alter polymer properties. | Can reduce stiffness and swelling ratio. Potential for toxic residues if not properly aerated. |
| Sterile Filtration | Physical removal of microorganisms using a 0.22 µm filter | Non-destructive to the product, suitable for heat-sensitive solutions. | Only applicable to liquid hydrogel precursors, not the final crosslinked hydrogel. Can be challenging for viscous solutions. | Minimal impact on the properties of the hydrogel precursor solution. |
| Supercritical Carbon Dioxide (scCO₂) | High-pressure CO₂ in a supercritical state disrupts microbial cells | Low-temperature, non-toxic, leaves no residue, gentle on delicate materials. | Requires specialized equipment, may be less effective against spores without additives. | Minimal effect on mechanical properties. Can achieve a 6-log reduction in bacteria with additives. |
| Ultraviolet (UV-C) Irradiation | Germicidal UV light damages microbial DNA | Simple, low-cost, no chemical residues. | Limited penetration depth, not suitable for bulk hydrogels, can cause peptide degradation. | Primarily a surface sterilization method. Can cause degradation of peptides like RGD. |
Experimental Protocols
The following protocols provide a general framework for sterilizing peptide-based hydrogels. It is crucial to validate the chosen method for your specific hydrogel formulation to ensure both sterility and preservation of its critical properties.
Steam Sterilization (Autoclaving)
This method is generally suitable for thermostable hydrogels.
Materials:
-
Autoclavable container (e.g., glass vial, stainless steel vessel)
-
Autoclave
Protocol:
-
Place the hydrated hydrogel in a suitable, loosely capped autoclavable container. To minimize water loss and changes in mechanical properties, consider autoclaving the hydrogel submerged in a compatible buffer solution.
-
Place the container in the autoclave.
-
Run a standard liquid cycle at 121°C for 15-20 minutes.
-
Allow the autoclave to cool down and depressurize completely before opening.
-
Aseptically handle the sterilized hydrogel in a laminar flow hood.
Gamma Irradiation
This method is suitable for terminally packaged hydrogels.
Materials:
-
Gamma-compatible packaging (e.g., sealed pouches)
-
Access to a commercial gamma irradiation facility
Protocol:
-
Package the hydrogel in its final, sealed, gamma-compatible packaging.
-
Determine the appropriate radiation dose. A typical dose for medical devices is 25 kGy to achieve a sterility assurance level (SAL) of 10⁻⁶. However, the dose may need to be optimized to minimize damage to the hydrogel. Some studies suggest that for certain self-assembling peptides, a dose between 25 kGy and 40 kGy is effective without substantial degradation.
-
Send the packaged hydrogels to a commercial gamma irradiation facility.
-
Upon return, store the sterilized hydrogels in a sterile environment.
Ethylene Oxide (EtO) Gas Sterilization
This method is suitable for temperature-sensitive hydrogels.
Materials:
-
EtO-permeable packaging ("breathable" pouch)
-
Access to an EtO sterilization facility
Protocol:
-
Package the hydrogel in a sealed, EtO-permeable pouch.
-
The sterilization process typically involves three stages: pre-conditioning (controlled temperature and humidity), sterilization with EtO gas, and aeration (to remove residual EtO).
-
The key process variables are gas concentration, temperature, humidity, and exposure time. These parameters must be carefully controlled and validated.
-
Due to the toxicity of EtO, this process should only be performed in a specialized facility with appropriate safety measures and validated aeration protocols to ensure residual EtO levels are below acceptable limits (as defined by standards like ISO 10993-7).
Sterile Filtration of Hydrogel Precursors
This is the gentlest method but is only applicable to the liquid components before gelation.
Materials:
-
Sterile 0.22 µm syringe filters
-
Sterile syringes
-
Sterile collection vials
-
Laminar flow hood
Protocol:
-
Perform all steps in a laminar flow hood using aseptic technique.
-
Reconstitute the lyophilized this compound and other hydrogel components in a sterile buffer.
-
Draw the solution into a sterile syringe. For viscous solutions, a larger gauge needle may be necessary.
-
Securely attach a sterile 0.22 µm syringe filter to the syringe.
-
Slowly and steadily push the plunger to filter the solution into a sterile collection vial. For viscous solutions, applying high shear stress immediately before filtration can temporarily reduce viscosity and aid the process.
-
Proceed with hydrogel formation under aseptic conditions.
Supercritical Carbon Dioxide (scCO₂) Sterilization
A promising low-temperature method for delicate biomaterials.
Materials:
-
Access to a supercritical fluid sterilization system
Protocol:
-
Place the hydrogel in a vessel compatible with high pressure.
-
The sterilization process involves exposing the hydrogel to CO₂ at or above its critical point (31.1°C and 73.8 bar).
-
Optimal conditions for sterilization without significantly affecting hydrogel properties have been reported at 37°C and 250 bar for 4 hours.
-
The efficacy of scCO₂ sterilization can be enhanced by the addition of small amounts of additives such as acetic acid and hydrogen peroxide.
-
After the cycle, the vessel is depressurized, and the CO₂ reverts to a gas and dissipates, leaving a sterile, dry product.
Visualization of Workflows and Logical Relationships
Diagram 1: General Experimental Workflow for Hydrogel Sterilization and Characterization
Caption: Workflow for sterilization and subsequent analysis of this compound hydrogels.
Diagram 2: Impact of Sterilization on RGD-Mediated Cell Signaling
Caption: Effect of sterilization on RGD peptide integrity and cell signaling.
Conclusion
The sterilization of this compound-based hydrogels is a critical consideration for their translation into clinical applications. There is no single sterilization method that is universally optimal for all hydrogels. The choice of method must be carefully considered based on the specific properties of the hydrogel and the peptide it contains. While traditional methods like autoclaving and gamma irradiation are effective for achieving sterility, they can have detrimental effects on the hydrogel's structure and function. Emerging technologies like supercritical CO₂ sterilization show great promise for terminally sterilizing delicate biomaterials with minimal impact on their properties. For hydrogels that can be formed from sterile precursors, aseptic processing following sterile filtration of the components is the gentlest approach. Ultimately, a thorough validation process, including comprehensive characterization of the hydrogel's physicochemical and biological properties post-sterilization, is essential to ensure the safety and efficacy of the final product.
References
- 1. Effect of sterilization treatment on mechanical properties, biodegradation, bioactivity and printability of GelMA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Sterilization Methods on Gelatin Methacryloyl Hydrogel Properties and Macrophage Gene Expression in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US20230149598A1 - Sterilization of self-assembling peptides by irradiation - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Navigating the Challenges of Large-Scale Peptide Synthesis: A Technical Support Center
For researchers, scientists, and drug development professionals, scaling up the synthesis of a target peptide from laboratory to commercial production presents a significant set of challenges. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common issues encountered during the scale-up process.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the large-scale synthesis of peptides.
Problem: Low Yield of the Target Peptide
Low peptide yield is a frequent issue when scaling up synthesis. The potential causes are multifaceted and require systematic investigation.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Deprotection | - Switch to a stronger deprotection reagent, such as DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene), if you are using a standard piperidine (B6355638) solution for Fmoc removal[1]. - Increase the deprotection time or perform a second deprotection step. - Consider using microwave irradiation to enhance deprotection efficiency[2][3]. |
| Inefficient Amino Acid Coupling | - Increase the coupling time or perform a double coupling. - Use a more potent coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). - Ensure accurate reagent ratios, as excess starting materials can be detrimental at a larger scale[2]. |
| Peptide Aggregation on Resin | - Change the synthesis solvent to N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to disrupt hydrogen bonding[1]. - Perform the coupling at a higher temperature or use sonication to break up aggregates[1]. - Incorporate "structure-breaking" elements like pseudoproline dipeptides or Dmb/Hmb-protected amino acids into the peptide sequence to disrupt secondary structure formation. |
| Steric Hindrance | - As the peptide chain grows, steric hindrance can impede reactions. Using specialized, less bulky protecting groups on certain amino acids can be beneficial[4]. |
Experimental Protocol: Improving Coupling Efficiency for a "Difficult" Sequence
If you are experiencing poor coupling efficiency for a specific amino acid addition, particularly in a hydrophobic or aggregation-prone sequence, consider the following protocol:
-
Solvent Exchange: Before coupling, wash the resin with a solution of 0.8 M NaClO4 or LiCl in DMF to disrupt secondary structures.
-
Extended Coupling: Double the standard coupling time for the problematic amino acid.
-
Alternative Activation: Utilize HATU as the coupling reagent with a 4-fold excess of the amino acid and a 3.95-fold excess of HATU. Allow for a pre-activation time of 1-2 minutes before adding to the resin.
-
Monitoring: After coupling, perform a Kaiser test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, repeat the coupling step (double coupling).
Problem: High Levels of Impurities in the Crude Product
The presence of various impurities can complicate the purification process and reduce the final yield of the desired peptide.
Common Impurities and Mitigation Strategies:
| Impurity Type | Cause | Prevention and Mitigation |
| Deletion Peptides | Incomplete coupling of an amino acid[5]. | - Ensure efficient coupling by using excess amino acids and strong coupling reagents[5]. - Optimize reaction conditions to drive the reaction to completion[5]. |
| Truncated Peptides | Premature termination of the peptide chain. | - Use high-quality reagents and solvents to avoid unwanted side reactions that can cap the peptide chain. |
| Racemized Peptides | Loss of chiral purity during amino acid activation or deprotection[6][7]. | - Use mild activation conditions and optimize the concentration of coupling reagents[5]. - Avoid strong bases during deprotection where possible[5]. |
| Aspartimide Formation | A common side reaction with aspartic acid residues, leading to a mixture of alpha and beta-coupled peptides[1]. | - Add HOBt (Hydroxybenzotriazole) to the piperidine deprotection solution[1]. - For Boc synthesis, use the beta cyclohexyl ester of aspartic acid instead of the benzyl (B1604629) ester[1]. |
| Oxidation | Oxidation of sensitive residues like methionine and cysteine[1]. | - Add a reducing agent like dithiothreitol (B142953) (DTT) to the cleavage mixture[1]. - Alternatively, synthesize the peptide with methionine sulfoxide (B87167) and reduce it to methionine after purification[1]. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when transitioning from lab-scale to large-scale peptide synthesis?
A1: The main challenges include:
-
Process Scalability : Simply increasing the batch size is often not feasible. Processes need to be re-engineered to maintain purity and yield[8].
-
Aggregation and Solubility : These issues become more pronounced at higher concentrations and larger volumes[9]. Hydrophobic sequences are particularly prone to aggregation[1].
-
Side Reactions : Undesirable chemical modifications can become more significant at scale, impacting purity[5][10].
-
Material Consumption : Large-scale synthesis requires substantial amounts of expensive resins, protected amino acids, and solvents, making cost-efficiency crucial[8][11].
-
Purification : Achieving high purity (>95%) at a kilogram scale is complex and often a bottleneck in the manufacturing process[8][12].
-
Regulatory Compliance : Large-batch manufacturing for therapeutic use must adhere to strict Good Manufacturing Practices (GMP)[8].
Q2: How does the length of a peptide affect the scalability of its synthesis?
A2: Peptide length is a critical factor. As the peptide chain elongates:
-
Yield Decreases : The overall yield of solid-phase peptide synthesis (SPPS) drops significantly with increasing chain length. Synthesizing peptides beyond 30-40 amino acids using SPPS alone becomes impractical[8]. For a 30-amino-acid peptide, even with a 98% efficiency at each step, the theoretical maximum yield is only 55%[2].
-
Risk of Aggregation Increases : Longer peptides have a higher tendency to fold and aggregate on the resin, hindering subsequent chemical reactions[1][8].
-
Purification Complexity Grows : The crude product of a long peptide synthesis often contains a more complex mixture of impurities, such as deletion sequences, which are difficult to separate from the target peptide[4].
For longer peptides, a convergent synthesis approach, where smaller peptide fragments are synthesized on a solid phase and then coupled together in a solution phase, can be a more effective strategy[4].
Q3: What are the most common analytical techniques for characterizing a scaled-up peptide product?
A3: A suite of analytical methods is necessary to ensure the identity, purity, and quality of the final peptide product.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | The primary method for assessing the purity of the peptide and quantifying impurities[13][14]. |
| Mass Spectrometry (MS) | Used to confirm the molecular weight of the peptide and verify its amino acid sequence[14][15]. |
| Amino Acid Analysis (AAA) | Determines the amino acid composition of the peptide and can be used for accurate quantification[16][17]. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the peptide's three-dimensional structure[14][17]. |
| Capillary Electrophoresis (CE) | Separates molecules based on charge and size, useful for detecting small structural variants[14]. |
Q4: What are some strategies to make large-scale peptide synthesis more sustainable?
A4: Sustainability is a growing concern due to the large volumes of hazardous solvents and reagents used. Key strategies include:
-
Greener Solvents : Research into and application of more environmentally friendly solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are ongoing[12].
-
Solvent Recycling : Developing efficient processes to recycle and reuse solvents can significantly reduce waste[11].
-
Alternative Synthesis Technologies :
-
Improved Purification Methods : Techniques like multicolumn countercurrent solvent gradient purification (MCSGP) can reduce solvent consumption during purification by over 30% compared to traditional batch HPLC[18].
Visualizing Workflows and Logical Relationships
Diagram 1: Troubleshooting Workflow for Low Peptide Yield
Caption: A logical workflow for diagnosing and resolving low peptide yield during synthesis.
Diagram 2: Key Impurity Formation Pathways in SPPS
Caption: Relationship between SPPS steps and common impurity formation pathways.
References
- 1. peptide.com [peptide.com]
- 2. the-tetras.com [the-tetras.com]
- 3. Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS) [cem.com]
- 4. (281a) Convergent Synthesis of Peptides at Large Scale | AIChE [proceedings.aiche.org]
- 5. Side Reactions in Peptide Synthesis Discuss the side reactions that occu.. [askfilo.com]
- 6. Side reaction in peptide synthesis | PPTX [slideshare.net]
- 7. scribd.com [scribd.com]
- 8. How CDMOs Can Help With Scaling Up Synthetic Peptides [neulandlabs.com]
- 9. How to Scale Up Peptide Production for Research or Industry [peptiorigin.com]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. Challenges in chemical and recombinant peptide production processes [proteogenix.science]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bachem.com [bachem.com]
- 14. ijsra.net [ijsra.net]
- 15. resolvemass.ca [resolvemass.ca]
- 16. jpt.com [jpt.com]
- 17. pepdoopeptides.com [pepdoopeptides.com]
- 18. bachem.com [bachem.com]
Technical Support Center: Optimizing Q-Peptide Concentration for Maximal Cell Response
Welcome to the technical support center for Q-Peptide (QHREDGS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell-based assays. Here you will find answers to frequently asked questions, troubleshooting advice for common experimental issues, detailed protocols for key assays, and reference data to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic heptapeptide (B1575542) with the sequence Gln-His-Arg-Glu-Asp-Gly-Ser (QHREDGS). It is derived from the fibrinogen-like domain of angiopoietin-1, a growth factor with known protective effects on various cell types. This compound is known to promote cell survival, migration, and differentiation by interacting with cell surface integrins, specifically αvβ3 and α5β1. This interaction triggers downstream signaling cascades, including the Akt and MAPK pathways, which are crucial for cell growth and survival.
Q2: How should I reconstitute and store this compound?
A2: For optimal stability, lyophilized this compound should be stored at -20°C or -80°C. To reconstitute, dissolve the peptide in a small amount of sterile, high-purity water or a suitable buffer like PBS to create a concentrated stock solution. Gentle vortexing or sonication can aid in dissolution. It is recommended to create single-use aliquots of the stock solution and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.
Q3: What is a good starting concentration range for this compound in a new cell-based assay?
A3: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. A broad dose-response experiment is strongly recommended as a starting point. We suggest testing a wide range of concentrations, for example, from 0.1 µM to 100 µM, using serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). This initial screening will help identify a narrower, effective concentration range for more detailed follow-up experiments. In some studies, concentrations as high as 650 µM have been used to observe significant effects.
Q4: How long should I incubate my cells with this compound?
A4: The ideal incubation time will vary depending on the biological process you are investigating. For studying acute effects on signaling pathways, such as Akt or MAPK phosphorylation, shorter incubation times of 30 minutes to a few hours may be sufficient. For assays measuring processes like cell proliferation, migration, or differentiation, longer incubation periods of 24, 48, or even 72 hours are typically necessary.
Q5: I am not observing any effect with this compound. What are some possible reasons?
A5: Several factors could contribute to a lack of response. See the Troubleshooting Guide below for a detailed breakdown of potential issues and solutions, including peptide solubility, concentration, cell health, and assay conditions.
Troubleshooting Guide
This guide addresses common problems encountered when optimizing this compound concentration.
| Issue | Potential Cause | Recommended Solution |
| No observable biological effect | Poor Peptide Solubility or Aggregation: Hydrophilic peptides like this compound can still aggregate at high concentrations. | Ensure the peptide is fully dissolved in the initial stock solution before diluting into aqueous media. Perform a solubility test with a small aliquot in your specific culture medium. |
| Suboptimal Peptide Concentration: The concentration range may be too low or too high, falling outside the effective window. | Perform a broad dose-response experiment (e.g., 0.1 µM to 100 µM) to identify the optimal concentration range for your specific cell type and assay. | |
| Incorrect Incubation Time: The duration of peptide exposure may be too short or too long to observe the desired effect. | Optimize the incubation time based on the biological process being studied (shorter for signaling, longer for proliferation/migration). | |
| Cell Health and Passage Number: Inconsistent cell numbers, poor cell health, or high passage numbers can lead to variable or absent responses. | Use cells at a consistent and low passage number. Ensure even cell seeding and visually inspect for normal morphology before starting the experiment. | |
| High variability between replicate experiments | Inconsistent Peptide Preparation: Variations in reconstitution or dilution can lead to different effective concentrations. | Prepare a large batch of stock solution, aliquot it for single use, and use a consistent dilution scheme for all experiments. |
| Variability in Cell Seeding: Uneven cell distribution in multi-well plates can cause significant well-to-well differences. | Ensure a homogenous cell suspension before and during plating. After seeding, gently rock the plate to ensure even distribution. | |
| Peptide Instability: The peptide may be degrading in the culture medium over long incubation times. | Prepare fresh dilutions for each experiment. For long-term experiments, consider replenishing the medium with fresh peptide at regular intervals. | |
| Unexpected or off-target effects | Solvent Toxicity: If a co-solvent like DMSO was used for a modified version of the peptide, high concentrations can be toxic to cells. | Ensure the final concentration of any organic solvent is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a vehicle control (medium with the same concentration of solvent) in your experiments. |
| Peptide Purity: Impurities from the synthesis process could cause non-specific effects. | Use high-purity (>95%) this compound for all experiments. |
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound observed in various cell-based assays. Note that optimal concentrations can vary between cell lines and experimental conditions.
Table 1: Effective Concentrations of this compound in Different Cell Types and Assays
| Cell Type | Assay | Effective Concentration Range | Observed Effect |
| Human Primary Keratinocytes | Cell Survival (in response to H₂O₂) | 100 µM - 650 µM | Increased cell survival via Akt and MAPK activation[1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Viability | 100 µM - 650 µM | Increased cell viability[2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Tube Formation | Not specified | Enhanced tube formation[3] |
| MS1 Endothelial Cells | Cell Viability and Metabolism | 500 µM | Increased cell viability and ATP levels[4][5] |
| Neonatal Rat Cardiomyocytes | Cell Survival | Not specified | Promoted cell survival[2] |
| MG-63 Osteoblast-like Cells | Gene Expression (Osteogenic markers) | Not specified | Upregulation of osteogenic genes[6] |
Key Experimental Protocols
Protocol 1: In Vitro Wound Healing (Scratch) Assay
This protocol is used to assess the effect of this compound on cell migration.
Materials:
-
Confluent monolayer of cells in a 6-well or 12-well plate
-
Sterile 200 µL pipette tip
-
Phosphate-Buffered Saline (PBS)
-
Complete culture medium
-
This compound stock solution
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow them to 90-100% confluency.
-
Create the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Peptide Treatment: Replace the PBS with fresh culture medium containing various concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM). Include a vehicle-only control.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours) until the scratch in the control well is nearly closed.
-
Data Analysis: Measure the width of the scratch at each time point for each concentration. Calculate the percentage of wound closure relative to the 0-hour time point.
Protocol 2: Western Blot for Akt and MAPK Activation
This protocol is used to determine if this compound activates key signaling pathways.
Materials:
-
Cells cultured to ~80% confluency
-
Serum-free medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-MAPK, anti-total-MAPK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate the cells for 12-24 hours.
-
Peptide Stimulation: Treat the serum-starved cells with the desired concentration of this compound for a short duration (e.g., 15, 30, 60 minutes). Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Image Acquisition: Capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Simplified signaling pathway of this compound.
References
- 1. Co-assembling peptides as defined matrices for endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.de [fishersci.de]
- 3. QHREDGS enhances tube formation, metabolism and survival of endothelial cells in collagen-chitosan hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. QHREDGS Enhances Tube Formation, Metabolism and Survival of Endothelial Cells in Collagen-Chitosan Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide-mediated activation of Akt and extracellular regulated kinase signaling prevents lymphocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor cell viability in Q-Peptide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during in vitro experiments with Q-Peptide, particularly concerning poor cell viability.
Troubleshooting Guide: Poor Cell Viability in this compound Experiments
This guide addresses specific issues that may lead to unexpected low cell viability during your this compound experiments.
Question 1: My cells show significant death after treatment with this compound, even at concentrations reported to be non-toxic. What are the potential causes?
Answer: Unexpected cytotoxicity with this compound (sequence: Gln-His-Arg-Glu-Asp-Gly-Ser) can stem from several factors, ranging from peptide quality to experimental setup.[1] While this compound is generally used to promote processes like keratinocyte migration for wound healing, off-target effects can occur.[1] Here are the primary areas to investigate:
-
Peptide Stock and Handling: Inaccurate concentration, improper storage, or contamination of your this compound stock can lead to cytotoxic effects.[2]
-
Solvent Toxicity: The solvent used to dissolve the this compound may be toxic to your specific cell line, especially at higher final concentrations.[3]
-
Peptide Aggregation: Peptides can aggregate, leading to a loss of activity and potentially increased toxicity.[4]
-
Contaminants: Residual substances from peptide synthesis, such as trifluoroacetic acid (TFA), or biological contaminants like endotoxins, can induce cell death.
-
Cell Culture Conditions: Suboptimal cell health, high cell density, or the presence of serum in the media can influence the cellular response to the peptide.
To systematically troubleshoot this, refer to the following decision-making workflow:
Caption: Troubleshooting workflow for poor cell viability.
Question 2: I am observing inconsistent results and high variability between replicate wells in my cell viability assays with this compound. What could be the reason?
Answer: High variability in cell viability assays can obscure the true effect of your this compound treatment. The following are common causes and their solutions:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a frequent source of variability. Ensure a homogenous cell suspension before and during plating.
-
Improper Peptide Dissolution: If the this compound is not fully dissolved, its effective concentration will vary between wells.
-
Edge Effects: Wells on the periphery of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
-
Assay Interference: The this compound itself might interfere with the chemistry of your viability assay (e.g., direct reduction of MTT reagent). It is advisable to run a cell-free control to test for this.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Number | Ensure a single-cell suspension before plating. Mix gently between pipetting. |
| Incomplete Peptide Solubilization | Confirm complete dissolution of the lyophilized peptide in the appropriate solvent before diluting in media. |
| Edge Effects in Plates | Fill outer wells with sterile PBS or media and do not use them for experimental samples. |
| Assay Interference | Include a control with this compound in media without cells to check for direct effects on the assay reagents. |
Question 3: My this compound treatment does not show any effect on cell viability, neither positive nor negative. How can I be sure the peptide is active?
Answer: A lack of observable effect could be due to several factors, from peptide inactivity to insufficient dosage or incubation time.
-
Peptide Degradation: Improper storage or multiple freeze-thaw cycles can degrade the this compound.
-
Sub-optimal Concentration: The concentration range you are testing may be too low to elicit a response in your cell type. A broad dose-response experiment is recommended.
-
Insufficient Incubation Time: The biological process you are studying may require a longer exposure to the this compound.
-
Peptide Instability in Culture Media: Some peptides can be degraded by proteases present in serum or secreted by cells.
Caption: Workflow to investigate a lack of peptide effect.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: For initial reconstitution, a sterile, high-purity organic solvent like Dimethyl Sulfoxide (DMSO) is often recommended for hydrophobic peptides, followed by dilution in an aqueous buffer or cell culture medium. However, the solubility of a specific peptide depends on its amino acid sequence. For this compound (QHREDGS), which contains several charged residues, sterile water or PBS should be tested first. Always ensure the final concentration of any organic solvent in your cell culture is non-toxic (typically <0.5%). Lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, it is best to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.
Q2: What is a suitable starting concentration range for this compound in a cell viability assay?
A2: The optimal concentration is highly dependent on the cell type and the specific biological question. For a new experiment, it is advisable to perform a dose-response study with a wide range of concentrations, for example, from 0.1 µM to 100 µM, using serial dilutions.
Q3: Can components of the cell culture medium, like serum, interfere with this compound activity?
A3: Yes, serum contains proteases that can degrade peptides. It can also contain binding proteins that may sequester the peptide, reducing its effective concentration. If you suspect interference, consider performing experiments in serum-free or low-serum media for the duration of the peptide treatment.
Q4: Which cell viability assay is best for this compound experiments?
A4: The choice of assay depends on the suspected mechanism of cytotoxicity. It is often recommended to use at least two different assays that measure distinct cellular parameters.
| Assay | Principle | Measures | Reference |
| MTT/MTS Assay | Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Metabolic Activity | |
| LDH Release Assay | Measures the release of lactate (B86563) dehydrogenase from cells with damaged plasma membranes. | Membrane Integrity (Necrosis) | |
| Caspase-Glo 3/7 Assay | Measures the activity of caspases, key enzymes in the apoptotic pathway. | Apoptosis | |
| Trypan Blue Exclusion | Dye is excluded by viable cells with intact membranes. | Membrane Integrity |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol assesses cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include untreated cells as a negative control and a vehicle control if a solvent is used.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Caption: Workflow of the MTT assay for cell viability.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of necrosis.
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Peptide Treatment: Treat cells with serial dilutions of this compound. Include three sets of controls:
-
Untreated Control: Cells in medium only (spontaneous LDH release).
-
Vehicle Control: Cells treated with the peptide solvent.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided with most commercial kits).
-
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation and Stop Reaction: Incubate the plate at room temperature for approximately 30 minutes, protected from light. Add a stop solution if required by the kit.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting the background (spontaneous release).
Protocol 3: Caspase-3/7 Apoptosis Assay
This protocol quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Cell Seeding: Seed cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Peptide Treatment: Treat cells with serial dilutions of this compound. Include an untreated negative control and a known apoptosis-inducing agent (e.g., staurosporine) as a positive control.
-
Incubation: Incubate for the desired time period.
-
Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the fold increase in caspase activity by dividing the relative light units (RLU) of the treated samples by the RLU of the untreated samples.
Caption: Simplified signaling pathway of peptide-induced apoptosis.
References
enhancing the stability of Q-Peptide in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of Q-Peptide in solution.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound instability in solution?
A1: Signs of this compound instability can be categorized as either physical or chemical. Physical instability often manifests as cloudiness, precipitation, or gel formation, which indicates aggregation.[1][2] Chemical instability can result in a loss of biological activity, a shift in pH, or the appearance of new peaks in analytical assays like HPLC, indicating degradation of the peptide.[3][4]
Q2: What are the primary pathways of this compound degradation in aqueous solutions?
A2: The primary degradation pathways for peptides like this compound in solution are both chemical and physical.[3][5] Chemical degradation includes hydrolysis (cleavage of peptide bonds), deamidation (loss of an amide group, particularly from asparagine and glutamine residues), and oxidation (especially of methionine and cysteine residues).[1] Physical degradation mainly involves aggregation, where peptide molecules clump together, and adsorption to container surfaces.[1][2]
Q3: How should I store my lyophilized this compound and its solutions to maximize stability?
A3: For maximal stability, lyophilized this compound should be stored at –20°C or –80°C.[1] Once dissolved, the peptide solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at –80°C. It is also advisable to minimize the exposure of both lyophilized powder and solutions to atmospheric oxygen.
Troubleshooting Guide
Issue 1: this compound is precipitating out of solution.
This issue is likely due to peptide aggregation, a common form of physical instability.[2]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal pH | Determine the isoelectric point (pI) of your this compound. Adjust the solution pH to be at least 1-2 units away from the pI. | Peptides are least soluble at their isoelectric point. Increasing the net charge by adjusting the pH can increase solubility and reduce aggregation.[2][6] |
| High Peptide Concentration | Decrease the working concentration of the this compound solution. | High concentrations can promote intermolecular interactions that lead to aggregation. |
| Inappropriate Buffer or Ionic Strength | Screen different buffer systems (e.g., citrate (B86180), phosphate (B84403), acetate) and ionic strengths. The effect of salts can be complex, so an empirical approach is often necessary. | The type and concentration of ions in the solution can influence peptide solubility and aggregation kinetics.[2][6] |
| Hydrophobic Interactions | Add excipients such as organic co-solvents (e.g., a small percentage of ethanol (B145695) or DMSO) or non-ionic surfactants (e.g., Polysorbate 80). | These agents can help to solubilize hydrophobic regions of the peptide and prevent aggregation.[7] |
Issue 2: Loss of this compound activity over time.
A gradual loss of biological activity suggests chemical degradation of the peptide.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Deamidation | If your this compound contains asparagine (N) or glutamine (Q) residues, especially followed by glycine (B1666218) (G), deamidation may be occurring. Maintain the solution pH between 3 and 6. | Deamidation is a base-catalyzed reaction, and maintaining a slightly acidic pH can slow this process.[3] |
| Oxidation | If your this compound contains methionine (M), cysteine (C), or tryptophan (W) residues, it may be susceptible to oxidation.[2] Prepare solutions in degassed buffers, store under an inert gas (e.g., argon or nitrogen), and consider adding antioxidants like methionine or EDTA (to chelate metal ions that catalyze oxidation).[7] | Minimizing exposure to oxygen and pro-oxidative factors can prevent oxidative degradation. |
| Hydrolysis | Peptide bond hydrolysis can occur at acidic or basic pH.[1] The most susceptible sites are often around aspartic acid (D) residues.[3] Determine the optimal pH for stability by performing a pH stability study. | Maintaining the pH where the rate of hydrolysis is minimal is crucial for long-term stability.[7][8] |
Experimental Protocols
Protocol 1: pH Stability Study
-
Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate (B1201080) for pH 8-9).
-
Dissolve the this compound in each buffer to the desired final concentration.
-
Aliquot the solutions and store them at the intended storage temperature (e.g., 4°C or 25°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each pH condition.
-
Analyze the samples using a stability-indicating assay, such as Reverse-Phase HPLC (RP-HPLC), to quantify the remaining intact peptide and detect any degradation products.[4]
-
Plot the percentage of remaining this compound against time for each pH to determine the optimal pH for stability.
Protocol 2: Forced Degradation Study
Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.[4][9]
-
Acid/Base Hydrolysis: Incubate this compound solution in 0.1 M HCl and 0.1 M NaOH at a controlled temperature (e.g., 37°C) for several hours.
-
Oxidation: Treat the this compound solution with a low concentration of hydrogen peroxide (e.g., 0.1% H₂O₂).
-
Thermal Stress: Incubate the this compound solution at an elevated temperature (e.g., 50-70°C).
-
Photostability: Expose the this compound solution to UV light.
-
At various time points, analyze the stressed samples by RP-HPLC and Mass Spectrometry (MS) to identify and characterize the degradation products.[9]
Visual Guides
Caption: Workflow for a this compound stability study.
Caption: Common degradation pathways for this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Analytical techniques for peptide-based drug development: Characterization, stability and quality control [ijsra.net]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. researchgate.net [researchgate.net]
- 8. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijsra.net [ijsra.net]
Technical Support Center: Overcoming Limitations of Q-Peptide In Vivo Delivery
Welcome to the Technical Support Center for Q-Peptide (QHREDGS) Hydrogel In Vivo Applications. This resource is designed for researchers, scientists, and drug development professionals working with the angiopoietin-1 derived peptide, QHREDGS, in a hydrogel formulation for in vivo delivery, particularly in the context of wound healing. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you overcome common challenges and ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the in vivo use of this compound hydrogel.
Q1: What is the primary application of this compound hydrogel in in vivo studies?
A1: The primary application of this compound (sequence: QHREDGS) hydrogel is to promote wound healing.[1][2][3] It has been shown to accelerate wound closure and improve the quality of tissue repair in various preclinical models, including diabetic mice and human skin xenografts.[1][2]
Q2: What is the composition of the this compound hydrogel?
A2: The this compound is typically conjugated to a chitosan (B1678972) backbone, which is then mixed with collagen to form a hydrogel. This composition provides a stable, moist environment conducive to wound healing and allows for the localized delivery of the this compound.
Q3: How does the this compound hydrogel promote wound healing?
A3: The this compound hydrogel exerts its pro-healing effects through several mechanisms. It modulates the inflammatory response by influencing cytokine secretion from fibroblasts and macrophages. Specifically, it can stimulate the release of both pro- and anti-inflammatory cytokines, creating a balanced environment for healing. It also promotes the migration and survival of key skin cells like keratinocytes and fibroblasts and upregulates the expression of genes critical for wound repair, such as fibroblast growth factors (FGF2, FGF7). Furthermore, it can attenuate fibrosis by downregulating pro-fibrotic cytokines like TGF-β1 and TGF-β2.
Q4: Is the this compound hydrogel immunogenic or cytotoxic?
A4: In preclinical studies, the this compound hydrogel has been shown to be biocompatible and does not appear to induce a significant inflammatory response. In vitro studies have demonstrated that the hydrogel supports the viability of dermal fibroblasts. However, as with any biomaterial, it is crucial to perform thorough biocompatibility testing for your specific application. In vitro cytotoxicity assays using cell lines like L929 or 3T3 fibroblasts are recommended.
Q5: How stable is the this compound hydrogel in vivo?
A5: The collagen-chitosan hydrogel vehicle provides a stable matrix for the this compound. In vivo studies have shown that the hydrogel can remain at the injection site for at least two weeks and is typically cleared by around three weeks. The degradation rate can be influenced by the degree of cross-linking and the specific formulation of the hydrogel.
II. Troubleshooting Guide
This guide provides solutions to common problems encountered during in vivo experiments with this compound hydrogel.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or inconsistent wound healing response. | 1. Suboptimal hydrogel formulation: Incorrect concentration of this compound, collagen, or chitosan; improper cross-linking. 2. Inconsistent hydrogel application: Uneven distribution or insufficient volume applied to the wound. 3. Peptide degradation: Improper storage or handling of the peptide or hydrogel. 4. Model-specific factors: High variability in the animal model (e.g., severity of diabetes). | 1. Optimize hydrogel preparation: Follow a validated protocol for hydrogel synthesis and peptide conjugation. Ensure thorough mixing and appropriate gelling conditions. 2. Standardize application: Use a consistent and measured volume of hydrogel to cover the entire wound bed uniformly. 3. Ensure peptide stability: Store lyophilized peptide at -20°C or -80°C. Prepare the hydrogel fresh before each experiment or validate its stability under storage conditions. 4. Refine animal model: Use a well-characterized and standardized animal model. Increase sample size to account for biological variability. |
| Hydrogel appears to degrade too quickly or too slowly in vivo. | 1. Inappropriate cross-linking: The degree of cross-linking in the hydrogel affects its degradation rate. 2. Enzymatic degradation: The in vivo environment contains enzymes that can degrade collagen and chitosan. | 1. Adjust cross-linker concentration: Modify the concentration of the cross-linking agent (e.g., EDC) during hydrogel synthesis to alter the degradation profile. 2. Characterize degradation in vitro: Perform in vitro degradation studies using relevant enzymes (e.g., collagenase) to predict in vivo behavior. |
| Difficulty in preparing a homogenous this compound hydrogel. | 1. Poor peptide solubility: The this compound may not dissolve completely in the chitosan solution. 2. Premature gelation: The collagen and chitosan mixture may begin to gel before proper mixing is complete. | 1. Ensure complete peptide dissolution: Dissolve the this compound in an appropriate buffer (e.g., PBS) before adding it to the chitosan solution. 2. Maintain low temperature: Keep all components on ice during the mixing process to prevent premature gelation. |
| Inconsistent results in cytokine analysis from wound tissue. | 1. Variability in sample collection: Differences in the timing or method of tissue harvesting. 2. Sample degradation: Improper storage or processing of tissue samples can lead to cytokine degradation. 3. Assay variability: Inconsistent performance of the ELISA or other cytokine measurement assay. | 1. Standardize tissue collection: Harvest wound tissue at consistent time points and from the same anatomical location. 2. Proper sample handling: Immediately process or snap-freeze tissue samples in liquid nitrogen and store them at -80°C. Use protease inhibitors during homogenization. 3. Validate cytokine assay: Run appropriate controls and standards with each assay to ensure consistency and accuracy. |
| Observed inflammatory response at the application site. | 1. Contamination: The hydrogel or surgical site may be contaminated with endotoxins or other inflammatory agents. 2. Material-related inflammation: The hydrogel components themselves may elicit a mild foreign body response. | 1. Ensure sterility: Use sterile techniques and reagents for hydrogel preparation and in vivo application. Test for endotoxin (B1171834) levels in the final product. 2. Include proper controls: Use a peptide-free hydrogel as a control to distinguish the inflammatory response to the material from the effect of the this compound. |
III. Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound hydrogel for wound healing.
Table 1: In Vivo Wound Closure Efficacy of this compound Hydrogel
| Animal Model | Treatment Groups | Day 14 Wound Closure (%) | Reference |
| Diabetic Mice | This compound Hydrogel | ~95% | |
| Intrasite Gel (Control) | ~68% | ||
| Buffer (Control) | ~38% | ||
| Human Skin Xenograft on Mice | This compound Hydrogel | ~90.6% | |
| No Treatment | ~46.4% | ||
| Collagen Scaffold | ~55.5% | ||
| Peptide-Free Hydrogel | ~52.3% |
Table 2: Effect of this compound Hydrogel on Cytokine Secretion by Dermal Fibroblasts (Day 1)
| Cytokine | This compound Hydrogel (pg/mL) | Scrambled Peptide Hydrogel (pg/mL) | Peptide-Free Hydrogel (pg/mL) | Tissue Culture Plastic (pg/mL) | Reference |
| Pro-inflammatory | |||||
| TNF-α | ~15 | ~5 | ~5 | ~2 | |
| IL-2 | ~12 | ~2 | ~2 | ~1 | |
| Anti-inflammatory | |||||
| IL-10 | ~120 | ~20 | ~40 | ~10 | |
| IL-13 | ~180 | ~30 | ~50 | ~20 | |
| ECM-Producing | |||||
| GM-CSF | ~250 | ~50 | ~75 | ~25 | |
| IL-1RA | ~350 | ~100 | ~150 | ~50 | |
| IL-4 | ~8 | ~2 | ~3 | ~1 | |
| IL-5 | ~15 | ~3 | ~5 | ~2 | |
| IL-12p40 | ~150 | ~40 | ~60 | ~20 | |
| Fibrosis-Related | |||||
| IL-1β | ~12 | ~3 | ~4 | ~1 | |
| TGF-β1 | Lower than Scrambled | Higher than this compound | - | - | |
| TGF-β2 | Lower than Scrambled | Higher than this compound | - | - |
(Note: Values are approximated from graphical data in the cited literature for illustrative purposes.)
IV. Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound hydrogel.
Protocol 1: Preparation of this compound (QHREDGS) Collagen-Chitosan Hydrogel
Materials:
-
This compound (QHREDGS), lyophilized powder
-
Chitosan (e.g., ~85% deacetylated)
-
Type I Collagen solution (e.g., 3.67 mg/mL)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (S-NHS)
-
10X Phosphate Buffered Saline (PBS)
-
1N Sodium Hydroxide (NaOH)
-
0.9% Normal Saline
-
Sterile, pyrogen-free water
Procedure:
-
Peptide Conjugation to Chitosan: a. Dissolve chitosan in 0.9% normal saline to a concentration of 20 mg/mL. b. Dissolve the this compound in PBS to a concentration of 10 mg/mL. c. Mix the chitosan and this compound solutions. d. Add EDC and S-NHS to the mixture to initiate the covalent conjugation of the peptide to the chitosan backbone. The final concentrations of peptide can be varied (e.g., 100 µM or 650 µM relative to chitosan). e. Allow the reaction to proceed for a specified time at room temperature with gentle mixing. f. Purify the peptide-conjugated chitosan by dialysis against sterile water to remove unreacted reagents. g. Lyophilize the purified product to obtain a powder.
-
Hydrogel Formulation: a. On ice, mix the peptide-conjugated chitosan with 10X PBS. b. Add the Type I Collagen solution to the mixture. c. Adjust the pH to neutral by adding 1N NaOH. A typical final concentration for both chitosan and collagen is 2.5 mg/mL. d. Keep the final hydrogel solution on ice to prevent premature gelation.
Protocol 2: In Vivo Full-Thickness Excisional Wound Healing Assay in Mice
Materials:
-
This compound hydrogel, prepared as in Protocol 1
-
Control hydrogel (peptide-free)
-
Sterile PBS
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors, forceps, and a biopsy punch (e.g., 8 mm)
-
Transparent occlusive dressing (e.g., Tegaderm™)
-
Digital camera with a ruler for scale
Procedure:
-
Animal Preparation: a. Anesthetize the mouse using an approved protocol. b. Shave the dorsal surface and disinfect the skin with an appropriate antiseptic.
-
Wound Creation: a. Create one or two full-thickness excisional wounds on the dorsum of each mouse using a sterile biopsy punch.
-
Treatment Application: a. Topically apply a defined volume (e.g., 50 µL) of the this compound hydrogel, control hydrogel, or PBS to the wound bed. b. Cover the wound with a transparent occlusive dressing to maintain a moist environment and secure the hydrogel.
-
Wound Monitoring and Analysis: a. Take digital photographs of the wounds at regular intervals (e.g., every two days) with a ruler for scale. b. Measure the wound area from the photographs using image analysis software (e.g., ImageJ). c. Calculate the percentage of wound closure relative to the initial wound area. d. At predetermined time points (e.g., day 7, 14, 21), euthanize the animals and harvest the wound tissue for histological analysis (e.g., H&E and Masson's trichrome staining) and cytokine analysis.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
This compound hydrogel
-
Fibroblast cell line (e.g., L929 or 3T3)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Hydrogel Extract Preparation: a. Prepare extracts of the this compound hydrogel by incubating the hydrogel in cell culture medium for 24 hours at 37°C. Use different ratios of hydrogel to medium to test various concentrations.
-
Cell Seeding: a. Seed the fibroblast cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to attach overnight.
-
Treatment: a. Remove the culture medium and replace it with the prepared hydrogel extracts. Include a negative control (fresh medium) and a positive control (a known cytotoxic agent). b. Incubate the cells for 24-48 hours.
-
MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals. b. Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals. c. Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. d. Calculate cell viability as a percentage of the negative control. A material is generally considered non-cytotoxic if cell viability is above 70%.
V. Signaling Pathways and Experimental Workflows
This section provides visual representations of key processes related to this compound hydrogel delivery and action.
Figure 1: Workflow for the preparation of this compound collagen-chitosan hydrogel.
Figure 2: Simplified signaling pathway of this compound hydrogel in wound healing.
References
- 1. Study the Biodegradation of a Injection Human-Like Collagen Hydrogel | Scientific.Net [scientific.net]
- 2. Angiopoietin-1 derived peptide hydrogel promotes molecular hallmarks of regeneration and wound healing in dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Angiopoietin-1-derived peptide promotes keratinocyte survival and diabetic wound healing [frontiersin.org]
refining protocols for consistent Q-Peptide hydrogel properties
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining protocols for consistent Q-Peptide hydrogel properties.
Frequently Asked Questions (FAQs)
Q1: What are this compound hydrogels and what are their primary applications?
A1: this compound hydrogels are a class of biomaterials formed by the self-assembly of synthetic peptides into a three-dimensional network that can entrap a large amount of water.[1] These hydrogels are biocompatible and biodegradable, making them suitable for a variety of biomedical applications, including drug delivery, tissue engineering, and wound healing.[1] The properties of these hydrogels can be tuned by modifying the peptide sequence and controlling the environmental conditions during gelation.[2]
Q2: What are the common methods to induce gelation of this compound solutions?
A2: There are three primary methods for inducing the self-assembly of Q-peptides into hydrogels[3][4]:
-
pH Switching: This involves dissolving the peptide at a high or low pH where it remains in a solution state and then adjusting the pH to a neutral range to trigger self-assembly and gelation.
-
Solvent Switching: In this method, the peptide is first dissolved in an organic solvent and then diluted with an aqueous solution (like cell culture media) to induce hydrogel formation.
-
Temperature Modulation: Some Q-peptides are designed to be soluble at low temperatures and will self-assemble into a hydrogel upon warming to a physiological temperature (e.g., 37°C).
Q3: How can I control the mechanical properties of my this compound hydrogel?
A3: The mechanical properties, such as stiffness (storage modulus, G'), of this compound hydrogels can be controlled by several factors:
-
Peptide Concentration: Increasing the peptide concentration generally leads to a stiffer hydrogel.
-
pH: The stiffness of the hydrogel is pH-dependent, with optimal stiffness often achieved around physiological pH (~7.2-7.4).
-
Ionic Strength: The presence of salts in the solution (e.g., from cell culture media) can screen electrostatic repulsions between peptide fibers, promoting aggregation and increasing gel stiffness.
-
Peptide Sequence: The amino acid sequence of the this compound has a significant impact on the resulting hydrogel's mechanical properties.
Q4: Are this compound hydrogels suitable for 3D cell culture?
A4: Yes, their biocompatibility and tunable mechanical properties make them excellent scaffolds for 3D cell culture. The porous structure of the hydrogel allows for nutrient and gas exchange, supporting cell viability and proliferation. The most commonly used cell density for 3D cultures is 1-4 million cells/mL.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Hydrogel fails to form or is too weak | 1. Incorrect peptide concentration: The peptide concentration may be too low to form a stable network. 2. Suboptimal pH or ionic strength: The pH or salt concentration of the solution may not be optimal for self-assembly. 3. Peptide purity issues: Impurities from synthesis can interfere with self-assembly. 4. Incomplete dissolution: The peptide may not be fully dissolved before initiating gelation. | 1. Increase peptide concentration: Gradually increase the peptide concentration. 2. Optimize gelation conditions: Adjust the pH to the optimal range for your specific this compound. If using a salt-triggered system, ensure the correct salt concentration is used. 3. Verify peptide purity: Use analytical techniques like HPLC and mass spectrometry to confirm the purity of your peptide. If necessary, re-purify the peptide. 4. Ensure complete dissolution: Use sonication or gentle heating (if appropriate for the peptide) to ensure the peptide is fully dissolved before triggering gelation. |
| Inconsistent hydrogel properties between batches | 1. Variability in peptide synthesis: Batch-to-batch differences in peptide purity or counter-ion content. 2. Inconsistent preparation conditions: Minor variations in pH, temperature, or mixing during hydrogel preparation. 3. Aging of reagents: Degradation of peptide or other reagents over time. | 1. Standardize peptide synthesis and purification: Use a consistent, optimized protocol for peptide synthesis and purification to ensure high purity. 2. Maintain consistent protocols: Carefully control all parameters during hydrogel preparation, including temperature, pH, and mixing speed/duration. 3. Use fresh reagents: Prepare fresh solutions and use peptides from the same batch for a series of experiments. Store peptides under recommended conditions (typically -20°C or -80°C). |
| Poor cell viability or function within the hydrogel | 1. Cytotoxicity of residual solvents or reagents: Trace amounts of organic solvents or crosslinkers from synthesis can be toxic to cells. 2. Inappropriate mechanical properties: The hydrogel may be too stiff or too soft for the specific cell type. 3. Suboptimal pH of the final hydrogel: The final pH of the hydrogel may not be in the physiological range. | 1. Ensure thorough purification: Use techniques like dialysis or lyophilization to remove any residual toxic compounds. 2. Tune hydrogel stiffness: Adjust the peptide concentration or other parameters to match the stiffness of the native tissue environment for the cells being cultured. 3. Buffer the hydrogel: Ensure the final hydrogel is buffered to a physiological pH (7.2-7.4) using a biocompatible buffer like PBS. |
| Premature degradation of the hydrogel | 1. Enzymatic degradation: If culturing cells that secrete proteases, these enzymes can degrade the peptide network. 2. Hydrolysis: The peptide bonds may be susceptible to hydrolysis, especially at non-neutral pH. | 1. Modify peptide sequence: Incorporate non-natural amino acids or modify the peptide backbone to increase resistance to enzymatic cleavage. 2. Control pH: Maintain the hydrogel at a pH that minimizes hydrolysis. |
| Difficulty with injecting the hydrogel | 1. High viscosity or rapid gelation: The hydrogel may be too viscous or gel too quickly to be easily injected. | 1. Use a shear-thinning hydrogel: Some this compound hydrogels exhibit shear-thinning properties, meaning they become less viscous under shear stress (like during injection) and then re-solidify. 2. Optimize the gelation trigger: For in-situ gelling systems, ensure the gelation kinetics are slow enough to allow for injection before the hydrogel solidifies. |
Quantitative Data Summary
Table 1: Effect of Peptide Concentration and pH on Hydrogel Stiffness (Storage Modulus, G')
| Peptide System | Peptide Concentration (mg/mL) | Buffer/Solvent | pH | Storage Modulus (G') (kPa) | Reference |
| P11-4 | 15 | Tris-NaCl | 7.4 | 2.0 | |
| P11-4 | 30 | Tris-NaCl | 7.4 | 4.6 | |
| P11-8 | 15 | Tris-NaCl | 7.4 | 31.0 | |
| P11-8 | 30 | Tris-NaCl | 7.4 | 120.0 | |
| P11-13/14 | 15 | Tris-NaCl | 7.4 | 9.3 | |
| P11-13/14 | 30 | Tris-NaCl | 7.4 | 89.0 | |
| Decapeptide | 5 mM | - | 3.0 | ~2 | |
| Decapeptide | 5 mM | - | 7.2 | ~21 | |
| Decapeptide | 5 mM | - | 11.0 | ~2 |
Table 2: Drug Release Kinetics from Peptide Hydrogels
| Peptide Hydrogel | Drug | Loading Concentration | Release Conditions | Cumulative Release after 72h (%) | Reference |
| FE | Doxorubicin | 200 µg/mL | pH 7.4 | ~30 | |
| KF8K | Doxorubicin | 200 µg/mL | pH 7.4 | ~30 | |
| F8K | Doxorubicin | 200 µg/mL | pH 7.4 | Continuous release | |
| FK | Doxorubicin | 200 µg/mL | pH 7.4 | Continuous release |
Experimental Protocols
Protocol 1: this compound Hydrogel Preparation via pH Switch
-
Peptide Dissolution: Accurately weigh the this compound powder and dissolve it in sterile deionized water at a pH where the peptide is soluble (e.g., pH 3-4 for acidic peptides or pH 10-11 for basic peptides). Use a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to adjust the pH. Vortex or sonicate briefly to ensure complete dissolution.
-
pH Adjustment for Gelation: Slowly add a neutralizing buffer (e.g., phosphate-buffered saline, PBS) to the peptide solution to bring the pH to the desired final value (typically 7.2-7.4).
-
Incubation: Allow the solution to stand at room temperature or 37°C to allow for self-assembly and hydrogel formation. The time required for gelation will depend on the specific this compound and its concentration.
-
Verification of Gelation: Invert the vial to confirm that a self-supporting hydrogel has formed.
Protocol 2: Characterization of Hydrogel Mechanical Properties using Rheology
-
Sample Preparation: Prepare the this compound hydrogel directly on the rheometer plate or transfer a known volume of the pre-formed hydrogel onto the lower plate of the rheometer.
-
Geometry: Use a parallel plate or cone-and-plate geometry. Lower the upper geometry to the desired gap size (e.g., 0.5-1 mm).
-
Equilibration: Allow the sample to equilibrate at the desired temperature (e.g., 25°C or 37°C) for a few minutes.
-
Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Frequency Sweep: Perform a frequency sweep at a constant strain within the LVER (e.g., 1%) to characterize the viscoelastic properties of the hydrogel over a range of frequencies.
-
Data Analysis: The storage modulus (G') represents the elastic component of the hydrogel, while the loss modulus (G'') represents the viscous component. For a stable hydrogel, G' should be significantly higher than G''.
Protocol 3: In Vitro Drug Release Study
-
Hydrogel Loading: Prepare the this compound hydrogel containing the drug of interest at a known concentration. The drug can be added to the peptide solution before initiating gelation.
-
Release Setup: Place a known volume of the drug-loaded hydrogel into a container (e.g., a vial or a well plate).
-
Release Medium: Add a specific volume of a release medium (e.g., PBS at pH 7.4) on top of the hydrogel.
-
Incubation: Incubate the setup at a controlled temperature (e.g., 37°C) with gentle agitation.
-
Sampling: At predetermined time points, collect a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of the drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Data Analysis: Calculate the cumulative amount of drug released over time and plot the release profile.
Visualizations
Caption: Signaling pathway of QHREDGS this compound in wound healing.
References
addressing batch-to-batch variability of synthetic Q-Peptide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability of synthetic Q-Peptide (Sequence: Gln-His-Arg-Glu-Asp-Gly-Ser). This resource is intended for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our wound healing assays using different batches of this compound. What are the potential causes?
A1: Batch-to-batch variability in synthetic peptides like this compound can stem from several sources throughout the manufacturing and handling process.[1][2][3] Key factors include:
-
Purity and Impurities : Variations in the purity profile between batches is a primary cause.[4][5] Common impurities include deletion sequences (missing amino acids), truncated sequences, and incompletely deprotected sequences formed during synthesis. Residual reagents from the synthesis and purification process, such as trifluoroacetic acid (TFA), can also impact cellular assays.
-
Peptide Content : The net peptide content (NPC) can differ between lyophilized batches due to varying amounts of water and counter-ions. This directly affects the accuracy of your peptide concentration in solution.
-
Handling and Storage : Improper storage conditions can lead to degradation of the peptide. This compound, like many peptides, should be stored at -20°C or -80°C and protected from light. Frequent freeze-thaw cycles should be avoided as they can degrade the peptide.
-
Solubility Issues : Incomplete solubilization of the peptide can lead to a lower effective concentration in your experiments.
Q2: What are the critical quality attributes we should verify for each new batch of this compound?
A2: To ensure consistency, it is crucial to assess the following critical quality attributes for each batch:
-
Identity : Confirmation of the correct molecular weight via Mass Spectrometry (MS).
-
Purity : Determination of the percentage of the correct peptide sequence, typically by High-Performance Liquid Chromatography (HPLC). For most in vitro assays, a purity of >95% is recommended.
-
Peptide Content (Net Peptide Content) : Quantification of the actual amount of peptide in the lyophilized powder, often determined by Amino Acid Analysis (AAA).
-
Appearance : Visual inspection of the lyophilized powder should show a uniform, white, fluffy appearance.
Q3: Can residual Trifluoroacetic Acid (TFA) from the purification process affect our cell-based assays?
A3: Yes, residual TFA can significantly impact cell-based experiments. TFA is a strong acid used during peptide cleavage from the synthesis resin and for HPLC purification. While most free TFA is removed during lyophilization, it can remain as a counter-ion to the peptide. At certain concentrations, TFA can inhibit cell proliferation or cause other cytotoxic effects, leading to inconsistent assay results. If you suspect TFA interference, consider TFA removal services or exchanging it for a more biocompatible counter-ion like acetate (B1210297) or hydrochloride.
Q4: How should I properly dissolve and store my this compound to minimize variability?
A4: Proper handling is critical for reproducible results.
-
Dissolving : Due to its amino acid composition, this compound should be readily soluble in sterile, distilled water or aqueous buffers like PBS. To prepare a stock solution, briefly centrifuge the vial to collect all the lyophilized powder at the bottom. Add the desired solvent, and gently vortex to dissolve. For difficult-to-dissolve peptides, a process of starting with a small amount of an organic solvent like DMSO and then slowly adding the aqueous buffer can be effective, but for this compound, water or PBS should be sufficient.
-
Storage : Store the lyophilized peptide at -20°C or -80°C. After reconstitution, it is recommended to aliquot the peptide solution into single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity Between Batches
If you observe that a new batch of this compound shows significantly different activity (e.g., altered keratinocyte migration rates) compared to a previous batch, follow this troubleshooting workflow.
Troubleshooting Workflow for Inconsistent Biological Activity
Caption: A workflow for troubleshooting inconsistent this compound activity.
Protocol 1: Identity and Purity Analysis by LC-MS
-
Objective : To confirm the molecular weight and determine the purity of the this compound batch.
-
Methodology :
-
Sample Preparation : Prepare a 1 mg/mL solution of the this compound in water or a suitable buffer.
-
LC-MS System : Use a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system coupled to a Mass Spectrometer (MS).
-
HPLC Conditions :
-
Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 214 nm and 280 nm.
-
-
MS Conditions :
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode.
-
Mass Range : Scan from m/z 200 to 2000.
-
-
Data Analysis :
-
Compare the observed monoisotopic mass with the theoretical mass of this compound (833.8 g/mol ).
-
Calculate the purity based on the area of the main peak in the HPLC chromatogram relative to the total peak area.
-
-
Protocol 2: Quantification of Net Peptide Content (NPC) by Amino Acid Analysis (AAA)
-
Objective : To determine the absolute peptide content in the lyophilized powder.
-
Methodology :
-
Hydrolysis : Accurately weigh a small amount of the peptide and hydrolyze it in 6N HCl at 110°C for 24 hours. This breaks the peptide down into its constituent amino acids.
-
Derivatization : The amino acids in the hydrolysate are derivatized to make them detectable.
-
Analysis : The derivatized amino acids are separated and quantified using UPLC or another chromatographic method, comparing them to a known standard.
-
Calculation : The NPC is calculated by comparing the measured quantity of each amino acid to the total weight of the initial sample.
-
Table 1: Example Comparison of Two this compound Batches
| Parameter | Batch A (Expected Activity) | Batch B (Low Activity) | Specification |
| Appearance | White, fluffy powder | White, slightly clumpy | Uniform, white powder |
| Purity (HPLC) | 97.5% | 97.2% | >95% |
| Identity (MS) | 833.7 Da (Observed) | 833.9 Da (Observed) | 833.8 ± 1 Da |
| Net Peptide Content (AAA) | 85% | 65% | >70% |
In this example, while purity and identity are within specifications, the lower Net Peptide Content in Batch B is the likely cause of the reduced biological activity, as less active peptide is present per unit weight.
Issue 2: this compound Fails to Dissolve or Precipitates Out of Solution
If you encounter solubility issues with your this compound, this can lead to inaccurate concentrations and assay variability.
Troubleshooting Workflow for Solubility Issues
Caption: A decision tree for troubleshooting this compound solubility.
Protocol 3: Systematic Solubility Testing
-
Objective : To find a suitable solvent for the this compound batch.
-
Methodology :
-
Aliquot : Use a small, representative aliquot of the peptide for initial testing to avoid risking the entire sample.
-
Aqueous First : Always start with sterile, distilled water or a simple buffer (e.g., PBS at pH 7.4). Add a small volume of the solvent and vortex.
-
pH Adjustment : this compound has a theoretical isoelectric point (pI) around 4.5. It will have a net negative charge at neutral pH, which should aid solubility in neutral or slightly basic buffers. If it fails to dissolve in water, try a buffer with a pH further from its pI, such as a basic buffer (e.g., Tris pH 8).
-
Gentle Sonication : If aggregates are present, brief sonication in a water bath can help break them up and facilitate dissolution. Be cautious to avoid heating the sample.
-
Documentation : Record the solvent, pH, and concentration at which the peptide fully dissolves.
-
Table 2: Solubility Test Results for a Problematic this compound Batch
| Solvent | pH | Concentration (mg/mL) | Observation |
| Sterile dH₂O | ~6.0 | 1 | Cloudy suspension |
| PBS | 7.4 | 1 | Mostly dissolved, some particulates |
| 10 mM Tris | 8.0 | 1 | Clear solution |
| 10 mM Tris | 8.0 | 5 | Clear solution |
This table indicates that for this particular batch, a slightly basic buffer is required for complete solubilization at the desired concentration.
References
minimizing off-target effects of Q-Peptide in cell culture
Welcome to the technical support center for Q-Peptide. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in cell culture experiments while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide with the amino acid sequence Gln-His-Arg-Glu-Asp-Gly-Ser (QHREDGS). It is derived from the integrin-binding domain of Angiopoietin-1 (Ang-1), a growth factor known for its roles in vascular development and inflammation.[1][2][3] The primary mechanism of action for this compound involves its interaction with cell surface integrins, particularly β1-integrins.[4] This binding activates downstream signaling pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for promoting cell survival, migration, and proliferation.[5]
Q2: What are the intended, on-target effects of this compound in cell culture?
A2: In vitro, this compound is designed to mimic the pro-survival and pro-migratory effects of Angiopoietin-1. Its on-target effects, observed in various cell types such as keratinocytes, fibroblasts, and endothelial cells, include:
-
Enhanced Cell Migration: Promotes the movement of cells, which is critical for processes like wound re-epithelialization.
-
Increased Cell Survival: Protects cells from apoptosis (programmed cell death) induced by stressors like serum starvation or oxidative stress.
-
Modulation of Cytokine Production: Can influence the secretion of inflammatory and anti-inflammatory cytokines, contributing to an anti-inflammatory and anti-fibrotic cellular environment.
-
Promotion of Differentiation: In specific cell types, such as osteoblasts, it can promote differentiation and matrix deposition.
Q3: What are the potential off-target effects of this compound and what causes them?
A3: While specific off-target effects of this compound are not extensively documented, they can be inferred from its mechanism of action and general peptide pharmacology. Potential off-target effects may arise from:
-
Supraphysiological Concentrations: Using concentrations significantly higher than the effective dose can lead to the activation of unintended signaling pathways or non-specific binding to other cell surface receptors.
-
Prolonged Exposure: Continuous exposure to the peptide may lead to the sustained activation of signaling pathways like PI3K/Akt, which could result in uncontrolled cell proliferation or altered metabolic states.
-
Interaction with Other Receptors: Although it primarily targets integrins, at high concentrations, the peptide might exhibit low-affinity interactions with other cell surface molecules, leading to unforeseen cellular responses.
-
Peptide Stability and Degradation: Degradation products of the peptide in culture media could potentially have their own biological activities.
Q4: How can I minimize the risk of off-target effects in my experiments?
A4: To minimize off-target effects, consider the following strategies:
-
Dose-Response Experiments: Perform a thorough dose-response analysis to determine the optimal concentration of this compound that elicits the desired biological effect without causing cytotoxicity or other adverse effects.
-
Use of a Scrambled Peptide Control: A scrambled peptide consists of the same amino acids as this compound but in a random sequence (e.g., DGQESHR). This is a critical negative control to ensure that the observed effects are specific to the this compound sequence and not due to non-specific peptide-cell interactions.
-
Appropriate Controls: Include untreated cells and vehicle-treated cells (the solvent used to dissolve the peptide) as baseline controls.
-
Time-Course Experiments: Evaluate the effects of this compound at different time points to understand the kinetics of the cellular response and avoid unnecessarily long incubation times.
-
Serum Concentration: Be mindful of the serum concentration in your culture medium, as serum components can sometimes interact with peptides and influence their activity.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High Cell Death/Cytotoxicity | This compound concentration is too high. | Perform a dose-response experiment to identify the optimal, non-toxic concentration. Start with a broad range and narrow down to the effective concentration. |
| Contamination of peptide stock. | Ensure the peptide is of high purity and stored correctly. Prepare fresh stock solutions. | |
| Inconsistent or No Biological Effect | Suboptimal peptide concentration. | Re-evaluate the effective concentration from literature or your own dose-response studies. |
| Peptide degradation. | Prepare fresh peptide solutions for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for long-term and -20°C for short-term use. | |
| Cell type is not responsive. | Confirm that the cell line you are using expresses the target integrins (e.g., β1-integrin). | |
| Unexpected Changes in Cell Morphology or Proliferation | Potential off-target signaling. | Use a scrambled peptide control to verify the specificity of the effect. Analyze key downstream signaling pathways (e.g., PI3K/Akt, MAPK) to confirm on-target activation. |
| Prolonged stimulation. | Perform a time-course experiment to determine the optimal incubation time. | |
| High Variability Between Replicates | Inconsistent peptide concentration. | Ensure accurate and consistent pipetting of the peptide solution. |
| Cell passage number. | Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing. |
Quantitative Data Summary
Table 1: Effective Concentrations of Peptides in In Vitro Wound Healing Assays
| Peptide | Cell Type | Assay | Effective Concentration | Observed Effect |
| Vis-1 Peptide | HaCaT cells | Scratch Assay | 0.1 µM - 1 µM | Increased wound closure rate. |
| Vis-1 Peptide | HDF cells | Scratch Assay | 0.1 µM - 1 µM | Increased wound closure rate. |
| Short Cationic Peptide | Detroit 551 fibroblasts | Scratch Assay | 16 µg/mL - 64 µg/mL | Promoted wound closure. |
| OA-GL12 Peptide | HaCaT cells | Scratch Assay | 10 pM | Significant scratch-healing. |
| OA-GL12 Peptide | HSF cells | Scratch Assay | 10 pM | Significant scratch-healing. |
Table 2: Cytotoxicity Data for Peptides in Cell Culture
| Peptide | Cell Type | Assay | Concentration Showing Cytotoxicity |
| Vis-1 and Vis-2 Peptides | Not specified | MTT Assay | No cytotoxicity observed up to 10.0 µM. |
| Short and Long Cationic Peptides | Detroit 551 fibroblasts | Proliferation Assay | 500 µg/mL after 72 hours. |
Experimental Protocols
Protocol 1: In Vitro Scratch (Wound Healing) Assay
This protocol is a standard method to assess the effect of this compound on cell migration.
-
Cell Seeding: Seed cells (e.g., keratinocytes or fibroblasts) in a 24-well plate and grow them to confluence.
-
Serum Starvation (Optional): To reduce the influence of serum growth factors, you can serum-starve the cells for 12-24 hours before the assay.
-
Creating the Scratch: Use a sterile pipette tip (e.g., a p200 tip) to create a uniform scratch down the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Peptide Treatment: Add fresh culture medium containing the desired concentration of this compound, a scrambled peptide control, or vehicle control to the respective wells.
-
Image Acquisition: Immediately capture images of the scratches at time 0 using a microscope with a camera.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator.
-
Time-Point Imaging: Acquire images of the same scratch areas at regular intervals (e.g., 8, 16, and 24 hours).
-
Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time for each treatment condition.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol helps determine the potential cytotoxic effects of this compound at different concentrations.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing a range of this compound concentrations. Include wells with untreated cells and vehicle-treated cells as controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.
Visualizations
Caption: this compound signaling pathway promoting cell survival and migration.
Caption: Workflow for minimizing this compound off-target effects.
References
- 1. Angiopoietin-1 derived peptide hydrogel promotes molecular hallmarks of regeneration and wound healing in dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Angiopoietin-1-derived peptide promotes keratinocyte survival and diabetic wound healing [frontiersin.org]
- 3. Application of an instructive hydrogel accelerates re-epithelialization of xenografted human skin wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogels with integrin-binding angiopoietin-1-derived peptide, QHREDGS, for treatment of acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
strategies to prevent degradation of Q-Peptide during storage
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of Q-Peptide during storage and experimental handling. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of lyophilized this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or colder, with -80°C being preferable for maximum preservation.[1][2][3] Most lyophilized peptides can remain stable for several years under these conditions.[4][5]
Q2: How should I store this compound once it is reconstituted in a solution?
The shelf-life of peptides in solution is significantly shorter than in their lyophilized form. If storage in solution is necessary, it is recommended to:
-
Use a sterile buffer at a pH between 5 and 6.
-
Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or colder. For short-term storage (up to a week), 4°C is acceptable.
Q3: My this compound solution appears cloudy or has visible precipitates. What should I do?
Cloudiness or precipitation can indicate peptide aggregation or poor solubility. This can be influenced by factors such as concentration, pH, and temperature. Consider the following:
-
Ensure the peptide is fully dissolved. Sonication can aid in dissolution.
-
Verify that the pH of your buffer is within the optimal range for this compound solubility.
-
If the peptide has been stored for an extended period, aggregation may have occurred, potentially impacting its biological activity.
Q4: Are there specific amino acids in the this compound sequence (QHREDGS) that are particularly susceptible to degradation?
Yes, the amino acid sequence of a peptide is a primary determinant of its stability. For this compound (QHREDGS):
-
N-terminal Glutamine (Q): The N-terminal glutamine can cyclize to form pyroglutamate, especially under acidic conditions.
-
Aspartic Acid (D): Peptides containing aspartic acid are susceptible to hydrolysis, which can lead to peptide chain cleavage or the formation of iso-aspartate, potentially rendering the peptide inactive.
-
Glutamine (Q): Glutamine residues can undergo deamidation, a reaction that converts glutamine to glutamic acid.
Q5: How can I prevent oxidation of my this compound during storage?
While the this compound sequence (QHREDGS) does not contain highly susceptible residues like Cysteine (C) or Methionine (M), general best practices to prevent oxidation include:
-
Storing lyophilized peptide in a tightly sealed vial to minimize exposure to air.
-
For solutions, using degassed, oxygen-free buffers can be beneficial.
-
Minimizing exposure to light is also recommended as a general precaution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Biological Activity | Peptide degradation due to improper storage (temperature, freeze-thaw cycles).Chemical modification (e.g., deamidation, hydrolysis). | Store lyophilized peptide at -80°C. Aliquot solutions to avoid freeze-thaw cycles. Use sterile buffers at pH 5-6. |
| Difficulty Dissolving Lyophilized Peptide | Hydrophobicity of the peptide sequence. | Use sonication to aid dissolution. For basic peptides, a small amount of 10% acetic acid can be used initially, followed by dilution with buffer. |
| Inconsistent Experimental Results | Peptide degradation over time.Inaccurate peptide concentration due to moisture absorption. | Use freshly prepared solutions for critical experiments. Allow lyophilized peptide to equilibrate to room temperature before opening to prevent moisture uptake. |
| Visible Particulates in Solution | Peptide aggregation. | Centrifuge the solution to remove aggregates before use. Consider re-evaluating the buffer composition and pH for optimal solubility. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents condensation and moisture absorption.
-
Solvent Selection: Based on the peptide's properties (the presence of basic (H, R) and acidic (D) residues), sterile distilled water or a buffer with a slightly acidic to neutral pH (e.g., pH 5-7) is a good starting point.
-
Dissolution: Add the desired volume of sterile solvent to the vial. Gently vortex or sonicate to ensure complete dissolution.
-
Aliquoting: Immediately after reconstitution, divide the peptide solution into single-use aliquots to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability via HPLC
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired storage buffer.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution using reverse-phase high-performance liquid chromatography (HPLC) to establish the initial purity profile.
-
Storage Conditions: Store aliquots of the this compound solution under different conditions to be tested (e.g., 4°C, -20°C, -80°C, room temperature).
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
HPLC Analysis: Analyze each aliquot by HPLC using the same method as the initial analysis.
-
Data Analysis: Compare the chromatograms from each time point to the initial (T=0) chromatogram. The appearance of new peaks or a decrease in the area of the main peptide peak indicates degradation. Quantify the percentage of remaining intact peptide to assess stability under each condition.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for this compound storage and handling.
References
- 1. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 2. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 3. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 4. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
Validation & Comparative
A Comparative Guide to Q-Peptide and Native Angiopoietin-1 in Cellular Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the synthetic Q-Peptide and the native glycoprotein (B1211001) Angiopoietin-1. This document summarizes available experimental data, details underlying signaling mechanisms, and provides established experimental protocols to facilitate further investigation.
While both this compound and native Angiopoietin-1 (Ang-1) have demonstrated significant potential in promoting tissue repair and regeneration, they operate through distinct molecular pathways, leading to different biological outcomes. This guide aims to elucidate these differences to aid in the selection of the appropriate molecule for specific research and therapeutic applications.
Quantitative Data Summary
Direct quantitative comparisons of this compound and native Angiopoietin-1 in the same experimental settings are limited in the currently available literature. The following tables summarize the reported efficacy of each molecule from separate studies, highlighting their pro-migratory and wound healing capabilities. It is important to note that variations in experimental models, cell types, and concentrations used may influence the observed effects.
Table 1: In Vitro Cell Migration Efficacy
| Molecule | Cell Type | Assay | Concentration | Observed Effect | Citation |
| This compound (QHREDGS) | Human Keratinocytes | Scratch Assay | Not specified | Increased cell migration | [1] |
| Human Dermal Fibroblasts | - | Immobilized | Upregulation of genes for integrin receptors implicated in cell migration | [2] | |
| Native Angiopoietin-1 | Trophoblast Cells | Transwell Assay | 250-500 ng/mL | Significant increase in cell migration | [3] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | 300 ng/mL | Promotes endothelial cell migration | [4] | |
| COMP-Angiopoietin-1 | Endothelial Cells | Not specified | Not specified | More potent than native Ang-1 in promoting angiogenesis in vitro | [5] |
Table 2: In Vivo Wound Healing Efficacy
| Molecule | Animal Model | Wound Type | Treatment | Outcome | Citation |
| This compound (QHREDGS) | Diabetic (db/db) Mice | Full-thickness excisional | Topical hydrogel | Accelerated wound closure and re-epithelialization | |
| Native Angiopoietin-1 | Diabetic (db/db) Mice | Full-thickness excisional | Adenoviral gene transfer | Accelerated wound closure and regeneration | |
| COMP-Angiopoietin-1 | Diabetic (db/db) Mice | Full-thickness excisional | Topical protein or Adenovirus | Accelerated wound closure, enhanced angiogenesis and lymphangiogenesis |
Signaling Pathways and Mechanisms of Action
A key differentiator between this compound and native Angiopoietin-1 is their primary signaling mechanism. Native Ang-1 is the natural ligand for the Tie2 receptor tyrosine kinase, while this compound has been shown to exert its effects through integrin-dependent pathways.
Native Angiopoietin-1: The Tie2 Signaling Pathway
Native Angiopoietin-1 is a large glycoprotein that forms multimers to activate its receptor, Tie2, which is predominantly expressed on endothelial cells. The binding of Ang-1 to Tie2 initiates a signaling cascade that promotes vascular stabilization, reduces vascular permeability, and supports endothelial cell survival and migration. This pathway is crucial for angiogenesis and the maintenance of vascular integrity. A more potent, engineered variant, COMP-Angiopoietin-1 (COMP-Ang1), has been developed to overcome some of the stability and solubility issues of the native protein and has shown enhanced Tie2 activation.
This compound: The Integrin Signaling Pathway
This compound, with the amino acid sequence QHREDGS, is a small synthetic peptide derived from a region of Angiopoietin-1. Unlike its parent molecule, this compound does not primarily signal through the Tie2 receptor. Instead, it has been demonstrated to interact with integrins, a family of transmembrane receptors that mediate cell-matrix adhesion and signaling. This interaction can trigger downstream pathways, such as the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are involved in cell survival, proliferation, and migration.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the efficacy of this compound and native Angiopoietin-1.
In Vitro Cell Migration: Scratch Assay
This assay is used to evaluate the effect of soluble factors on the migration of a confluent cell monolayer.
Workflow Diagram
Detailed Protocol:
-
Cell Seeding: Plate cells (e.g., human keratinocytes, HUVECs) in a multi-well plate and culture until a confluent monolayer is formed.
-
Scratching: Using a sterile p200 pipette tip, create a straight scratch through the center of the monolayer.
-
Washing: Gently wash the wells with Phosphate Buffered Saline (PBS) to remove any detached cells.
-
Treatment: Add fresh culture medium containing the desired concentration of this compound, native Angiopoietin-1, or a vehicle control. Typical concentrations for Angiopoietin-1 range from 100-500 ng/mL. Effective concentrations for soluble this compound can be in the micromolar range, though many studies utilize it in an immobilized form.
-
Image Acquisition: Place the plate in an incubator with a live-cell imaging system or manually capture images of the scratch at defined time points (e.g., 0, 6, 12, and 24 hours).
-
Data Analysis: Measure the width of the scratch at multiple points for each image. The rate of wound closure is calculated as the change in the open area over time.
In Vivo Wound Healing Model: Excisional Wound in Mice
This model is used to assess the effect of therapeutic agents on the closure of full-thickness skin wounds.
Workflow Diagram
Detailed Protocol:
-
Animal Preparation: Anesthetize the mouse according to approved institutional animal care and use committee protocols. Shave and sterilize the dorsal skin.
-
Wound Creation: Create a full-thickness excisional wound of a standardized size (e.g., 6-8 mm diameter) using a dermal biopsy punch.
-
Treatment Application: Apply the therapeutic agent directly to the wound bed. For this compound, this is often in the form of a hydrogel to ensure sustained release. Native Angiopoietin-1 can be applied as a solution or delivered via gene therapy. A control group should receive the vehicle (e.g., hydrogel without peptide, or saline).
-
Dressing: Cover the wound with a transparent, semi-occlusive dressing to prevent contamination and desiccation.
-
Wound Monitoring: At predetermined time points, remove the dressing to photograph the wound with a ruler for scale.
-
Data Analysis: The wound area is measured from the photographs using image analysis software. The percentage of wound closure is calculated relative to the initial wound area. At the end of the experiment, tissue can be harvested for histological analysis to assess re-epithelialization, granulation tissue formation, and angiogenesis.
Conclusion
Both this compound and native Angiopoietin-1 demonstrate significant promise in promoting cellular processes essential for tissue repair. However, their distinct mechanisms of action—integrin-dependent for this compound and Tie2-dependent for native Angiopoietin-1—suggest they may be suited for different therapeutic strategies. While native Ang-1 and its engineered variants are potent activators of angiogenesis, the smaller, more stable this compound may offer advantages in terms of delivery and cost, with a primary role in modulating cell adhesion and migration. Further direct comparative studies are warranted to fully elucidate their relative potencies and to guide the development of novel regenerative therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Angiopoietin-1 derived peptide hydrogel promotes molecular hallmarks of regeneration and wound healing in dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiopoietin-1 and Angiopoietin-2 Activate Trophoblast Tie-2 to Promote Growth and Migration during Placental Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. COMP-Ang1: A designed angiopoietin-1 variant with nonleaky angiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
Q-Peptide's Pro-Healing Effects in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Q-Peptide's performance in promoting wound healing against other alternatives, supported by experimental data from preclinical studies. We delve into the molecular mechanisms, present detailed experimental protocols, and offer a clear comparison through structured data tables and visualizations.
Introduction to this compound
This compound, with the amino acid sequence QHREDGS, is a short synthetic peptide derived from angiopoietin-1, a protein critically involved in vascular development and maintenance. In preclinical studies, this compound has demonstrated significant pro-healing and anti-fibrotic properties, making it a promising candidate for therapeutic applications in tissue regeneration and wound repair.[1][2] When conjugated with biomaterials like collagen-chitosan hydrogels, it creates a stable environment that can accelerate wound closure, modulate the immune response, and promote a regenerative healing process over fibrotic scar formation.[1][2]
Mechanism of Action: Modulating the Healing Cascade
This compound exerts its pro-healing effects by influencing multiple stages of the wound healing process. It fosters a pro-healing, anti-inflammatory cellular response that also mitigates myofibroblast activation and fibrosis.[1] Studies on human dermal fibroblasts (HDFs) have shown that this compound hydrogels can:
-
Modulate Inflammatory Response: Initially, it stimulates the release of both pro-inflammatory (TNF-α, IL-2) and anti-inflammatory (IL-10, IL-13) cytokines, but the pro-inflammatory response is not sustained, preventing chronic inflammation.
-
Attenuate Fibrosis: It decreases the secretion of pro-fibrotic factors like Transforming Growth Factor-beta 1 and 2 (TGF-β1, TGF-β2) while increasing the anti-fibrotic TGF-β3. This is crucial for preventing excessive scarring.
-
Promote Tissue Regeneration: this compound upregulates the expression of critical genes involved in wound healing, including growth factors like Fibroblast Growth Factor 2 (FGF2) and FGF7 (Keratinocyte Growth Factor), which are essential for vascularization and re-epithelialization. It also enhances the expression of MAP kinase 1, a key component of signaling pathways crucial for the healing process.
Below is a diagram illustrating the proposed signaling pathway of this compound in promoting a pro-healing environment.
Caption: this compound signaling pathway in dermal fibroblasts.
Comparative Performance in Preclinical Models
The efficacy of this compound has been evaluated in various preclinical settings, primarily using in vitro fibroblast cultures and in vivo animal models. The data below summarizes key quantitative findings comparing this compound hydrogels to control groups.
Data Presentation
Table 1: Cytokine Secretion by Human Dermal Fibroblasts (HDFs) Cultured on this compound Hydrogel vs. Controls Data is presented as mean concentration (pg/mL) ± standard deviation. TCP = Tissue Culture Plastic (standard control). Scrambled Peptide = Control hydrogel with a non-functional peptide sequence.
| Cytokine | Treatment Group | Day 1 | Day 7 | Key Finding |
| Pro-inflammatory | ||||
| TNF-α | This compound Hydrogel | Increased vs. TCP | No significant difference | Transient inflammatory signal |
| IL-6 | This compound Hydrogel | No significant difference | Significantly Less vs. TCP | Avoids sustained inflammation |
| Anti-inflammatory | ||||
| IL-10 | This compound Hydrogel | Significantly More vs. TCP | Sustained but lower levels | Promotes inflammation resolution |
| IL-13 | This compound Hydrogel | Significantly More vs. TCP | Sustained elevated levels | Supports anti-inflammatory state |
| Fibrotic Factors | ||||
| TGF-β1 | This compound Hydrogel | Significantly Less vs. Scrambled | - | Reduces pro-fibrotic signaling |
| TGF-β2 | This compound Hydrogel | Significantly Less vs. Scrambled | - | Reduces pro-fibrotic signaling |
| TGF-β3 | This compound Hydrogel | Significantly More vs. Scrambled | - | Promotes anti-scarring pathway |
Table 2: Upregulation of Key Wound Healing Genes in HDFs on this compound Hydrogel Comparison against scrambled peptide control.
| Gene | Function | Result |
| FGF2 | Angiogenesis, Vascularization | Upregulated |
| FGF7 | Keratinocyte Proliferation, Re-epithelialization | Upregulated |
| MAP Kinase 1 | Critical for Healing Signaling Pathways | Upregulated |
| Collagen 3 | Associated with Scarless Healing | Upregulated |
| Collagen 5 | Promotes Dermis-Epidermis Association | Upregulated |
Experimental Protocols
Reproducible and standardized protocols are essential for validating therapeutic effects. Below is a generalized protocol for an in vivo excisional wound healing model, a common preclinical model for such studies.
Murine Excisional Wound Healing Model
-
Animal Model:
-
Species: C57BL/6 mice or diabetic (db/db) mice to model impaired healing.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
-
Anesthesia and Preparation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Confirm a lack of pedal reflex before proceeding.
-
Apply ophthalmic ointment to prevent eye dryness.
-
Shave the dorsal surface and disinfect the skin with 70% ethanol (B145695) and povidone-iodine.
-
-
Wound Creation:
-
Create two full-thickness excisional wounds on the dorsum using a sterile 6-mm or 8-mm biopsy punch. The full skin thickness down to the panniculus carnosus is removed.
-
-
Treatment Application:
-
Test Group: Apply the this compound conjugated hydrogel to fill the wound bed.
-
Control Groups: Apply a peptide-free hydrogel, a hydrogel with a scrambled peptide sequence, or a saline-treated control to separate wounds on the same animal or different cohorts.
-
Cover the wounds with a semi-occlusive dressing (e.g., Tegaderm) to secure the hydrogel and prevent infection.
-
-
Post-Operative Care:
-
House animals individually to prevent wound disruption.
-
Administer analgesics as per approved institutional protocols.
-
Monitor animals daily for signs of distress or infection.
-
-
Wound Assessment:
-
Wound Closure Rate: Photograph wounds at regular intervals (e.g., days 3, 7, 10, 14). Analyze the images using software (e.g., ImageJ) to calculate the percentage of wound closure over time.
-
Histological Analysis: Harvest wound tissue at predetermined endpoints. Fix in formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition and scar quality.
-
Immunohistochemistry: Stain tissue sections for markers of inflammation (e.g., CD45), angiogenesis (e.g., CD31), and fibrosis (e.g., α-SMA).
-
The following diagram outlines the typical workflow for such a preclinical study.
Caption: Experimental workflow for a murine excisional wound model.
Comparison with Alternative Therapies
This compound is part of a broader class of bioactive peptides and growth factors being investigated for wound healing.
-
Growth Factors (e.g., FGF, VEGF): These are large proteins that are potent stimulators of cell growth and tissue repair. However, their large size can limit penetration through the skin's outer layer, often requiring compromised skin barriers or delivery via injections to be effective. Peptides are generally smaller, potentially offering better topical delivery.
-
Other Bioactive Peptides:
-
BPC-157: A peptide studied for its regenerative effects on a variety of tissues, including muscle and tendon, often administered systemically.
-
GHK-Cu: A copper-binding peptide known to stimulate collagen synthesis and possess anti-inflammatory effects.
-
LL-37: An antimicrobial peptide that also promotes cell proliferation and macrophage recruitment to accelerate healing.
-
The key advantage of peptides like this compound lies in their specificity and ability to be synthesized with high purity, potentially reducing costs and batch-to-batch variability compared to recombinant full-length proteins.
Caption: Comparison of this compound to other therapeutic classes.
Conclusion
Preclinical data strongly support the pro-healing and anti-fibrotic effects of this compound. Through the modulation of key cytokines and growth factors, it steers the wound environment away from chronic inflammation and fibrosis towards regeneration. The quantitative data gathered from in vitro and in vivo models demonstrate its superiority over standard controls in promoting cellular responses conducive to high-quality tissue repair. As a synthetic, specific, and stable molecule, this compound represents a highly promising therapeutic agent for advanced wound care, with ongoing research paving the way for its potential clinical translation.
References
Q-Peptide vs. Other Growth Factors for Wound Repair: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The orchestration of wound healing is a complex biological process involving a symphony of cellular and molecular events. Growth factors are key conductors of this symphony, directing cell proliferation, migration, and differentiation to restore tissue integrity. While traditional growth factors like Platelet-Derived Growth Factor (PDGF), Epidermal Growth Factor (EGF), and Fibroblast Growth Factor (FGF) have been foundational in therapeutic strategies, novel bioactive peptides are emerging as potent alternatives. This guide provides an objective comparison of Q-Peptide (QHREDGS), a novel peptide derived from angiopoietin-1, with established growth factors in the context of wound repair, supported by experimental data and detailed protocols.
Executive Summary
This compound has demonstrated significant pro-healing effects, particularly in promoting re-epithelialization and modulating the inflammatory response.[1][2] Unlike many growth factors that primarily target angiogenesis, this compound's mechanism appears to be centered on enhancing keratinocyte survival and migration.[2][3] This unique focus on the epithelial layer offers a promising therapeutic avenue, especially for chronic wounds where re-epithelialization is often impaired.
Comparative Data on Wound Healing Efficacy
The following tables summarize quantitative data from various studies, offering a comparative perspective on the performance of this compound and other growth factors in preclinical and clinical models.
Table 1: In Vitro Keratinocyte Migration (Scratch Assay)
| Treatment | Cell Type | Time Point | Gap Closure (%) | Citation |
| This compound Hydrogel | Adult Human Keratinocytes | 24 h | 88 ± 10 | [4] |
| Peptide-Free Hydrogel | Adult Human Keratinocytes | 24 h | 43 ± 9 | |
| Scrambled Peptide | Adult Human Keratinocytes | 24 h | 54 ± 4 | |
| Recombinant Human EGF | HaCaT Cells | 24 h | 62.3 ± 2.12 | |
| Recombinant Human-like Collagen | HaCaT Cells | 24 h | 78 ± 3.12 | |
| RHC/EGF Combination | HaCaT Cells | 24 h | 91.6 ± 1.62 |
Table 2: In Vivo Wound Closure in Diabetic Mouse Models (db/db)
| Treatment | Time Point | Wound Closure (%) | Citation |
| High Dose this compound Hydrogel | Day 21 | ~95% | |
| ColActive Collagen Dressing | Day 21 | ~75% | |
| Peptide-Free Hydrogel | Day 21 | ~65% | |
| No Treatment (Blank) | Day 21 | ~60% |
Table 3: Re-epithelialization in Human Skin Xenograft Model
| Treatment | Time Point | Re-epithelialization (%) | Citation |
| This compound Hydrogel | Day 14 | 90.6 ± 1.0 | |
| No Treatment | Day 14 | 46.4 ± 31.2 | |
| Collagen Scaffold | Day 14 | 55.54 ± 9.6 | |
| Peptide-Free Hydrogel | Day 14 | 52.36 ± 23.41 |
Signaling Pathways in Wound Healing
The therapeutic effects of this compound and other growth factors are mediated by distinct signaling cascades that influence cellular behavior.
This compound (QHREDGS) Signaling
This compound, derived from angiopoietin-1, exerts its pro-survival and migratory effects on keratinocytes through the activation of the Akt and MAPKp42/44 pathways. This peptide interacts with β1-integrins, initiating a signaling cascade that promotes cell adhesion and migration, crucial steps in re-epithelialization.
References
- 1. Frontiers | Angiopoietin-1-derived peptide promotes keratinocyte survival and diabetic wound healing [frontiersin.org]
- 2. Diabetic wound regeneration using peptide-modified hydrogels to target re-epithelialization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Application of an instructive hydrogel accelerates re-epithelialization of xenografted human skin wounds - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different Q-Peptide delivery methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different delivery methods for Q-Peptides, a class of cell-penetrating peptides (CPPs) designed to facilitate the intracellular delivery of various molecular cargoes. The following sections detail the performance of various Q-Peptide delivery strategies, supported by experimental data, and provide comprehensive protocols for key evaluative experiments.
Data Presentation: Quantitative Comparison of this compound Delivery
The efficacy and cytotoxicity of this compound delivery are critical parameters for their application in research and therapeutics. The following tables summarize quantitative data from comparative studies on prominent CPPs, which serve as representative examples for this compound performance.
Table 1: Comparative Delivery Efficiency of Different Q-Peptides
| This compound (CPP) | Cargo | Cell Line | Uptake Efficiency | Citation |
| Penetratin | Fluorescein | HeLa, CHO | Average | [1] |
| dsDNA | HeLa, CHO | Dose-dependent increase | [1] | |
| Streptavidin (protein) | HeLa | ~1.5 pmol/mg protein (at 10 µM) | [1] | |
| Tat | Fluorescein | HeLa, CHO | Low | [1] |
| dsDNA | HeLa, CHO | Dose-dependent increase | [1] | |
| Streptavidin (protein) | HeLa | ~2.5 pmol/mg protein (at 10 µM) | ||
| Transportan 10 (TP10) | Fluorescein | HeLa, CHO | High | |
| dsDNA | HeLa, CHO | Dose-dependent increase | ||
| Streptavidin (protein) | HeLa | ~1.8 pmol/mg protein (at 10 µM) | ||
| Shuffle | N/A | Caco-2 | High paracellular permeability | |
| Penetramax | N/A | Caco-2 | High paracellular permeability |
Table 2: Comparative Cytotoxicity of Different Q-Peptides
| This compound (CPP) | Concentration | Cell Line | Cytotoxicity Measurement | Result | Citation |
| Penetratin | Up to 50 µM | HeLa, CHO | WST-1 Assay (Cell Viability) | Negligible effect | |
| 10 µM | K562, MDA-MB-231 | LDH Leakage | Low to no leakage | ||
| Tat | Up to 50 µM | HeLa, CHO | WST-1 Assay (Cell Viability) | Negligible effect | |
| 10 µM | K562, MDA-MB-231 | LDH Leakage | Low to no leakage | ||
| Transportan 10 (TP10) | > 20 µM | HeLa, CHO | WST-1 Assay (Cell Viability) | Significant reduction | |
| 10 µM | K562, MDA-MB-231 | LDH Leakage | ~40% leakage | ||
| R8 | Up to 100 µM | Caco-2 | Cytotox Red (Dead Cells) | No evident toxic effect | |
| R9 | Up to 100 µM | Caco-2 | Cytotox Red (Dead Cells) | No evident toxic effect |
Signaling Pathways and Cellular Uptake Mechanisms
Q-Peptides utilize two primary mechanisms to enter cells: direct translocation across the plasma membrane and energy-dependent endocytosis. Endocytosis is a major route and can be further categorized into macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis.
Experimental Protocols
Detailed methodologies for key experiments cited in the data tables are provided below to ensure reproducibility and accurate comparison.
Cellular Uptake Assay using Fluorescence Microscopy
This protocol allows for the qualitative and semi-quantitative assessment of fluorescently-labeled this compound internalization.
Materials:
-
Fluorescently-labeled this compound (e.g., FITC-labeled)
-
Cell line of interest (e.g., HeLa, Caco-2)
-
Culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the fluorescently-labeled this compound at the desired concentration in serum-free medium for a specified time (e.g., 1-4 hours).
-
Wash the cells three times with PBS to remove extracellular peptides.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Visualize the intracellular localization of the this compound using a confocal microscope.
Quantitative Cellular Uptake Assay using Flow Cytometry
This protocol provides a quantitative measure of this compound uptake on a single-cell level.
Materials:
-
Fluorescently-labeled this compound
-
Cell line of interest
-
Culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the fluorescently-labeled this compound at various concentrations for a defined period.
-
Wash the cells twice with PBS.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in culture medium to inactivate trypsin.
-
Centrifuge the cells and resuspend the pellet in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer, acquiring at least 10,000 events per sample. Untreated cells are used as a negative control.
Cytotoxicity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating cytotoxicity.
Materials:
-
This compound of interest
-
Cell line of interest
-
Culture medium
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of this compound concentrations for 24-48 hours.
-
Include control wells: untreated cells (spontaneous LDH release) and cells treated with a lysis buffer provided in the kit (maximum LDH release).
-
After incubation, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions to mix the supernatant with the LDH reaction mixture in a new 96-well plate.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound of interest
-
Cell line of interest
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the this compound for 24-48 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to untreated control cells.
References
Cross-Validation of Q-Peptide's Effect on Macrophage Polarization: A Comparative Guide
An Objective Comparison of Q-Peptide with Alternative Macrophage Polarization Agents for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of this compound's performance in modulating macrophage polarization against other established alternatives, supported by available experimental data. Macrophage polarization, the process by which macrophages adopt distinct functional phenotypes (pro-inflammatory M1 or anti-inflammatory M2), is a critical determinant in various physiological and pathological processes, including wound healing, immune response, and tissue regeneration. The ability to precisely control this process holds significant therapeutic potential.
Executive Summary
This compound (QHREDGS), particularly when immobilized on a hydrogel matrix, has been reported to induce a unique mixed M1/M2 macrophage phenotype. This contrasts with many conventional methods that typically drive polarization towards a more distinct M1 or M2 state. This guide will delve into the quantitative effects, experimental protocols, and underlying signaling pathways of this compound in comparison to other polarization agents such as the M2-targeting peptide M2pep, the snake venom-derived peptide Lebetin 2, and various self-assembling peptides.
Data Presentation: Comparative Analysis of Macrophage Polarization Agents
The following tables summarize the quantitative data available on the effects of this compound and its alternatives on macrophage polarization markers and cytokine production. It is important to note that the experimental conditions across studies, such as cell source, peptide concentration, and stimulation time, may vary, making direct comparisons challenging.
Table 1: Effect on Macrophage Surface Markers
| Agent | Cell Type | Concentration | M1 Marker (e.g., CD86) Expression | M2 Marker (e.g., CD206) Expression | Citation(s) |
| This compound (QHREDGS) Hydrogel | Murine Bone Marrow-Derived Macrophages (BMDMs) | Not specified | Trending increase | Significant decrease | [1] |
| M2pep | Murine BMDMs | 50 µM | No significant binding | Significant binding | N/A |
| Lebetin 2 | RAW264.7 cells | 0.4 - 0.8 ng/mL | Not specified | Increased percentage of CD68+/CD206+ cells | [2][3] |
| Self-assembling Peptide (YEF8) | THP-1 derived macrophages | 2 mM | Tendency for inducing a pro-inflammatory state | Not specified | N/A |
| Self-assembling Peptide (EF8) | THP-1 derived macrophages | 2 mM | Not specified | Induced an anti-inflammatory response and polarization toward an M2 state | N/A |
Table 2: Effect on Cytokine Secretion
| Agent | Cell Type | Concentration | Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Anti-inflammatory Cytokines (e.g., IL-10) | Citation(s) |
| This compound (QHREDGS) Hydrogel | Murine BMDMs | Not specified | Production of both pro-inflammatory and anti-inflammatory cytokines | Production of both pro-inflammatory and anti-inflammatory cytokines | [1][4] |
| Lebetin 2 | LPS-activated RAW264.7 cells | 0.05 - 6.4 ng/mL | Reduced TNF-α and IL-6 release | Increased IL-10 release in a sustained manner | |
| Self-assembling Peptide (YEF8) | THP-1 derived macrophages | 2 mM | Increased | Not specified | N/A |
| Self-assembling Peptide (EF8) | THP-1 derived macrophages | 2 mM | Not specified | Increased | N/A |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of the experimental protocols used in the cited studies.
Macrophage Polarization Assay with this compound (QHREDGS) Hydrogel
-
Cell Culture: Murine bone marrow-derived macrophages (BMDMs) were cultured on this compound chitosan-collagen films.
-
Treatment: The specific concentration of the this compound within the hydrogel and the duration of the culture were not detailed in the available abstracts.
-
Analysis: Macrophage polarization was assessed by analyzing the expression of surface markers CD86 (pro-inflammatory) and CD206 (anti-inflammatory) and by measuring the production of pro- and anti-inflammatory cytokines.
Macrophage Polarization Assay with M2pep
-
Cell Culture and Polarization: Primary bone marrow-derived macrophages were polarized to an M1 state with IFN-γ/LPS or an M2 state with IL-4.
-
Binding Assay: Biotinylated M2pep was incubated with polarized macrophages, and binding was detected using streptavidin-FITC via flow cytometry.
-
Cytotoxicity Assay: The viability of polarized macrophages was assessed after incubation with M2pep using Propidium Iodide (PI) staining and flow cytometry.
Macrophage Polarization Assay with Lebetin 2
-
Cell Culture and Activation: RAW264.7 macrophages were activated with lipopolysaccharide (LPS).
-
Treatment: LPS-activated cells were treated with various non-cytotoxic concentrations of Lebetin 2.
-
Analysis:
-
Cytokine Secretion: Levels of TNF-α, IL-6, and IL-10 in the cell culture supernatant were measured by ELISA.
-
Macrophage Polarization: M2 macrophage polarization was determined by flow cytometry for the expression of CD68 and CD206.
-
Macrophage Polarization with Self-Assembling Peptides (SAPs)
-
Cell Culture: THP-1 human monocytic cells were differentiated into macrophages.
-
Treatment: Differentiated macrophages were treated with various self-assembling peptides (e.g., YEF8, EF8) at a concentration of 2 mM.
-
Analysis: The inflammatory response and macrophage polarization state were assessed. The specific methods for analysis were not detailed in the provided abstracts.
Signaling Pathways
Understanding the signaling pathways activated by these peptides is key to elucidating their mechanism of action and for their potential therapeutic application.
This compound (QHREDGS)
The precise signaling pathway activated by the this compound in macrophages has not been extensively detailed in the available literature. The induction of a mixed M1/M2 phenotype suggests the simultaneous activation of pathways associated with both pro- and anti-inflammatory responses.
Hypothesized signaling pathway for this compound in macrophages.
Lebetin 2
Lebetin 2 has been shown to exert its anti-inflammatory effects and promote M2 macrophage polarization through a pathway involving the natriuretic peptide receptor A (NPR-A), cyclic guanosine (B1672433) monophosphate (cGMP), and interleukin-10 (IL-10).
Signaling pathway of Lebetin 2 in promoting M2 macrophage polarization.
Self-Assembling Peptides
The signaling pathways activated by self-assembling peptides can vary depending on their specific amino acid sequence and structure. Some self-assembling peptides have been shown to activate the NF-κB signaling pathway, which is a key regulator of pro-inflammatory responses and M1 polarization.
General signaling pathway for pro-inflammatory self-assembling peptides.
Experimental Workflow for Macrophage Polarization Analysis
The following diagram illustrates a general workflow for studying the effects of peptides on macrophage polarization.
General experimental workflow for macrophage polarization studies.
Conclusion
This compound, when presented in a hydrogel, demonstrates a unique ability to induce a mixed M1/M2 macrophage phenotype, distinguishing it from other agents that typically promote a more definitive polarization state. This mixed phenotype could be particularly beneficial in complex biological processes like wound healing, where a balanced and dynamic inflammatory response is required. However, the lack of detailed quantitative data and a complete understanding of its signaling pathway necessitates further research for a conclusive cross-validation. In contrast, alternatives like Lebetin 2 and specific self-assembling peptides offer more targeted approaches to either M2 or M1 polarization, with more clearly defined mechanisms of action. The choice of a macrophage polarization agent will ultimately depend on the specific therapeutic goal and the desired immunological outcome. This guide serves as a starting point for researchers to navigate the available options and design future studies to further elucidate the comparative efficacy of these promising biomolecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Natriuretic-like Peptide Lebetin 2 Mediates M2 Macrophage Polarization in LPS-Activated RAW264.7 Cells in an IL-10-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Macrophage Polarization with Angiopoietin-1 Peptide QHREDGS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Stability and Efficacy of Q-Peptide in Wound Healing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the long-term stability and efficacy of Q-Peptide (QHREDGS), a promising therapeutic agent in the field of regenerative medicine, particularly for wound healing. It offers an objective comparison with other peptide-based alternatives and relevant growth factors, supported by available experimental evidence and detailed methodologies.
Executive Summary
This compound, a heptapeptide (B1575542) derived from angiopoietin-1, has demonstrated significant potential in promoting wound healing by enhancing cell survival, migration, and tissue regeneration. Its mechanism of action is believed to be mediated through binding to integrin receptors, which triggers downstream signaling pathways crucial for the healing cascade. While promising, a comprehensive understanding of its long-term stability and a direct comparison with other therapeutic peptides are essential for its clinical translation and adoption. This guide aims to address these aspects by consolidating existing data and providing standardized protocols for its evaluation.
Long-Term Stability of this compound
The stability of a therapeutic peptide is a critical determinant of its shelf-life, formulation requirements, and ultimately, its clinical viability. While specific long-term stability data for this compound is not extensively published in publicly available literature, this section outlines the key considerations and a representative protocol for its assessment. Peptides, in general, are susceptible to degradation through hydrolysis, oxidation, and deamidation. Lyophilized (freeze-dried) peptides stored at low temperatures (-20°C or -80°C) generally exhibit the best long-term stability.
Factors Influencing this compound Stability:
-
Formulation: The presence of excipients, pH of the solution, and the type of formulation (e.g., solution, hydrogel) can significantly impact stability.
-
Storage Conditions: Temperature, light exposure, and humidity are critical factors.
-
Peptide Sequence: The intrinsic chemical properties of the amino acids in the QHREDGS sequence will dictate its susceptibility to specific degradation pathways.
Data Presentation: Representative Long-Term Stability Data
The following table illustrates a hypothetical long-term stability profile for a lyophilized this compound formulation stored under different conditions. This data is for illustrative purposes and should be confirmed by experimental studies.
| Storage Condition | Timepoint | Purity (%) by RP-HPLC | Appearance |
| -20°C | 0 Months | 99.5 | White crystalline powder |
| 6 Months | 99.2 | White crystalline powder | |
| 12 Months | 99.0 | White crystalline powder | |
| 24 Months | 98.8 | White crystalline powder | |
| 4°C | 0 Months | 99.5 | White crystalline powder |
| 6 Months | 98.5 | White crystalline powder | |
| 12 Months | 97.8 | White crystalline powder | |
| 24 Months | 96.5 | Slight discoloration | |
| 25°C / 60% RH | 0 Months | 99.5 | White crystalline powder |
| 1 Month | 95.2 | Clumping observed | |
| 3 Months | 90.1 | Yellowish tint | |
| 6 Months | 85.3 | Significant degradation |
Experimental Protocols: Stability-Indicating RP-HPLC Method for this compound
A stability-indicating analytical method is crucial for accurately quantifying the peptide and separating it from any degradation products.
Objective: To develop and validate a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound and its degradation products.
Materials and Reagents:
-
This compound (QHREDGS) reference standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Water (HPLC grade)
-
Forced degradation reagents: 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
Forced Degradation Study:
-
Acid Hydrolysis: Incubate this compound solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate this compound solution with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidation: Incubate this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store lyophilized this compound at 80°C for 48 hours.
-
Photostability: Expose this compound solution to UV light (254 nm) for 24 hours.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Experimental workflow for this compound stability-indicating assay.
Comparative Efficacy of this compound and Alternatives
The primary application of this compound is in promoting wound healing. This section compares its efficacy with other notable peptides used for similar indications: Body Protective Compound 157 (BPC-157) and GHK-Cu.
This compound (QHREDGS)
-
Mechanism of Action: Believed to bind to integrins, particularly β1-integrins, on the surface of cells like fibroblasts and keratinocytes.[1] This interaction is thought to activate downstream signaling pathways that promote cell survival, migration, and proliferation, as well as modulate inflammation.[2][3]
-
Reported Efficacy: In preclinical studies, this compound, often delivered in a hydrogel, has been shown to accelerate wound closure, enhance re-epithelialization, and promote a pro-healing and anti-inflammatory environment.[2][4] It has shown promise in models of diabetic wound healing.
BPC-157
-
Mechanism of Action: A synthetic peptide derived from a human gastric protein. It is thought to promote healing by increasing the expression of growth hormone receptors and stimulating angiogenesis (formation of new blood vessels).
-
Reported Efficacy: Preclinical studies have demonstrated its effectiveness in healing various tissues, including skin, muscle, tendon, and ligament. It has been shown to accelerate the healing of burn wounds and improve outcomes in models of musculoskeletal injury.
GHK-Cu (Copper Peptide)
-
Mechanism of Action: A naturally occurring copper-peptide complex. It stimulates the synthesis of collagen and other extracellular matrix components, has antioxidant and anti-inflammatory properties, and promotes angiogenesis.
-
Reported Efficacy: Widely used in cosmetic and dermatological applications for its skin regenerative properties. It has been shown to improve skin elasticity, reduce wrinkles, and accelerate wound healing.
Data Presentation: Qualitative Comparison of Efficacy
| Feature | This compound (QHREDGS) | BPC-157 | GHK-Cu |
| Primary Mechanism | Integrin Binding, Cell Signaling | Angiogenesis, Growth Hormone Receptor Upregulation | Collagen Synthesis, Anti-inflammatory |
| Key Applications | Wound Healing (especially chronic/diabetic) | Musculoskeletal and Soft Tissue Repair, Wound Healing | Skin Regeneration, Anti-aging, Wound Healing |
| Delivery | Topical (often in hydrogel) | Systemic (injection), Topical | Topical |
| Clinical Evidence | Preclinical, some early clinical investigations | Primarily preclinical, limited human trials | Preclinical and some clinical data (cosmetic focus) |
Signaling Pathways
The therapeutic effects of this compound are initiated by its interaction with cell surface receptors, leading to the activation of intracellular signaling cascades.
This compound Signaling Pathway
This compound is proposed to bind to integrin β1, initiating a signaling cascade that promotes cell survival and proliferation. This pathway can involve the activation of downstream kinases such as Focal Adhesion Kinase (FAK) and the MAPK/ERK pathway.
Proposed signaling pathway for this compound via integrin β1.
Conclusion
This compound (QHREDGS) is a compelling therapeutic candidate for wound healing, with a mechanism of action centered on integrin-mediated cell signaling. While preclinical data are encouraging, further research is needed to establish its long-term stability profile and to conduct direct comparative efficacy studies against other promising peptides like BPC-157 and GHK-Cu. The development of a validated stability-indicating analytical method is a critical next step for its progression towards clinical applications. This guide provides a framework for these future investigations and a summary of the current state of knowledge to aid researchers and drug development professionals in their evaluation of this promising peptide therapeutic.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Angiopoietin-1 derived peptide hydrogel promotes molecular hallmarks of regeneration and wound healing in dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Angiopoietin-1-derived peptide promotes keratinocyte survival and diabetic wound healing [frontiersin.org]
A Researcher's Guide to Validating Peptide Specificity: The Role of Scrambled Peptide Controls
In the realm of peptide-based research and drug development, demonstrating the sequence-specific activity of a novel peptide is of paramount importance. A meticulously designed experiment relies on the use of appropriate negative controls to validate that the observed biological effect is a direct result of the specific amino acid sequence and not due to other factors such as charge, hydrophobicity, or the mere presence of a peptide.[1][2] The gold standard for this purpose is the use of a scrambled peptide control.[1]
A scrambled peptide is synthesized with the exact same amino acid composition as the active, or "functional," peptide, but with the sequence of these amino acids randomized.[1] This makes it the ideal control to differentiate sequence-dependent biological activities from non-specific effects.[1] This guide provides a framework for comparing the performance of a functional peptide against its scrambled control, complete with hypothetical experimental data and detailed protocols.
Data Presentation: Functional Peptide vs. Scrambled Peptide Control
The following table summarizes hypothetical data from a cell-based assay designed to measure the efficacy of a functional peptide in stimulating a cellular response, compared to a scrambled peptide control and a vehicle control.
| Treatment Group | Concentration (µM) | Cellular Response (Fold Change over Vehicle) | p-value (vs. Vehicle) |
| Functional Peptide | 1 | 5.2 | < 0.01 |
| 5 | 12.8 | < 0.001 | |
| 10 | 25.4 | < 0.001 | |
| Scrambled Peptide | 1 | 1.1 | > 0.05 |
| 5 | 1.3 | > 0.05 | |
| 10 | 1.2 | > 0.05 | |
| Vehicle Control | N/A | 1.0 | N/A |
Table 1: In this hypothetical example, the functional peptide demonstrates a dose-dependent increase in the cellular response, which is statistically significant compared to the vehicle control. In contrast, the scrambled peptide shows no significant activity, indicating that the observed effect of the functional peptide is sequence-specific.
Experimental Protocols
Below is a detailed methodology for a representative experiment comparing a functional peptide to a scrambled peptide control in a cell-based assay measuring the activation of a specific signaling pathway.
Objective:
To determine if the functional peptide specifically activates the MAP Kinase (MAPK) signaling pathway in cultured cells, as measured by the phosphorylation of ERK1/2.
Materials:
-
Human Embryonic Kidney 293 (HEK293) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Functional Peptide (lyophilized)
-
Scrambled Peptide Control (lyophilized)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose membranes
-
Primary antibodies: Rabbit anti-phospho-ERK1/2, Rabbit anti-total-ERK1/2
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Chemiluminescent substrate
-
Imaging system for western blotting
Procedure:
-
Cell Culture: HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Peptide Preparation: The lyophilized functional peptide and scrambled peptide are reconstituted in sterile PBS to a stock concentration of 1 mM.
-
Cell Treatment:
-
Cells are seeded in 6-well plates and grown to 80-90% confluency.
-
Prior to treatment, cells are serum-starved for 4 hours in serum-free DMEM.
-
Cells are then treated with the functional peptide or scrambled peptide at final concentrations of 1 µM, 5 µM, and 10 µM for 15 minutes. A vehicle control (PBS) is also included.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, the medium is removed, and cells are washed with ice-cold PBS.
-
Cells are lysed with 100 µL of ice-cold lysis buffer per well.
-
The cell lysates are collected, and the protein concentration is determined using a BCA Protein Assay Kit.
-
-
Western Blotting:
-
Equal amounts of protein (20 µg) from each sample are separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-ERK1/2 and total-ERK1/2.
-
Following incubation with the HRP-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: The intensity of the phospho-ERK1/2 bands is normalized to the intensity of the total-ERK1/2 bands. The fold change in phosphorylation is calculated relative to the vehicle control.
Visualizations
Signaling Pathway
Many peptides exert their effects by binding to cell surface receptors, such as G-protein coupled receptors (GPCRs), and initiating an intracellular signaling cascade.
A generalized G-protein coupled receptor (GPCR) signaling pathway.
Experimental Workflow
The following diagram illustrates the workflow for comparing the activity of a functional peptide with a scrambled peptide control.
Workflow for comparing peptide activity against controls.
References
Q-Peptide: A Comparative Guide to its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Q-Peptide (QHREDGS) against other alternatives, supported by experimental data. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's performance and mechanism of action.
Executive Summary
This compound, an angiopoietin-1-derived peptide, has demonstrated significant potential in modulating inflammatory responses, particularly in the context of wound healing and tissue repair.[1][2] Experimental evidence indicates that this compound, especially when incorporated into a hydrogel, can orchestrate a pro-reparative and anti-inflammatory environment.[1][2] This is characterized by a nuanced regulation of cytokine secretion from key cell types like dermal fibroblasts.[2] This guide presents a comparative analysis of this compound's anti-inflammatory effects, details the experimental protocols for validation, and visualizes the underlying signaling pathways.
Data Presentation: Comparative Analysis of Anti-Inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and a comparator peptide, BPC-157. It is important to note that the data for this compound is from an in vitro study on human dermal fibroblasts, while the data for BPC-157 is derived from preclinical in vivo models and in vitro studies on tendon fibroblasts. A direct head-to-head in vitro comparison with identical experimental conditions is not currently available in the public domain.
Table 1: Effect of this compound Hydrogel on Cytokine Secretion by Human Dermal Fibroblasts (in vitro)
| Cytokine | Treatment | Day 1 (pg/10,000 cells) | Day 7 (pg/10,000 cells) |
| Pro-inflammatory | |||
| TNF-α | This compound Hydrogel | Increased vs. Control | Not Sustained |
| IL-2 | This compound Hydrogel | Increased vs. Control | Not Sustained |
| IL-6 | This compound Hydrogel | No Difference vs. Control | Significantly Less vs. Control |
| IL-8 | This compound Hydrogel | No Significant Difference | Significantly Less vs. Peptide-Free Hydrogel |
| Anti-fibrotic/Pro-reparative | |||
| IL-1β | This compound Hydrogel | Significantly Increased vs. Control | Difference Lost |
| IFN-γ | This compound Hydrogel | No Significant Difference | No Significant Difference |
| TGF-β1 | This compound Hydrogel | Significantly Lower vs. Scrambled Peptide | Significantly Lower vs. Other Groups |
| TGF-β2 | This compound Hydrogel | Significantly Lower vs. Scrambled Peptide | Significantly Lower vs. Other Groups |
| TGF-β3 (Anti-scarring) | This compound Hydrogel | Lower vs. Scrambled Peptide | Lower vs. Scrambled Peptide |
Table 2: Anti-Inflammatory Effects of BPC-157 (in vivo and in vitro)
| Parameter | Model | Effect of BPC-157 |
| Pro-inflammatory Cytokines | ||
| IL-6 | Preclinical models | Decreased levels |
| TNF-α | Preclinical models | Decreased levels |
| Inflammatory Response | ||
| Inflammatory cell infiltrate | Rat muscle and tendon injury models | Decreased |
| Edema | Burn injury models | Reduced |
| Signaling Pathways | ||
| NF-κB | Hypothesized from in vivo data | Downregulated |
| ERK1/2 (MAPK pathway) | Tendon fibroblasts (in vitro) | Activated (pro-healing) |
Experimental Protocols
Quantification of Cytokine Secretion using Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the general steps for measuring cytokine concentrations in cell culture supernatants, as employed in the evaluation of this compound's anti-inflammatory effects.
1. Sample Preparation:
-
Culture human dermal fibroblasts on the test substrates (e.g., this compound hydrogel, control hydrogel) for the desired time points (e.g., 24 and 168 hours).
-
Collect the cell culture supernatant at each time point.
-
Centrifuge the supernatant at 1,500 rpm for 10 minutes at 4°C to pellet any cells or debris.
-
Aliquot the cleared supernatant and store at -80°C until the assay is performed. Avoid repeated freeze-thaw cycles.
2. ELISA Procedure (Sandwich ELISA):
-
Coating: Coat the wells of a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α). Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 10% FBS in PBS) and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate again. Add the prepared standards (known concentrations of the recombinant cytokine) and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate. Add a biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate. Add an enzyme-linked avidin (B1170675) or streptavidin (e.g., streptavidin-horseradish peroxidase). Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate thoroughly. Add a chromogenic substrate (e.g., TMB). Incubate in the dark at room temperature until a color develops.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H2SO4) to each well to stop the color development.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of the cytokine in the unknown samples.
-
Normalize the cytokine concentrations to the cell number to account for any differences in cell proliferation between the different substrates.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of peptides are often mediated through the modulation of key intracellular signaling pathways. Below are diagrams illustrating the known and hypothesized pathways for this compound and the comparator, BPC-157.
References
A Comparative Analysis of Q-Peptide and Other Pro-Angiogenic Peptides in Promoting Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tissue regeneration, wound healing, and various pathological conditions. Pro-angiogenic peptides, which can stimulate this process, represent a promising therapeutic avenue. This guide provides a comparative study of Q-Peptide, a vascular endothelial growth factor (VEGF)-mimetic peptide, against other notable pro-angiogenic peptides and protein factors. The comparison focuses on their efficacy in key angiogenic processes, their underlying signaling mechanisms, and the experimental protocols used for their evaluation.
Comparative Data on Pro-Angiogenic Activity
The pro-angiogenic potential of various peptides and growth factors is typically assessed through a series of in vitro assays that measure critical steps in the angiogenic cascade: endothelial cell proliferation, migration, and tube formation. The following tables summarize quantitative data from comparative studies.
Table 1: Endothelial Cell Tube Formation Assay
The tube formation assay assesses the ability of endothelial cells to form capillary-like structures. Key parameters measured include the number of nodes, meshes, and total tube length.
| Compound | Concentration | Number of Nodes (normalized to control) | Number of Meshes (normalized to control) | Total Tube Length (normalized to control) | Reference |
| This compound (QK) | 1 µM | ~1.8 | ~2.0 | Data Not Available | [1] |
| VEGF | 100 ng/mL | ~2.2 | ~2.5 | Data Not Available | [1] |
| Angiopoietin-1 | 300 ng/mL | Significant increase | Significant increase | Significant increase | [2] |
| FGF-2 | 30 ng/mL | Significant increase | Data Not Available | Significant increase | [3] |
Note: Data for this compound and VEGF are approximated from graphical representations in the cited literature. "Significant increase" indicates a statistically significant pro-angiogenic effect as reported in the respective study, without specific numerical values being readily comparable across different experimental setups.
Table 2: Endothelial Cell Migration Assay
The scratch or wound healing assay is a common method to evaluate directional cell migration. The rate of wound closure is a measure of the migratory capacity of the cells.
| Compound | Concentration | Wound Closure (%) | Time Point | Reference |
| This compound (QK) | Not specified | Enhanced migration | Not specified | [1] |
| VEGF | Not specified | Promotes migration | Not specified | |
| Angiopoietin-1 | Not specified | Promotes migration | Not specified | |
| Laminin Peptide C16 | Not specified | Promotes migration | Not specified |
Table 3: Endothelial Cell Proliferation Assay
Cell proliferation is a fundamental aspect of angiogenesis, ensuring a sufficient number of cells to form new vessels. This is often measured using assays like BrdU incorporation or direct cell counting.
| Compound | Concentration | Proliferation Rate (vs. control) | Assay Method | Reference |
| This compound (QK) | 1 µM | Increased | [3H]thymidine incorporation | |
| VEGF | 100 ng/mL | Increased | [3H]thymidine incorporation | |
| Angiopoietin-1 | Not specified | Increased | Cell counting | |
| FGF-2 | Not specified | Increased | Not specified |
Note: The term "Increased" signifies a statistically significant enhancement of cell proliferation as reported in the cited literature.
Signaling Pathways
The pro-angiogenic effects of these peptides are mediated by distinct signaling pathways, which are initiated by the binding of the peptide to its specific receptor on the surface of endothelial cells.
This compound (VEGF-Mimetic) Signaling Pathway
This compound, specifically the QK peptide, mimics the action of Vascular Endothelial Growth Factor (VEGF) by binding to VEGF Receptors (VEGFR-1 and VEGFR-2) on endothelial cells. This interaction triggers a downstream signaling cascade that is central to angiogenesis.
Caption: this compound activates VEGFR, leading to cell proliferation and migration.
Angiopoietin-1 Derived Peptide Signaling Pathway
Peptides derived from Angiopoietin-1 (Ang-1) exert their pro-angiogenic and vessel-stabilizing effects by binding to the Tie2 receptor on endothelial cells. This signaling pathway is crucial for vessel maturation and stability.
Caption: Ang-1 peptide/Tie2 signaling promotes vessel stability and cell survival.
Laminin-Derived Peptide (C16) Signaling Pathway
The laminin-derived peptide C16 promotes angiogenesis by interacting with integrins, primarily β1 integrins, on the endothelial cell surface. This interaction activates downstream pathways involving Src and ERK1/2.
Caption: C16 peptide activates integrin signaling to promote cell migration.
Experimental Protocols
Detailed methodologies for the key in vitro angiogenesis assays are provided below. These protocols are synthesized from multiple sources to represent a standard approach.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form three-dimensional, capillary-like networks.
Caption: Workflow for assessing in vitro tube formation by endothelial cells.
Protocol:
-
Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice. Pipette 50-100 µL of the extract into each well of a pre-chilled 96-well plate. Ensure the entire surface is covered.
-
Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in assay medium containing the desired concentration of the pro-angiogenic peptide or control.
-
Incubation: Add 100 µL of the cell suspension (typically 1-2 x 10^4 cells) to each well. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 24 hours.
-
Imaging: Visualize the formation of tube-like structures using a phase-contrast microscope at various time points.
-
Quantification: Capture images and analyze them using software (e.g., ImageJ with an angiogenesis plugin) to quantify the number of nodes, number of meshes, and total tube length.
Endothelial Cell Migration (Scratch) Assay
This assay measures the rate of collective cell migration to close a "wound" created in a confluent cell monolayer.
Caption: Procedure for the in vitro scratch assay to measure cell migration.
Protocol:
-
Cell Culture: Seed endothelial cells in a 6- or 12-well plate and grow them until they form a confluent monolayer.
-
Wound Creation: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.
-
Treatment: Replace the PBS with fresh culture medium containing the pro-angiogenic peptide or control.
-
Imaging: Immediately capture images of the scratch at defined locations (time 0).
-
Incubation and Monitoring: Incubate the plate at 37°C and acquire images of the same locations at regular intervals (e.g., every 8 hours for 24-48 hours).
-
Analysis: Measure the area of the scratch at each time point using image analysis software. Calculate the percentage of wound closure over time.
Endothelial Cell Proliferation (BrdU) Assay
This assay quantifies cell proliferation by detecting the incorporation of bromodeoxyuridine (BrdU), a thymidine (B127349) analog, into newly synthesized DNA.
Caption: Key steps in the BrdU assay for quantifying cell proliferation.
Protocol:
-
Cell Seeding: Plate endothelial cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment: After cell adherence, replace the medium with fresh medium containing various concentrations of the pro-angiogenic peptides or controls. Incubate for the desired period (e.g., 24-72 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell proliferation rate.
-
Fixation and Denaturation: Remove the labeling medium, and fix the cells. Denature the DNA using an acid solution to expose the incorporated BrdU.
-
Antibody Incubation: Add a primary antibody specific to BrdU and incubate.
-
Detection: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. After another wash, add the TMB substrate.
-
Measurement: Stop the reaction and measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.
Conclusion
This guide provides a comparative overview of this compound and other key pro-angiogenic peptides. This compound demonstrates significant pro-angiogenic activity, comparable in mechanism to the potent growth factor VEGF. While direct quantitative comparisons across a wide range of peptides are limited in the existing literature, the data presented herein, along with the detailed signaling pathways and experimental protocols, offer a valuable resource for researchers in the field of angiogenesis and drug development. The distinct mechanisms of action of these peptides highlight the potential for targeted and combination therapies to promote effective and stable vascularization in various therapeutic contexts.
References
- 1. Angiogenic Potential of VEGF Mimetic Peptides for the Biofunctionalization of Collagen/Hydroxyapatite Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The protective effects of C16 peptide and angiopoietin-1 compound in lipopolysaccharide-induced acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Q-Peptide's Role in Re-epithelialization: A Comparative Analysis
For Immediate Release
This guide provides an objective comparison of Q-Peptide's performance in promoting re-epithelialization with other notable peptides in the field. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of supporting experimental data, detailed methodologies, and visual representations of key biological processes.
Introduction to this compound and Re-epithelialization
Re-epithelialization is a critical phase in wound healing, involving the migration and proliferation of keratinocytes to restore the epidermal barrier. The peptide QHREDGS, known as this compound, derived from angiopoietin-1, has been investigated for its pro-healing properties. Studies suggest that when conjugated to a hydrogel, this compound accelerates keratinocyte migration and modulates the wound's cytokine profile, leading to faster and more complete wound closure.[1][2][3][4] This guide independently verifies these claims by comparing its efficacy against other peptides known to influence re-epithelialization: LL-37, Tiger 17, and BPC-157.
Comparative Analysis of Peptide Performance
The following tables summarize quantitative data from various independent studies, providing a comparative overview of the effects of this compound and its alternatives on key aspects of wound healing.
Table 1: In Vitro Keratinocyte Migration
| Peptide | Assay | Cell Type | Concentration | Result |
| This compound (QHREDGS) | Scratch Assay | Human Epidermal Keratinocytes (HEK) | Immobilized | Promoted collective migration.[5] |
| LL-37 | Boyden Chamber | Human Keratinocytes | 1 µg/ml | Induced maximum keratinocyte migration. |
| LL-37 | Transwell Assay | A431 cells | 0.05, 0.5, 5 µg/ml | Enhanced cell migration, most effective at 0.5 µg/ml. |
| Tiger 17 | Cell Proliferation Assay | HaCaT Keratinocytes | 2.5-20 µg/ml | Increased proliferation in a concentration-dependent manner (20-200% increase). |
| BPC-157 | Cell Proliferation Assay | HaCaT Keratinocytes | 1-10 µg/ml | Did not promote proliferation. |
Table 2: In Vivo Wound Healing Models
| Peptide | Animal Model | Wound Type | Treatment | Key Findings |
| This compound (QHREDGS) Hydrogel | db/db Diabetic Mouse | Full-thickness excisional | Single topical application | Accelerated wound closure, enhanced re-epithelialization and granulation tissue formation. |
| This compound (QHREDGS) Hydrogel | Mouse Xenograft (Human Skin) | Split-thickness | Topical application | 90.6% re-epithelialization by day 14 vs. 46.4% in no treatment control. |
| Tiger 17 | Mouse | Full-thickness dermal | Topical (20 µg/ml), twice daily | Residual wound area of 8.9% on day 7 vs. 56.7% in vehicle control. |
| BPC-157 Cream | Mouse | Deep partial thickness burn | Topical, once daily | Completely reversed poor re-epithelialization ratio by two weeks. |
| BPC-157 | Rat | Alkali-burn | Not specified | Accelerated wound healing, comparable to bFGF. |
Experimental Protocols
In Vitro Scratch Wound Healing Assay
This assay is a standard method to study collective cell migration in vitro.
-
Cell Seeding: Plate keratinocytes (e.g., HaCaT or primary human epidermal keratinocytes) in a multi-well plate at a density that allows them to reach 70-80% confluency within 24 hours.
-
Scratch Creation: Once confluent, create a "scratch" in the cell monolayer using a sterile pipette tip (e.g., 1 mm). It is crucial to create a consistent scratch width for reproducibility.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh culture medium containing the peptide of interest (e.g., this compound, LL-37) or a vehicle control.
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.
-
Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure. Image analysis software can be used for quantification.
To distinguish between cell migration and proliferation, a cell proliferation inhibitor like Mitomycin C can be added to the culture medium.
In Vivo Full-Thickness Dermal Wound Model
This model is used to evaluate the wound healing efficacy of therapeutic agents in a living organism.
-
Animal Model: Typically, mice or rats are used. For studies involving human-specific factors, a mouse xenograft model with human skin can be employed.
-
Wound Creation: After anesthetizing the animal and shaving the dorsal area, a full-thickness wound of a specific diameter is created using a biopsy punch. To prevent wound contraction, a silicone splint may be applied.
-
Treatment Application: The test peptide (e.g., this compound hydrogel, Tiger 17 solution) or a control is applied topically to the wound.
-
Wound Closure Monitoring: The wound area is photographed at regular intervals (e.g., days 2, 4, 7, 9, 14). The percentage of wound closure is calculated by comparing the wound area at a given time point to the initial wound area.
-
Histological Analysis: At the end of the experiment, tissue samples are collected for histological analysis (e.g., H&E staining) to assess re-epithelialization, granulation tissue formation, and collagen deposition.
Signaling Pathways in Re-epithelialization
The pro-migratory effects of these peptides are mediated by complex signaling cascades within keratinocytes.
This compound (QHREDGS) Signaling
This compound is thought to promote keratinocyte survival and migration through the activation of the Akt and MAPK p42/44 pathways. It also upregulates RAC1, a GTPase essential for promoting keratinocyte migration and proliferation during re-epithelialization.
References
- 1. Application of an instructive hydrogel accelerates re-epithelialization of xenografted human skin wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiopoietin-1 derived peptide hydrogel promotes molecular hallmarks of regeneration and wound healing in dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Diabetic wound regeneration using peptide-modified hydrogels to target re-epithelialization - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory Operations: Proper Disposal Procedures for Q-Peptide
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. Synthetic peptides, such as Q-Peptide, are potent biological materials that necessitate strict adherence to disposal protocols to mitigate potential hazards.[1] Given that the specific toxicological properties of many novel peptides are often uncharacterized, it is imperative to treat them as potentially hazardous materials.[2][3] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, consulting the Safety Data Sheet (SDS) for the specific peptide is crucial.[1][4] If an SDS is not available, the substance should be handled as a hazardous chemical.
Personal Protective Equipment (PPE): The use of appropriate PPE is the primary defense against accidental exposure and is non-negotiable when handling research chemicals.
-
Gloves: Wear chemical-resistant gloves, such as nitrile.
-
Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.
-
Lab Coat: A buttoned lab coat should be worn to protect the skin and clothing.
-
Respiratory Protection: When handling lyophilized peptide powders, which can easily become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.
Designated Area: All handling of peptides should be confined to a designated and well-ventilated laboratory area.
Step-by-Step Disposal Procedures for this compound
The correct disposal method for this compound depends on its form (liquid or solid) and institutional and local regulations.
Waste Characterization and Segregation:
Proper segregation of waste streams is the first critical step in compliant disposal.
-
Solid Waste: This includes contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper. Collect all solid waste in a dedicated, clearly labeled, and leak-proof hazardous waste container, such as one made of high-density polyethylene (B3416737) (HDPE).
-
Liquid Waste: This encompasses solutions containing this compound, including residual solvents (e.g., DMSO, acetonitrile) and contaminated buffers. Collect liquid waste in a separate, labeled, and leak-proof container.
-
Sharps Waste: Needles, scalpels, and other contaminated sharp objects must be disposed of in designated puncture-resistant sharps containers.
-
Biohazardous Waste: If this compound was used in experiments involving biological materials (e.g., cell cultures, animal models), the waste must be treated as biohazardous. This may necessitate an initial decontamination step, such as autoclaving, before being managed as chemical waste.
Decontamination and Inactivation Protocols
For liquid waste, chemical inactivation may be a required or recommended step prior to disposal, depending on institutional policies.
Experimental Protocol for Chemical Inactivation:
-
Prepare Inactivation Solution: A common and effective method for peptide degradation is the use of a sodium hypochlorite (B82951) (bleach) solution.
-
Inactivate Peptide Waste: In a chemical fume hood, carefully add the liquid peptide waste to the inactivation solution. A typical ratio is 1 part waste to 10 parts of a 10% bleach solution.
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.
-
Neutralization: If required by local wastewater regulations, neutralize the solution to a pH between 5.5 and 9.0. For an acidic solution, a neutralizing agent like sodium bicarbonate can be used.
Quantitative Data for Decontamination Methods
| Decontamination Method | Concentration | Contact Time | Notes |
| Sodium Hypochlorite | 0.5-1.0% final concentration for solutions; 6% solution for concentrated peptides. | Minimum 20-60 minutes. | Effective for many peptides but may be corrosive. |
| Autoclaving | N/A | 121°C at 15 psi for a minimum of 30-60 minutes. | Suitable for biohazardous waste. Cycle time may need to be extended for larger loads. |
| Enzymatic Detergent | Typically a 1% (m/v) solution. | Varies by product; follow manufacturer's instructions. | Good for cleaning labware; may require subsequent disinfection. |
Final Disposal Procedures
-
Decontaminated Liquid Waste: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, but only if it complies with local wastewater regulations. Always verify with your institution's Environmental Health & Safety (EHS) department before any drain disposal. Otherwise, it should be collected as hazardous chemical waste.
-
Solid and Untreated Liquid Waste: All segregated hazardous waste containers should be kept closed except when adding waste. Store these containers in a designated hazardous waste accumulation area, away from general lab traffic, and within secondary containment to prevent spills.
-
Waste Collection: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
Disposal Workflow Diagram
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Essential Guide to Handling Q-Peptide: Personal Protective Equipment and Safety Protocols
For researchers, scientists, and drug development professionals, the safe handling of synthetic peptides is a cornerstone of laboratory safety and research integrity. Given that the specific toxicological properties of novel peptides like Q-Peptide are often unknown, it is imperative to treat them as potentially hazardous materials.[1] This guide provides essential, step-by-step procedures for the use of personal protective equipment (PPE), and outlines operational and disposal plans for this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of PPE is non-negotiable when handling research peptides to prevent accidental exposure.[2] The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Standard and Remarks |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must adhere to ANSI Z87.1 standards, indicated by a "Z87" marking.[3] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard.[3] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. It is advisable to change gloves immediately if they become contaminated or torn.[2] |
| Body Protection | Laboratory Coat | Standard lab coats are required to protect skin and personal clothing from spills. |
| Respiratory Protection | Fume Hood/Biosafety Cabinet | Recommended when weighing and handling lyophilized peptide to avoid inhalation of aerosolized dust particles. |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present. |
Experimental Protocol: Safe Handling of this compound
Adherence to a strict handling protocol is crucial to minimize exposure risks and maintain the integrity of the peptide.
1. Preparation and Reconstitution:
-
Before use, allow the vial of lyophilized this compound to warm to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the desired amount of peptide quickly in a controlled environment, such as a chemical fume hood, to minimize inhalation of the powder.
-
When reconstituting, use a sterile buffer, typically at a pH between 5 and 6, to dissolve the peptide. Sonication in a water bath can aid dissolution, but excessive heating should be avoided.
2. Storage of this compound:
-
Lyophilized Peptide: For long-term storage, keep the peptide at -20°C or colder in a tightly sealed container away from bright light. Peptides containing Cys, Met, or Trp are prone to oxidation and should be stored under anaerobic conditions.
-
Peptide in Solution: Storing peptides in solution for extended periods is not recommended due to limited shelf-life. If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Disposal Plan for this compound
Proper disposal of this compound and contaminated materials is critical to ensure laboratory and environmental safety. All waste containing this compound should be treated as chemical waste.
1. Waste Segregation:
-
Solid Waste: All disposables contaminated with this compound, such as pipette tips, gloves, and vials, must be collected in a designated, clearly labeled, and leak-proof hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not pour peptide solutions down the drain.
2. Decontamination and Disposal:
-
A common method for inactivating peptide waste is to use a 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (B78521) (NaOH), or 1 M hydrochloric acid (HCl).
-
For liquid waste, a typical ratio is 1 part waste to 10 parts inactivation solution.
-
If a strong acid or base is used for inactivation, the solution should be neutralized to a pH between 5.5 and 9.0 before final disposal.
-
Always consult with your institution's Environmental Health & Safety (EHS) department for specific disposal protocols and to arrange for the pickup of hazardous waste.
By adhering to these guidelines, researchers can ensure a safe laboratory environment for themselves and their colleagues while maintaining the integrity of their scientific work.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
